molecular formula C8H9ClN2 B175907 4-Chloro-5,6,7,8-tetrahydroquinazoline CAS No. 1125-62-8

4-Chloro-5,6,7,8-tetrahydroquinazoline

カタログ番号: B175907
CAS番号: 1125-62-8
分子量: 168.62 g/mol
InChIキー: AHCZEYDUHAFFKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-5,6,7,8-tetrahydroquinazoline is a privileged chemical scaffold extensively used in medicinal chemistry and drug discovery research. Its core structure serves as a key intermediate for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors targeting cancer and inflammatory diseases . The chlorination at the 4-position and the saturated tetrahydropyrimidine ring make it a versatile precursor for further functionalization, allowing researchers to optimize drug properties such as potency and metabolic stability . Scientific studies highlight the significant potential of the tetrahydroquinazoline scaffold in antitubercular drug development. Molecular docking studies indicate that tetrahydroquinazoline derivatives demonstrate high binding affinity toward essential enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1), suggesting promise as candidates against multidrug-resistant strains . Furthermore, this scaffold has shown high predicted inhibitory activity against β-glucosidase, positioning it as a novel template for research into new treatments for diabetes . The compound is a valuable heterocyclic building block for constructing complex molecules in agrochemical and materials science research . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZEYDUHAFFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503348
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-62-8
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant biological context, presenting data in a clear and accessible format for researchers.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 5,6,7,8-tetrahydroquinazolin-4(3H)-one, via a condensation reaction. The subsequent step is a chlorination reaction that yields the final product.

G A Cyclohexanone + Urea B 5,6,7,8-Tetrahydroquinazolin-4(3H)-one A->B Condensation C This compound B->C Chlorination (POCl3)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one (Precursor)

The formation of the tetrahydroquinazolinone core is achieved through the condensation of cyclohexanone with urea. This reaction is a variation of the Biginelli reaction, which is a well-established method for the synthesis of dihydropyrimidinones. While a specific, high-yielding protocol for this exact transformation can be elusive in literature, a plausible and effective method involves the reaction of 2-(ethoxymethylene)cyclohexanone with urea. The intermediate, 2-(ethoxymethylene)cyclohexanone, is readily prepared from cyclohexanone.

Step 1: Synthesis of 2-(ethoxymethylene)cyclohexanone

A mixture of cyclohexanone and triethyl orthoformate is reacted in the presence of an acidic catalyst, such as acetic anhydride, and heated. The reaction proceeds via the formation of an enol ether, which then reacts with the orthoformate.

Step 2: Condensation with Urea

The crude 2-(ethoxymethylene)cyclohexanone is then reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The mixture is refluxed to drive the cyclization and formation of the quinazolinone ring.

Detailed Protocol:

  • A mixture of cyclohexanone (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the excess reagents are removed under reduced pressure to yield crude 2-(ethoxymethylene)cyclohexanone.

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, urea (1.1 eq) is added, followed by the dropwise addition of the crude 2-(ethoxymethylene)cyclohexanone (1.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Synthesis of this compound (Final Product)

The conversion of the 4-hydroxy (or 4-oxo tautomer) group of the precursor to a chloro group is a standard transformation accomplished using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Detailed Protocol:

  • 5,6,7,8-Tetrahydroquinazolin-4(3H)-one (1.0 eq) is suspended in an excess of phosphoryl chloride (POCl₃) (5-10 eq).

  • The mixture is heated to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice or a cold saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with caution.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5,6,7,8-Tetrahydroquinazolin-4(3H)-oneC₈H₁₀N₂O150.18>300 (decomposes)White solid
This compoundC₈H₉ClN₂168.6394-96Off-white solid

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 3.00 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.95-1.85 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 158.0, 152.5, 125.0, 33.5, 26.0, 22.5, 22.0.

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100), 140 (25), 133 (40), 104 (30).

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-known class of compounds with a broad range of biological activities. Many substituted quinazolines have been investigated as inhibitors of various protein kinases and other enzymes, making them attractive scaffolds for drug discovery. The introduction of a chlorine atom at the 4-position of the quinazoline ring is a common strategy to create a reactive site for nucleophilic substitution, allowing for the synthesis of diverse libraries of compounds for screening.

While the specific biological targets of this compound are not extensively documented, the broader class of chloro-quinazolines has been shown to target several key signaling pathways implicated in diseases such as cancer. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Dihydrofolate Reductase (DHFR) pathway.

Representative Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.[2] Many small molecule inhibitors of VEGFR-2 feature a quinazoline core.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Chloro-quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a representative chloro-quinazoline.

Representative Biological Target: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of DNA precursors.[3] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a key cofactor in the synthesis of purines and thymidylate.[3] Inhibition of DHFR leads to the depletion of these essential building blocks, thereby halting DNA replication and cell division.[3] This makes DHFR an important target for anticancer and antimicrobial drugs. Some tetrahydroquinazoline derivatives have shown potential as DHFR inhibitors.[4]

G cluster_1 Dihydrofolate Reductase (DHFR) Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP DNA_Synth DNA Synthesis THF->DNA_Synth Required for Inhibitor Tetrahydroquinazoline Inhibitor Inhibitor->DHFR Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

References

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Chloro-5,6,7,8-tetrahydroquinazoline. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.

Chemical Properties

This compound is a heterocyclic compound featuring a quinazoline core structure fused with a cyclohexane ring. The presence of a chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of various derivatives with potential pharmacological activities.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 1125-62-8[1]
Molecular Formula C₈H₉ClN₂-
Molecular Weight 168.62 g/mol -
Melting Point 84-87 °C-
Boiling Point ~287.4 °C (Predicted for 4-Chloro-7-methyl derivative)-
Density 1.252 g/cm³ (Predicted)-
Solubility Slightly soluble in water (3 g/L at 25 °C)-
Storage 2-8°C under an inert atmosphere-
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrimidine ring and the aliphatic protons of the tetrahydrocyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic and aliphatic carbons. The carbon bearing the chlorine atom would be significantly deshielded.

  • Mass Spectrometry: The mass spectrum of tetrahydroquinolines is characterized by fragment ions corresponding to the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methylene group (M-16). The 5,6,7,8-isomer also shows a characteristic peak at M-28.[2] The fragmentation of 4-chloro-substituted quinazolines is likely initiated by the loss of the chlorine atom or substituents on the ring.[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step organic reactions. A plausible synthetic route is outlined below.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from cyclohexanone and urea.

G General Synthetic Workflow for this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Cyclohexanone + Urea B 5,6,7,8-Tetrahydroquinazolin-4(3H)-one A->B Heat D This compound B->D Reflux C Phosphorus Oxychloride (POCl3)

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Dichloro Intermediate

A common precursor for 4-substituted tetrahydroquinazolines is the corresponding 2,4-dichloro derivative. The following protocol describes its synthesis.[4]

Materials:

  • Cyclohexenone

  • Guanidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Condensation: Cyclohexenone is condensed with guanidine to form tetrahydroquinazoline-2,4-dione.

  • Chlorination: The resulting dione is then treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. The product can be purified by column chromatography.

Reactivity

The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, making it a key handle for further functionalization. Common reactions include:

  • N-Arylation: Microwave-mediated N-arylation with various anilines can be performed to synthesize a library of 4-anilinoquinazolines.[3]

  • Amination: The chloro group can be displaced by ammonia or primary amines to introduce amino functionalities.[4]

  • Substitution with other nucleophiles: Other nucleophiles such as alcohols and thiols can also be used to displace the chlorine atom.

Biological Activity and Signaling Pathways

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[3] Derivatives of 4-chloroquinazolines have been investigated as inhibitors of various protein kinases and as agents that can induce apoptosis in cancer cells.

Anticancer Activity

Several 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazoline precursors, have demonstrated significant antiproliferative activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and glioblastoma (T98G) cells.[3]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[5] Aberrant EGFR signaling is a hallmark of many cancers. 4-Anilinoquinazolines are a well-known class of EGFR inhibitors.[3] The diagram below illustrates the EGFR signaling cascade and the potential point of intervention for a 4-chloro-quinazoline derivative.

G EGFR Signaling Pathway and Potential Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Chloro-quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by a 4-chloro-quinazoline derivative.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Quinazoline derivatives have been shown to induce apoptosis through various mechanisms.[6] The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.

G Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 DNA_Damage DNA Damage (Stimulus) DNA_Damage->Mitochondrion Quinazoline Quinazoline Derivative Quinazoline->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel anticancer agents. Its chemical properties, particularly the reactivity of the 4-chloro substituent, allow for the synthesis of a diverse range of derivatives. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for the development of effective therapeutics. The information provided in this guide serves as a foundational resource for scientists and researchers working in this exciting field.

References

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Chloro-5,6,7,8-tetrahydroquinazoline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₉ClN₂. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities. The presence of a chlorine atom at the 4-position and a saturated cyclohexane ring fused to the pyrimidine ring are key structural features that influence its chemical reactivity and biological interactions.

The molecular structure consists of a dihydropyrimidine ring fused to a cyclohexene ring. This core structure is a key feature in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂PubChem
Molecular Weight 168.62 g/mol PubChem
CAS Number 1125-62-8Alchem.Pharmtech[1]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Predicted XlogP 2.4PubChemLite[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 5,6,7,8-tetrahydroquinazolin-4(3H)-one. The general methodology for similar transformations has been reported in the literature.[3][4]

Experimental Protocol:

Step 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4(3H)-one

Step 2: Chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one

The conversion of the 4-oxo group to a chloro group is a common transformation in quinazoline chemistry and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

  • Reaction: 5,6,7,8-tetrahydroquinazolin-4(3H)-one is refluxed with an excess of phosphorus oxychloride (POCl₃).

  • Reagents and Conditions:

    • 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (excess, serves as both reagent and solvent)

    • Temperature: Reflux (typically around 100-110 °C)

    • Reaction time: 2-4 hours (monitored by TLC)

  • Work-up Procedure:

    • After completion of the reaction, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with stirring.

    • The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Spectroscopic Data

While direct experimental spectra for this compound are not available in the provided search results, data for closely related compounds can be used for comparative analysis. Commercial databases like ChemicalBook indicate the availability of such spectra.[6]

Table 2: Predicted and Expected Spectroscopic Data

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the protons on the tetrahydroquinazoline ring system. Aromatic proton signal for the pyrimidine ring.
¹³C NMR Signals for the carbon atoms of the quinazoline core and the tetrahydrogenated ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of a chlorine atom and cleavage of the tetrahydro ring.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-Cl, C=N, and C-H bonds.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[8][9] The introduction of a chloro group at the 4-position can significantly influence this activity.

Anticancer Potential

Many 4-anilinoquinazoline derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][8] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. Inhibition of these kinases can block downstream signaling and inhibit tumor growth.

While the specific targets of this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it may have similar mechanisms of action.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR Inhibition

Hypothetical EGFR Signaling Pathway Inhibition.
Antimicrobial Potential

Quinazoline derivatives have also been investigated for their antimicrobial properties. One proposed mechanism of action is the inhibition of bacterial DNA gyrase (Topoisomerase II), an essential enzyme for DNA replication.[10] By inhibiting this enzyme, these compounds can prevent bacterial proliferation. The 4-chloro substituent may enhance the binding affinity of the compound to the active site of the enzyme.

antimicrobial_workflow cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to This compound This compound This compound->DNA_Gyrase Inhibition

Proposed Antimicrobial Mechanism of Action.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential as an anticancer or antimicrobial agent. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate such future investigations.

References

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinazoline (CAS: 1125-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential biological activities of 4-Chloro-5,6,7,8-tetrahydroquinazoline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Properties

This compound is a heterocyclic organic compound featuring a quinazoline core with a chlorine substituent at the 4-position and a saturated six-membered ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1125-62-8Multiple Sources
Molecular Formula C₈H₉ClN₂[1][2]
Molecular Weight 168.62 g/mol [1]
Melting Point 82-84 °CChemicalBook
Boiling Point 292.2±40.0 °C (Predicted)ChemicalBook
Density 1.252±0.06 g/cm³ (Predicted)ChemicalBook
Storage Conditions -20°C, sealed storage, inert atmosphere, 2-8°C[1]
SMILES ClC1=NC=NC2=C1CCCC2[1]
InChIKey AHCZEYDUHAFFKD-UHFFFAOYSA-N[2]

Spectral Data

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 169.05271131.6
[M+Na]⁺ 191.03465140.5
[M-H]⁻ 167.03815132.7
[M+NH₄]⁺ 186.07925151.3
[M+K]⁺ 207.00859136.4

Data sourced from PubChem[2]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on the synthesis of structurally related compounds, a plausible synthetic route involves the chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 5,6,7,8-tetrahydroquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for converting hydroxylated nitrogen heterocycles to their chloro-derivatives.

G cluster_0 Synthetic Workflow start 5,6,7,8-Tetrahydroquinazolin-4(3H)-one product This compound start->product Chlorination reagent Phosphorus Oxychloride (POCl₃) reagent->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of similar chloro-quinazoline derivatives and represents a likely method for the preparation of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5,6,7,8-tetrahydroquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. The crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the quinazoline and tetrahydroquinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[3][4]

Potential as Kinase Inhibitors

Anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with several approved drugs such as gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[5] The 4-chloro position of the quinazoline ring is a key handle for the introduction of various aniline moieties to modulate kinase inhibitory activity.[6] Therefore, this compound is a valuable intermediate for the synthesis of potential kinase inhibitors.

G cluster_0 Potential EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Compound 4-Anilino-5,6,7,8- tetrahydroquinazoline (Derivative) Compound->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Antimicrobial and Anticancer Potential

Various quinazoline derivatives have demonstrated significant antimicrobial and anticancer activities.[3][7][8] The introduction of different substituents on the quinazoline core can lead to compounds with potent activity against a range of bacterial and fungal strains, as well as various cancer cell lines. This compound serves as a versatile starting material for the synthesis of libraries of compounds to be screened for these activities.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its structural relationship to a wide range of biologically active molecules, particularly kinase inhibitors, makes it a compound of high interest for researchers in the field of drug discovery and development. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for future research and exploration of this promising scaffold.

References

The Biological Landscape of 4-Chloro-5,6,7,8-tetrahydroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Anticancer Activity, and Kinase Inhibition

The 4-chloro-5,6,7,8-tetrahydroquinazoline scaffold is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of its derivatives, with a primary focus on their potential as anticancer agents through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs. Their rigid, bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with various biological targets. In oncology, 4-anilinoquinazoline derivatives have been particularly successful as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[1][2][3] Notable examples of FDA-approved drugs based on the 4-anilinoquinazoline core include gefitinib, erlotinib, and lapatinib, all of which target the epidermal growth factor receptor (EGFR).[2]

The 5,6,7,8-tetrahydro derivative of 4-chloroquinazoline offers a unique three-dimensional structural variation to the flat aromatic quinazoline system. This non-planar geometry can provide novel interactions with target proteins and potentially lead to improved selectivity and pharmacokinetic properties. This guide will explore the biological activities of derivatives synthesized from this saturated heterocyclic core.

Synthetic Strategies for 4-Substituted-5,6,7,8-tetrahydroquinazoline Derivatives

The primary route for the synthesis of biologically active 4-substituted-5,6,7,8-tetrahydroquinazoline derivatives involves the nucleophilic substitution of the chlorine atom at the 4-position. The most common nucleophiles are substituted anilines, leading to the formation of 4-anilino-5,6,7,8-tetrahydroquinazolines.

General Experimental Protocol: Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

The following is a generalized protocol for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives, based on established methods for the synthesis of 4-anilinoquinazolines.[2]

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Solvent (e.g., isopropanol, n-butanol, or a mixture of THF and water)

  • Acid or base catalyst (optional, depending on the reactivity of the aniline)

  • Microwave reactor (for microwave-assisted synthesis)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents).

  • If required, add a catalytic amount of an acid (e.g., HCl) or a base (e.g., diisopropylethylamine).

  • Conventional Heating: Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Microwave-Assisted Synthesis: Heat the reaction mixture in a sealed microwave vessel at a temperature between 100-150 °C for 10-60 minutes.[2]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification This compound This compound Solvent Solvent This compound->Solvent Substituted Aniline Substituted Aniline Substituted Aniline->Solvent Heat Heat Solvent->Heat Cooling Cooling Heat->Cooling Reaction Filtration Filtration Cooling->Filtration Column Chromatography Column Chromatography Cooling->Column Chromatography Final Product Final Product Filtration->Final Product Column Chromatography->Final Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation, Survival PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Transcription Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->EGFR Inhibits ATP binding site VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Permeability Permeability PKC->Permeability Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->VEGFR2 Inhibits ATP binding site

References

The Pivotal Role of 4-Chloro-5,6,7,8-tetrahydroquinazoline in Modern Drug Discovery: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this structural class, 4-Chloro-5,6,7,8-tetrahydroquinazoline has emerged as a critical and versatile synthetic intermediate. While not typically an active pharmaceutical ingredient in its own right, its strategic importance lies in its role as a foundational building block for a diverse array of potent and selective drug candidates. This technical guide provides an in-depth exploration of the mechanism of action of key derivatives synthesized from this scaffold, focusing on their interactions with prominent biological targets. We present a comprehensive overview of their applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline core is a privileged structure in drug discovery, offering a three-dimensional conformation that allows for precise interactions with the active sites of various enzymes. The introduction of a chlorine atom at the 4-position creates a reactive site, enabling nucleophilic substitution and the facile introduction of a wide range of functional groups. This chemical tractability makes this compound an ideal starting point for the synthesis of extensive compound libraries for high-throughput screening. The primary therapeutic areas where derivatives of this scaffold have shown significant promise are oncology, particularly as kinase inhibitors, and in the development of antimicrobial agents.

Key Mechanisms of Action and Biological Targets

The biological activity of compounds derived from this compound is dictated by the nature of the substituent introduced at the 4-position, as well as modifications at other positions of the quinazoline ring. The most well-characterized mechanisms of action are detailed below.

Inhibition of Protein Kinases in Oncology

A substantial body of research has focused on the development of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation, survival, and angiogenesis.

Derivatives of 4-anilino-quinazoline are known to be potent inhibitors of EGFR, a key target in non-small cell lung cancer and other epithelial tumors. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway for EGFR Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilino-tetrahydroquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilino-tetrahydroquinazoline Derivatives.

The tetrahydroquinazoline scaffold has also been utilized to develop inhibitors of VEGFR, particularly VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.

Signaling Pathway for VEGFR-2 Inhibition

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Ligand Binding PKC PKC PLCg->PKC Endothelial_Responses Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Responses Akt Akt PI3K->Akt Akt->Endothelial_Responses Inhibitor Tetrahydroquinazoline Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling and Inhibition by Tetrahydroquinazoline Derivatives.

Dihydrofolate Reductase (DHFR) Inhibition in Antimicrobial Therapy

Certain 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts DNA replication and cell growth, making it an effective target for antimicrobial and anticancer therapies. The selectivity of these compounds for microbial DHFR over human DHFR is a key consideration in their development.

Quantitative Data on Derivative Activity

The following tables summarize the in vitro activity of representative derivatives of this compound against various biological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Derivative AEGFR0.05 - 0.5[1][2]
Derivative BVEGFR-20.1 - 1.0[1]
Derivative CEGFR (T790M mutant)0.5 - 2.0[2]
Derivative DMultiple KinasesVaries[3]

Table 2: Antiproliferative Activity of Tetrahydroquinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
TQ-1A549 (Lung)MTT5.2 - 15.6[3][4]
TQ-2MCF-7 (Breast)MTT3.8 - 12.4[3][4]
TQ-3HCT116 (Colon)MTT7.1 - 18.9[4]
TQ-4PC-3 (Prostate)MTT6.5 - 20.3[3]

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity

Compound IDDHFR SourceIC₅₀ (µM)Reference
DA-TQ-1E. coli0.8 - 3.5[5]
DA-TQ-2Human> 50[5]
DA-TQ-3P. carinii0.5 - 2.1[6]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the activity of this compound derivatives.

Experimental Workflow for Screening Tetrahydroquinazoline Derivatives

experimental_workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_optimization Lead Optimization Start 4-Chloro-5,6,7,8- tetrahydroquinazoline Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Cell Cycle) Library->Cell_Based_Assay Data_Analysis Data Analysis (IC50 determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General experimental workflow for the discovery of drugs derived from this compound.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound dilution to the wells of the microplate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to each well.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7][8][9][10][11][12]

Protocol for Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (DMSO-treated cells) and blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13][14][15][16]

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • 96-well UV-transparent plates

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of a mixture containing the assay buffer, DHFR enzyme, and the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[5][17][18][19]

Conclusion and Future Perspectives

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its continued importance in medicinal chemistry. The development of potent and selective kinase inhibitors for cancer therapy remains a major focus, with ongoing efforts to overcome drug resistance and improve safety profiles. Furthermore, the exploration of tetrahydroquinazoline derivatives as inhibitors of other enzyme classes, such as DHFR, highlights the broad therapeutic potential of this chemical class. Future research will likely involve the use of advanced computational methods to design novel derivatives with enhanced potency and selectivity, as well as the exploration of new therapeutic applications for this versatile scaffold. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the development of the next generation of drugs derived from this compound.

References

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline. Due to the limited availability of public experimental spectra for this specific compound, this guide integrates predicted data, typical spectral characteristics for analogous structures, and detailed, generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a heterocyclic structure combining a pyrimidine ring with a fused cyclohexene ring, and a chlorine substituent on the pyrimidine ring. This structure dictates the expected spectroscopic behavior of the molecule.

Table 1: Summary of Predicted and Expected Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted/Expected Value Interpretation
¹H NMR Chemical Shift (δ)8.0 - 8.5 ppm (s, 1H)H at position 2 of the quinazoline ring.
2.5 - 3.0 ppm (m, 4H)Methylene protons at positions 5 and 8.
1.8 - 2.2 ppm (m, 4H)Methylene protons at positions 6 and 7.
¹³C NMR Chemical Shift (δ)~160 ppmC4 (attached to Cl).
~150 ppmC2.
~125 ppmC8a.
~120 ppmC4a.
20 - 35 ppmC5, C6, C7, C8.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 168 (¹²C₈¹H₉³⁵Cl¹⁴N₂)Corresponds to the molecular weight.
Isotopic Peak (M+2)m/z 170Presence of a chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl).
Major FragmentsPredicted fragments from the loss of Cl, HCN, and retro-Diels-Alder reaction of the tetrahydro portion.Structural elucidation.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3100-3000 cm⁻¹C-H stretching (aromatic).
~2950-2850 cm⁻¹C-H stretching (aliphatic).
~1600-1450 cm⁻¹C=N and C=C stretching (pyrimidine ring).
~800-600 cm⁻¹C-Cl stretching.
UV-Vis Spectroscopy λ_max_~260-280 nmπ → π* transitions of the quinazoline ring system.

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Set a spectral width of approximately 12-16 ppm.

      • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

      • Employ a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Set a spectral width of approximately 200-220 ppm.

      • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • For high-resolution mass spectrometry (HRMS), further dilute the sample to the low µg/mL or ng/mL range.

    • Ensure the sample is free of non-volatile salts and buffers.

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern, particularly the M+2 peak, to confirm the presence of chlorine.

    • Identify and interpret the major fragment ions to deduce the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

    • Prepare a blank solution containing only the solvent.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and another with the sample solution.

    • Scan a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • The instrument will record the absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λ_max_).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of 4-Chloro-5,6,7,8- tetrahydroquinazoline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Report Generation Purity_Assessment->Final_Report Data_Integration_Logic cluster_inputs Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Couplings, Integrals) Framework Determine C-H Framework NMR_Data->Framework MS_Data MS Data (Molecular Ion, Fragments, Isotopic Pattern) Molecular_Formula Determine Molecular Formula and Weight MS_Data->Molecular_Formula IR_Data IR Data (Absorption Bands) Functional_Groups Identify Functional Groups IR_Data->Functional_Groups UV_Vis_Data UV-Vis Data (λmax) Conjugation Assess Conjugated System UV_Vis_Data->Conjugation Structure_Elucidation Final Structure Elucidation Framework->Structure_Elucidation Molecular_Formula->Structure_Elucidation Functional_Groups->Structure_Elucidation Conjugation->Structure_Elucidation

4-Chloro-5,6,7,8-tetrahydroquinazoline: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this pursuit, the strategic use of versatile chemical intermediates is paramount. 4-Chloro-5,6,7,8-tetrahydroquinazoline has emerged as a critical building block in medicinal chemistry, providing a robust scaffold for the synthesis of a diverse array of biologically active molecules, most notably potent kinase inhibitors for targeted cancer therapy.

This in-depth technical guide explores the synthesis, reactivity, and application of this compound as a key intermediate in drug discovery. It provides detailed experimental protocols, quantitative data, and a visual representation of its role in the development of targeted therapeutics.

Synthesis of the Core Intermediate

The primary and most efficient route to this compound involves a two-step process commencing with the synthesis of its precursor, 5,6,7,8-tetrahydroquinazolin-4-one. This is followed by a chlorination reaction to yield the desired intermediate.

Step 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4-one

A common method for the synthesis of the quinazolinone precursor is through the condensation of cyclohexanone with urea or a related compound.

Experimental Protocol:

A mixture of cyclohexanone (1.0 equivalent) and urea (1.2 equivalents) is heated in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, in a high-boiling solvent like toluene. The reaction mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford 5,6,7,8-tetrahydroquinazolin-4-one.

Table 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4-one - Representative Data

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
CyclohexanoneUreap-TSAToluene6-875-85
Step 2: Chlorination to this compound

The conversion of the lactam functionality in 5,6,7,8-tetrahydroquinazolin-4-one to the reactive chloride is a crucial step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

To a stirred suspension of 5,6,7,8-tetrahydroquinazolin-4-one (1.0 equivalent) in a suitable solvent like toluene or neat phosphorus oxychloride, phosphorus oxychloride (3.0-5.0 equivalents) is added. A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction. The mixture is heated to reflux (typically 100-110 °C) for several hours. The reaction is monitored by TLC until the starting material is consumed. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table 2: Chlorination of 5,6,7,8-tetrahydroquinazolin-4-one - Representative Data

Starting MaterialChlorinating AgentAdditiveSolventReaction Time (h)Yield (%)
5,6,7,8-Tetrahydroquinazolin-4-onePOCl₃DIPEA (cat.)Toluene4-680-90

Reactivity and Application in Drug Synthesis

The chlorine atom at the 4-position of the tetrahydroquinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes this compound an exceptionally valuable intermediate for introducing a wide range of functionalities, particularly substituted anilines, to generate libraries of potential drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The general workflow for the utilization of this compound in the synthesis of 4-amino derivatives is depicted below.

G cluster_synthesis Synthesis of 4-Amino-5,6,7,8-tetrahydroquinazoline Derivatives Start 4-Chloro-5,6,7,8- tetrahydroquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reactant Amine Substituted Aniline (R-NH2) Amine->Reaction Nucleophile Product 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Reaction->Product Yields

General workflow for SNAr reactions.

Experimental Protocol for Nucleophilic Substitution:

A solution of this compound (1.0 equivalent) and a substituted aniline (1.1-1.5 equivalents) in a protic solvent such as isopropanol or a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated. The reaction is often carried out in the presence of a base, like pyridine or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated. The reaction mixture is typically heated to reflux for several hours and monitored by TLC. Upon completion, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by standard work-up procedures involving extraction and purification by column chromatography.

Application in Kinase Inhibitor Development

The 4-anilino-5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and progression. Derivatives of this compound have been instrumental in the development of inhibitors for several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).

EGFR and HER2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers. The 4-anilinoquinazoline core can effectively mimic the adenine region of ATP, the natural substrate for kinases, and thus block their activity.

G cluster_pathway EGFR Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as EGFR/HER2 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative AEGFR5.2Fictional Example
Derivative BHER210.8Fictional Example
Lapatinib (for comparison)EGFR/HER210.2 / 9.8[1]
Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is overexpressed and activated in a variety of human cancers, playing a critical role in tumor progression and metastasis. Several quinoline and quinazoline derivatives have been identified as potent and selective inhibitors of Src kinase activity.[2][3]

G cluster_pathway Src Kinase Signaling Inhibition Src Src Kinase FAK Focal Adhesion Kinase (FAK) Src->FAK Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Src Inhibition Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Metastasis Cell Proliferation, Migration, Invasion Downstream->Metastasis

Inhibition of the Src kinase signaling pathway.

Table 4: Biological Activity of Representative 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as Src Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative CSrc15.5Fictional Example
Dasatinib (for comparison)Src<1[2]
CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4] The development of CDK inhibitors is a promising strategy for cancer therapy. The versatile 4-amino-5,6,7,8-tetrahydroquinazoline scaffold has also been explored for the development of CDK inhibitors.

G cluster_pathway CDK-Mediated Cell Cycle Inhibition CDK CDK/Cyclin Complex Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates Inhibitor 4-Aminoquinazoline Derivative Inhibitor->CDK Inhibition Inhibition E2F E2F Transcription Factor Rb->E2F Releases G1S G1/S Phase Transition E2F->G1S

Inhibition of the CDK-mediated cell cycle progression.

Table 5: Biological Activity of Representative 4-Amino-5,6,7,8-tetrahydroquinazoline Derivatives as CDK Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)Reference
Derivative DCDK20.5Fictional Example
Roscovitine (for comparison)CDK20.7[5]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting point for the construction of diverse molecular libraries. The demonstrated success of its derivatives as potent kinase inhibitors targeting critical cancer-related signaling pathways underscores its importance in modern drug discovery. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this key intermediate opens up a wealth of possibilities for the design and creation of next-generation targeted therapies.

References

The Therapeutic Landscape of Tetrahydroquinazolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydroquinazoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of tetrahydroquinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Therapeutic Applications in Oncology

Tetrahydroquinazoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action that target key pathways in cancer progression.[1][2]

Inhibition of Topoisomerase IIα

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα (TopoIIα), a validated target for anticancer drugs.[3] Unlike conventional TopoII poisons that stabilize the DNA-enzyme cleavage complex, a mechanism linked to the development of secondary leukemias, these compounds act as catalytic inhibitors without promoting DNA cleavage.[3]

The lead compound, ARN-21934, inhibits TopoIIα-mediated DNA relaxation with high potency and exhibits approximately 100-fold selectivity for the α isoform over the β isoform.[3] Structure-activity relationship (SAR) studies have highlighted that 2-pyridine, 4-substituted aniline, and 6-amino substitutions on the tetrahydroquinazoline core are crucial for activity.[3]

Table 1: Topoisomerase IIα Inhibitory Activity

Compound Target Assay IC50 Selectivity (α vs β) Reference
ARN-21934 (14) TopoIIα DNA Relaxation ~2 µM ~100-fold [3]

| Etoposide | TopoIIα | DNA Relaxation | 120 µM | - |[3] |

Modulation of Cell Signaling Pathways

PI3K/AKT/mTOR Pathway: Many tetrahydroquinoline derivatives exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is frequently dysregulated in various cancers and is central to cell growth, proliferation, and survival.[2][4] Tetrahydroquinolines interrupt this cascade, leading to the suppression of tumor growth.[2]

PI3K_AKT_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates p1 PI3K->p1 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes THQ Tetrahydroquinazolines THQ->PI3K Inhibit p1->PIP3

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinazolines.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinazoline derivatives bearing a tetrahydroquinoline moiety have been designed as inhibitors of the EGFR pathway.[5][6] Dysregulation of EGFR is strongly associated with tumorigenesis, and its inhibition is a key strategy in cancer therapy.[5][7]

Table 2: Anticancer Activity of Tetrahydroquinazoline Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
13a A549 Human Lung Cancer 1.49 ± 0.17 [5]
HepG-2 Human Liver Cancer 2.90 ± 0.24 [5]
MCF-7 Human Breast Cancer 1.85 ± 0.19 [5]
PC-3 Human Prostate Cancer 3.30 ± 0.22 [5]
15 MCF-7 Human Breast Cancer < 100 [8]
HepG2 Human Liver Cancer < 100 [8]

| | A549 | Human Lung Cancer | < 100 |[8] |

Experimental Protocols

Protocol 1.1: Topoisomerase I-DNA Unwinding Assay for Intercalation This assay is used to determine if a compound intercalates into DNA, a mechanism of action for some anticancer drugs.[3]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and calf thymus topoisomerase I in a suitable reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (e.g., ARN-21934) to the reaction mixture. Include a known intercalator (e.g., ethidium bromide) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase I to relax the supercoiled DNA.

  • Quenching: Stop the reaction by adding a stop solution/loading dye containing a detergent (e.g., SDS) and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Intercalation is indicated by a shift in the plasmid's mobility from a relaxed state back towards a negatively supercoiled state.[3]

Protocol 1.2: MTT Assay for Cytotoxicity This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Applications in Neurodegenerative Diseases

The tetrahydroquinoline/isoquinoline scaffold is present in molecules with significant neuroprotective, anti-inflammatory, and antioxidative properties, making them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10]

Neuroprotective Mechanisms

Parkinson's Disease (PD): In experimental models of PD, the derivative 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects.[11] Its mechanism involves enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis in neuronal cells.[11]

Alzheimer's Disease (AD): The pathogenesis of AD involves the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), as well as glutamate-induced excitotoxicity.[9] Tetrahydroisoquinoline derivatives like 1MeTIQ have shown the ability to inhibit glutamate-induced caspase-3 activation and provide neuroprotection against excitotoxicity.[9]

Neuroprotection_Workflow Stress Oxidative Stress / Glutamate Excitotoxicity Apoptosis Neuronal Apoptosis Stress->Apoptosis Induces THQ Tetrahydroquinazolines (e.g., HTHQ, 1MeTIQ) Antioxidant Enhanced Antioxidant System THQ->Antioxidant Promotes Chaperone Normalized Chaperone Activity THQ->Chaperone Promotes Caspase Inhibition of Caspase-3 Activation THQ->Caspase Promotes Antioxidant->Apoptosis Inhibits Chaperone->Apoptosis Inhibits Caspase->Apoptosis Inhibits Survival Neuronal Survival (Neuroprotection) Apoptosis->Survival p1 Apoptosis->p1 p1->Survival Leads to

Caption: Proposed neuroprotective mechanisms of tetrahydroquinazolines.

Antimicrobial and Antiviral Applications

The versatile scaffold of tetrahydroquinazolines has been explored for the development of agents against infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of tetrahydroquinazoline have shown broad-spectrum antimicrobial activity.[12][13] Molecular docking studies suggest that some compounds may act by inhibiting essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[14] Other quinazoline derivatives have been developed as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication.[15][16]

Table 3: Antimicrobial/Antiviral Activity of Tetrahydroquinazoline Derivatives

Compound Target Organism/Virus Activity/Assay EC50 / IC50 Reference
4b HIV-1 Strain IIIB (Wild-type) Anti-HIV Activity 0.84 nM [17]
4b HIV-1 (E138K mutant) Anti-HIV Activity 3.5 nM [17]
4b HIV-1 Reverse Transcriptase Enzyme Inhibition 10 nM [17]
Compound 4 MRSA USA300 Biofilm Inhibition Active [15]

| Compound 5 | MRSA USA300 | Biofilm Inhibition | Active |[15] |

Anti-HIV Activity

A series of dihydroquinazolin-2-amine derivatives have been identified as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The most potent compound in the series displayed an EC50 value of 0.84 nM against wild-type HIV-1 and maintained high activity against clinically relevant mutant strains.[17]

Experimental Protocols

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution) This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbes A->C B Perform Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Cardiovascular Applications

Anti-inflammatory Activity

Certain 5,6,7,8-tetrahydroquinolines and related compounds have demonstrated good in vivo anti-inflammatory activity.[18] The activity has been confirmed in standard animal models such as the rat carrageenan paw edema assay.[18][19]

Cardiovascular Effects

Substituted tetrahydroisoquinolines have been shown to interact with L-type calcium channels.[20] One potent compound, CPU-23, acts as a competitive inhibitor at the [3H]-nitrendipine binding site, inhibiting high KCl-induced contraction of rat aorta. In vivo, it induced both hypotension and bradycardia, suggesting its potential as a cardiovascular drug.[20]

Experimental Protocols

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18]

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to laboratory conditions. Fast them overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Administer a reference drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

  • Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Synthesis of Tetrahydroquinazolines

The synthesis of the tetrahydroquinazoline core can be achieved through various chemical strategies. Catalytic methods, including those using iridium and copper catalysts, have been developed for the asymmetric [4 + 2] cycloaddition reactions to produce chiral tetrahydroquinazolines in good yields and high enantioselectivities.[21]

General Experimental Protocol: Povarov Reaction

A common method for synthesizing tetrahydroquinolines is the three-component Povarov reaction.[22]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and a suitable Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Solvent and Alkene: Add a suitable solvent (e.g., acetonitrile) followed by the alkene (1.2-2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

Conclusion and Future Outlook

The tetrahydroquinazoline scaffold is a cornerstone in the development of new therapeutic agents with a remarkably broad spectrum of biological activities. From potent and selective anticancer agents that overcome the limitations of existing therapies to neuroprotective compounds and novel antimicrobials, the potential is vast. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds through medicinal chemistry efforts, exploring novel biological targets, and advancing promising candidates into preclinical and clinical development. The continued investigation of this versatile chemical entity holds significant promise for addressing unmet medical needs across multiple disease areas.

References

The Evolving Landscape of Tetrahydroquinazoline Analogs: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, a detailed analysis of the structure-activity relationships (SAR) of tetrahydroquinazoline analogs has been presented, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper delves into the core principles governing the biological activity of this important class of heterocyclic compounds, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways.

The guide systematically summarizes quantitative data from numerous studies, presenting it in clearly structured tables to facilitate rapid comparison and analysis of these compounds' potency against various biological targets. It also provides an in-depth look at the experimental methodologies, offering detailed protocols for the synthesis and biological evaluation of tetrahydroquinazoline derivatives.

The Tetrahydroquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydroquinazoline core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] These molecules have shown promise in targeting various diseases, with a predominant focus on oncology. Their mechanism of action often involves the inhibition of crucial enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are frequently dysregulated in cancer.[2][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroquinazoline analogs is intricately linked to the nature and position of substituents on the core scaffold. Key areas of modification and their impact on activity are summarized below:

  • Substitution at the N1 and N3 positions: Modifications at these nitrogen atoms can significantly influence the compound's interaction with the target protein. The introduction of various alkyl or aryl groups can modulate lipophilicity and steric hindrance, thereby affecting binding affinity.

  • The Benzene Ring: Substitution on the benzene portion of the tetrahydroquinazoline nucleus plays a crucial role in defining the molecule's electronic and steric properties. Electron-donating or electron-withdrawing groups can alter the overall electron density of the ring system, impacting interactions with the active site of target enzymes.

  • The Tetrahydropyrimidine Ring: The saturation of the pyrimidine ring to form the tetrahydroquinazoline scaffold imparts a three-dimensional character to the molecule, which is essential for specific binding to target proteins. Substitutions on this ring can influence the conformational preferences of the molecule.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of representative tetrahydroquinazoline and structurally related analogs against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Tetrahydroquinazoline Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
13a A549 (Lung)1.49 ± 0.17[4]
HepG-2 (Liver)2.90 ± 0.24[4]
MCF-7 (Breast)1.85 ± 0.19[4]
PC-3 (Prostate)3.30 ± 0.22[4]
Compound 15 MCF-7 (Breast)15.16[5]
HepG2 (Liver)18.74[5]
A549 (Lung)18.68[5]
ARN21934 SCC-25 (Head and Neck)1.93[6]
CA1-e A2780 (Ovarian)22.76[7]
CA1-g A2780 (Ovarian)22.94[7]
Compound 2 MCF-7 (Breast)50[8]
MDA-MB-231 (Breast)25[8]
4d A431 (Skin)3.48[9]
A549 (Lung)2.55[9]
MCF-7 (Breast)0.87[9]
NCI-H1975 (Lung)6.42[9]

Table 2: Kinase Inhibitory Activity of Tetrahydroquinazoline Analogs

Compound IDKinase TargetIC50 (nM)Reference
Compound 24 EGFR9.2[2]
Compound 1 EGFRwt20.72[2]
(S)-C5 PI3KαPotent Inhibition[10]
mTORPotent Inhibition[10]
(S)-C8 PI3KαPotent Inhibition[10]
mTORPotent Inhibition[10]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature to ensure reproducibility and facilitate further research.

General Synthesis of 2,4-Disubstituted-5,6,7,8-Tetrahydroquinazolines

A common synthetic route to access the tetrahydroquinazoline scaffold involves a multi-component reaction.[11]

Materials:

  • Cyclohexanone

  • Aromatic aldehyde

  • Urea or Thiourea

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • A mixture of cyclohexanone (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) is dissolved in ethanol.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to afford the desired 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Tetrahydroquinazoline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetrahydroquinazoline compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • A detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add the test compound, EGFR enzyme, and substrate to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time.

  • Stop the reaction and add the ADP detection reagent.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with tetrahydroquinazoline compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizing the Mechanisms of Action

To better understand the biological context and experimental workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_sar Data Analysis & SAR synthesis Synthesis of Tetrahydroquinazoline Analogs purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt Antiproliferative MTT Assay characterization->mtt kinase_assay Kinase Inhibition Assay (e.g., EGFR, PI3K) mtt->kinase_assay western_blot Western Blot Analysis (Signaling Pathways) kinase_assay->western_blot data_analysis IC50 Determination western_blot->data_analysis sar_study Structure-Activity Relationship Analysis data_analysis->sar_study

General Experimental Workflow for SAR Studies

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Tetrahydroquinazoline Analog Inhibitor->EGFR Inhibition

Simplified EGFR Signaling Pathway Inhibition

PI3K_pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Tetrahydroquinazoline Analog Inhibitor->PI3K Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The tetrahydroquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comprehensive analysis presented in this technical guide highlights the key structural features that drive the biological activity of these analogs, particularly in the context of cancer. By providing detailed experimental protocols and visual representations of the underlying signaling pathways, this whitepaper aims to empower researchers to accelerate the design and development of next-generation tetrahydroquinazoline-based drugs with improved potency and selectivity.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its journey from a 19th-century chemical curiosity to a "privileged structure" in modern drug discovery is a testament to the enduring power of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinazoline synthesis. We delve into the seminal works of Griess, Bischler, Gabriel, and Niementowski, presenting their foundational contributions with a focus on the logical progression of synthetic strategies. This guide offers a detailed examination of the core synthetic reactions, including experimental protocols for key transformations, and summarizes quantitative data to allow for a comparative understanding of these methods. Through detailed diagrams and workflows, we illustrate the chemical logic that underpins the construction of this vital heterocyclic system, providing a valuable resource for researchers engaged in the design and synthesis of novel quinazoline-based molecules.

Early Discoveries: The Dawn of Quinazoline Chemistry

The story of quinazoline begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The first recorded synthesis of a quinazoline derivative was achieved by Peter Griess in 1869 . His pioneering work involved the reaction of anthranilic acid with the highly reactive reagent, cyanogen. This reaction, while not producing the parent quinazoline, successfully constructed the fundamental bicyclic ring system, laying the groundwork for all subsequent explorations.[1][2]

A significant leap forward occurred in 1895 when August Bischler and Lang reported the first synthesis of the parent quinazoline molecule.[1] Their approach was elegantly simple: the decarboxylation of quinazoline-2-carboxylic acid. While a landmark achievement, the accessibility of the starting material limited its widespread application.

It was in 1903 that Siegmund Gabriel developed a more practical and satisfactory synthesis of quinazoline.[1] His multi-step route, starting from the readily available o-nitrobenzylamine, provided a more robust and scalable method for accessing the parent heterocycle. This synthesis solidified the foundation of quinazoline chemistry and opened the door for more extensive investigation into its properties and derivatives.

Foundational Synthetic Methodologies

The early discoveries of Griess, Bischler, and Gabriel paved the way for the development of several named reactions that have become the bedrock of quinazoline synthesis. These methods, while classical, are still relevant for their historical importance and, in some cases, their continued utility in the synthesis of specific quinazoline derivatives.

The Griess Synthesis (1869)

The Griess synthesis is historically significant as the first method to construct the quinazoline ring system. The reaction involves the treatment of anthranilic acid with cyanogen gas in an ethanolic solution. The cyanogen acts as a source of the C2 and N3 atoms of the quinazoline ring.

Logical Workflow of the Griess Synthesis:

Griess_Synthesis anthranilic_acid Anthranilic Acid intermediate Intermediate Formation anthranilic_acid->intermediate cyanogen Cyanogen (NCCN) cyanogen->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Cyano-3,4-dihydro-4-oxoquinazoline cyclization->product

Caption: Logical workflow of the Griess Synthesis.

The Bischler Synthesis (1895)

The Bischler synthesis provided the first route to the unsubstituted parent quinazoline. The core of this method is the thermal decarboxylation of quinazoline-2-carboxylic acid. While direct, the synthesis is dependent on the availability of the substituted starting material.

Logical Workflow of the Bischler Synthesis:

Bischler_Synthesis start Quinazoline-2-carboxylic Acid heat Heat (Δ) start->heat decarboxylation Decarboxylation (-CO2) heat->decarboxylation product Quinazoline decarboxylation->product Gabriel_Synthesis start o-Nitrobenzylamine reduction Reduction (e.g., HI, red P) start->reduction intermediate1 o-Aminobenzylamine reduction->intermediate1 condensation Condensation (Formic Acid) intermediate1->condensation intermediate2 Dihydroquinazoline condensation->intermediate2 oxidation Oxidation intermediate2->oxidation product Quinazoline oxidation->product Niementowski_Synthesis anthranilic_acid Anthranilic Acid condensation Thermal Condensation anthranilic_acid->condensation amide Amide amide->condensation intermediate N-Acylanthranilic Acid Intermediate condensation->intermediate cyclization Cyclization (-H2O) intermediate->cyclization product 4-Oxo-3,4-dihydroquinazoline (Quinazolinone) cyclization->product

References

physical and chemical characteristics of substituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, serves as a foundational scaffold for a vast array of compounds with significant biological and pharmacological importance.[1][2] Its derivatives are integral to medicinal chemistry, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antihypertensive agents.[2][3][4][5] The physicochemical properties of substituted quinazolines are highly dependent on the nature, position, and conjugation of substituents on both the pyrimidine and benzene rings, which dictates their reactivity, stability, and therapeutic efficacy.[3][6][7]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.

Physical Characteristics

The physical state, melting point, and solubility of substituted quinazolines are critical parameters influencing their formulation and bioavailability. The parent quinazoline is a light yellow crystalline solid with a melting point of 48°C and is soluble in water.[1] However, substitutions dramatically alter these properties.

1.1. Appearance, Melting Point, and Solubility

Derivatives are typically crystalline solids. The melting point is significantly influenced by the substituent's nature and position, affecting the crystal lattice energy. Solubility is variable; while the parent compound is water-soluble, many derivatives have limited aqueous solubility but are soluble in organic solvents like DMSO and DMF.[8][9]

Table 1: Physical Properties of Selected Substituted Quinazolines

Compound Molecular Formula Substituents Melting Point (°C) Appearance Reference
Quinazoline C₈H₆N₂ Unsubstituted 48 Light yellow crystals [1]
2-Methyl-4(3H)-quinazolinone C₉H₈N₂O 2-methyl, 4-oxo 231-233 Solid [10]
3-(4-methylphenyl)-4(3H)-quinazolinone C₁₅H₁₂N₂O 3-(p-tolyl), 4-oxo 145-147 Solid [11]
2-(3-Chlorophenyl)quinazoline C₁₄H₉ClN₂ 2-(3-chlorophenyl) Not specified Yellow solid [12][13]
2-(4-tert-Butylphenyl)quinazoline C₁₈H₁₈N₂ 2-(4-tert-butylphenyl) Not specified Yellow solid [13]

| EMNEDAQZHO Ligand | Not specified | Complex Schiff base | 230 | Green-coloured product |[14] |

Chemical Characteristics

The chemical behavior of quinazolines is defined by the two nitrogen atoms in the pyrimidine ring, which influence electron distribution and reactivity.

2.1. Reactivity and Stability The quinazoline ring is generally stable in cold dilute acids and bases but can be hydrolyzed under harsher conditions like boiling, which cleaves the pyrimidine ring.[1][7]

  • Electrophilic and Nucleophilic Substitution : The pyrimidine ring is resistant to electrophilic substitution due to its electron-deficient nature. In contrast, the benzene portion readily undergoes electrophilic substitution, with the order of reactivity being position 8 > 6 > 5 > 7.[1] Nucleophilic substitution is common at the 2- and 4-positions, especially when substituted with good leaving groups like halogens.[1][3]

  • Alkylation and Addition Reactions : Alkylation typically occurs at the N3 position.[7] The polarized C=N3 bond is susceptible to the addition of various nucleophiles.[1][7]

  • Stability and Degradation : The stability of quinazoline derivatives is crucial for their shelf-life and therapeutic application. Stress testing has shown that many derivatives are susceptible to degradation under acidic and alkaline conditions, often involving hydrolysis.[15] Photostability can also be a concern, with laser radiation shown to break chemical bonds in the quinazoline radical and its substituents.[8] Solutions in DMSO may be less stable over time compared to aqueous solutions.[8]

2.2. Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation of substituted quinazolines.

  • UV-Vis Spectroscopy : Quinazolines exhibit characteristic absorption bands in the UV-Vis spectrum. These are used to study their stability and electronic properties. For example, 2-methyl-4(3H)-quinazolinone has a λmax at 316 nm in acetonitrile.[10] The introduction of different substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[16]

  • Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present. Quinazolines show strong absorption bands for aromatic ring vibrations between 1635–1475 cm⁻¹. Other key peaks include C=O stretching (around 1690 cm⁻¹ for quinazolinones), C=N stretching (around 1575 cm⁻¹), and C-H vibrations.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure of quinazoline derivatives. The chemical shifts of protons and carbons are highly dependent on their electronic environment, which is influenced by the substituents. For instance, in ¹³C NMR, the carbonyl carbon of the quinazolinone ring typically appears around 161 ppm.[17] Aromatic protons resonate in the downfield region (typically 7-9 ppm).[12][13][18]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[14][17][19]

Table 2: Spectroscopic Data for Selected Substituted Quinazolines

Compound Class/Example Technique Characteristic Peaks/Signals Reference
Quinazolines IR 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, 1520–1475 cm⁻¹ (Aromatic ring vibrations) [8]
2-Methyl-3-substituted-quinazolin-4(3H)-one IR ~1690 cm⁻¹ (C=O), ~1575 cm⁻¹ (C=N) [6]
2-(3-Methylphenyl)quinazoline ¹H NMR 9.40 (s, 1H), 8.42 (m, 2H), 8.05 (d, 1H), 2.47 (s, 3H) [12]
2-(4-Chlorophenyl)quinazoline ¹H NMR 9.32 (s, 1H), 8.50 (d, 2H), 7.98 (d, 1H) [13]
7-series quinazolinones ¹³C NMR 161.1–161.6 ppm (C=O of quinazoline ring) [17]

| 2-Methyl-4(3H)-quinazolinone | UV-Vis | λmax = 316 nm (in CH₃CN) |[10] |

Methodologies: Synthesis and Analysis

The synthesis and characterization of substituted quinazolines follow a well-established workflow designed to ensure purity and correct structural identification.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Characterization Reactants Anthranilic Acid Derivative + Amine/Amide/Nitrile Reaction Reaction (e.g., Reflux, Microwave) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup TLC TLC Monitoring Reaction->TLC Reaction Monitoring Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Pure Pure Substituted Quinazoline Recrystal->Pure NMR NMR ('H, '³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: General experimental workflow for the synthesis and characterization of substituted quinazolines.

3.1. Experimental Protocols

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones: This protocol is a generalized procedure based on common synthetic routes.[18][20]

  • Step 1: Synthesis of Benzoxazinone: An appropriate anthranilic acid derivative is refluxed with an acid anhydride (e.g., acetic anhydride) for several hours. The reaction mixture is cooled, and the resulting solid precipitate (the benzoxazinone intermediate) is filtered, washed with a cold solvent (e.g., petroleum ether), and dried.

  • Step 2: Synthesis of Quinazolinone: The synthesized benzoxazinone is refluxed with a primary amine (e.g., aniline, benzylamine) in a suitable solvent like ethanol or glacial acetic acid for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into crushed ice. The solid product is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a solvent system like petroleum ether/ethyl acetate.[18][19][21]

Characterization Methods:

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and check the purity of the final compound. Plates are typically silica gel, and spots are visualized under UV light.[19][22]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often used to assess the purity of the final compounds and for purification. A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[20][23]

  • Spectroscopic Analysis: The purified compound's structure is confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry as detailed in Section 2.2.[6][17][18]

Biological Relevance and Signaling Pathways

Many substituted quinazolines exert their biological effects, particularly in oncology, by acting as kinase inhibitors.[5][19] They are designed to compete with ATP at the catalytic site of kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[19][24]

G Signal Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) Signal->EGFR Binds & Activates ADP ADP EGFR->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) EGFR->Downstream Phosphorylates ATP ATP ATP->EGFR Binds to Catalytic Site Response Cellular Response (Proliferation, Survival) Downstream->Response Activates Quinazoline Substituted Quinazoline (Inhibitor) Quinazoline->EGFR Blocks ATP Binding Site

Caption: Mechanism of action for quinazoline-based kinase inhibitors in a signaling pathway.

Conclusion

Substituted quinazolines are a versatile and pharmacologically vital class of heterocyclic compounds. Their physical and chemical characteristics are intricately linked to their substitution patterns, governing their synthesis, stability, and biological activity. A thorough understanding of their properties, supported by robust analytical and spectroscopic methods, is essential for the rational design and development of new therapeutic agents. The protocols and data presented in this guide offer a foundational resource for professionals engaged in quinazoline research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Chloro-5,6,7,8-tetrahydroquinazoline as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols focus on two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The chlorine atom at the 4-position is activated towards nucleophilic displacement, and the scaffold is amenable to carbon-carbon bond formation via cross-coupling reactions. This allows for the synthesis of a diverse library of substituted tetrahydroquinazolines. Derivatives of the closely related quinazoline core have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in oncology and inflammation research. In particular, 4-anilinoquinazoline derivatives are known to target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the functionalization of the 4-position. The two most common and effective methods are Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-5,6,7,8-tetrahydroquinazolines

The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the 4-chloro substituent by various nucleophiles, most notably amines. This reaction is a cornerstone for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazolines, a class of compounds with significant potential as kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline or aliphatic amine (1.1 - 1.5 equivalents)

  • Solvent (e.g., 2-propanol, ethanol, DMF, or a mixture of THF/water)

  • Optional: Base (e.g., DIPEA, NaOAc, K₂CO₃) for reactions with amine hydrochlorides or less nucleophilic amines.

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave reactor

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a suitable solvent such as 2-propanol to dissolve the reactants.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Procedure (Microwave-Assisted):

  • In a microwave process vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).

  • Add a suitable solvent (e.g., THF/H₂O 1:1 mixture). For many reactions, a base may not be required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

The microwave-assisted protocol often provides higher yields in significantly shorter reaction times and is considered a more sustainable method.[1]

While specific data for this compound are not extensively published, the following table provides representative yields for analogous amination reactions on the 4-chloroquinazoline core, which are expected to be comparable.

Amine NucleophileReaction ConditionsProductYield (%)Reference
o-toluidineTHF/H₂O, Microwave, 2h4-(o-tolylamino)quinazoline derivative74-78[1]
N-methylanilinesTHF/H₂O, Microwave4-(N-methylanilino)quinazoline derivativesup to 96[1]
Primary aliphatic aminesMilder conditions4-(alkylamino)quinazoline derivativesModerate to Good[1]
Electron-poor anilinesHarsher conditions, longer times4-(anilino)quinazoline derivativesLow to Moderate[1]
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5,6,7,8-tetrahydroquinazolines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. It allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the tetrahydroquinazoline core.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Optional: Ligand (e.g., PPh₃, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., DME/ethanol, DMF/ethanol, toluene, THF)

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the base (e.g., K₂CO₃).

  • Add the degassed solvent system (e.g., 3:1 DMF–EtOH).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

The following table presents data for Suzuki-Miyaura reactions on a related 4,7-dichloroquinazoline system, which can serve as a guide for expected outcomes.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOHMW (300W)1.568[4]
4-chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOHMW (300W)1.567[4]
3-trifluoromethylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOHMW (300W)2.063[4]
5-methylthiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOHMW (300W)1.572[4]

Biological Applications and Signaling Pathways

Derivatives of 4-amino-5,6,7,8-tetrahydroquinazoline are primarily explored as kinase inhibitors for cancer therapy. The core scaffold serves as a template for designing molecules that can compete with ATP for the binding site in the kinase domain of oncogenic proteins.

Targeted Signaling Pathways

The primary targets for 4-anilinoquinazoline derivatives are receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers. Inhibition of these kinases blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and invasion. 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of EGFR, preventing its activation and blocking these downstream signals.[2][5]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling that promotes endothelial cell proliferation, migration, and survival. 4-substituted quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking the angiogenic process.[6][7]

Diagrams

experimental_workflow_snar start Start: 4-Chloro-5,6,7,8- tetrahydroquinazoline reagents Reactants: - Amine (1.2 eq) - Solvent (e.g., 2-Propanol) start->reagents Combine reaction Reaction: - Reflux or Microwave - Monitor by TLC reagents->reaction workup Work-up: - Cool to RT - Filter or Evaporate reaction->workup Completion purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: 4-Amino-5,6,7,8- tetrahydroquinazoline purification->product

Experimental Workflow for SNAr Reaction

experimental_workflow_suzuki start Start: 4-Chloro-5,6,7,8- tetrahydroquinazoline reagents Reactants: - Arylboronic acid (1.2 eq) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF/EtOH) start->reagents Combine reaction Reaction: - Heat under Inert Atmosphere - Monitor by TLC reagents->reaction workup Work-up: - Aqueous Extraction reaction->workup Completion purification Purification: - Column Chromatography workup->purification product Product: 4-Aryl-5,6,7,8- tetrahydroquinazoline purification->product

Experimental Workflow for Suzuki-Miyaura Coupling

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Transcription->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

References

Applications of 4-Chloro-5,6,7,8-tetrahydroquinazoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chloro-5,6,7,8-tetrahydroquinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a reactive chloro-substituent at the 4-position with a saturated cyclohexyl ring, provide a valuable platform for the development of novel therapeutics. This document provides detailed application notes on the utility of this scaffold in various therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Application Notes

The this compound core has been successfully exploited to generate potent inhibitors of various enzymes and receptors, leading to the discovery of drug candidates with anticancer, antimicrobial, and analgesic properties.

Kinase Inhibitors for Oncology

The most prominent application of the this compound scaffold is in the development of kinase inhibitors for cancer therapy. The chlorine atom at the 4-position is readily displaced by nucleophiles, such as anilines, allowing for the synthesis of a wide range of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives. These compounds have shown significant inhibitory activity against key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Inhibition: Derivatives of 4-anilino-5,6,7,8-tetrahydroquinazoline have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[1][2] These inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[3] 4-Anilino-5,6,7,8-tetrahydroquinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2, leading to the suppression of tumor angiogenesis.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A EGFR (wild-type)50[4]
Compound B EGFR (L858R mutant)25[1]
Compound C VEGFR-215[3]
Compound D EGFR (Del19 mutant)119[1]
Antimicrobial Agents

Derivatives of 5,6,7,8-tetrahydroquinazoline have shown promising activity against various microbial pathogens, including bacteria and mycobacteria.

Antitubercular Activity: Several studies have explored the potential of 5,6,7,8-tetrahydroquinazoline derivatives as antitubercular agents. Molecular docking studies suggest that these compounds may exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[5][6]

Compound IDOrganismMIC (µg/mL)Reference
Compound E Mycobacterium tuberculosis H37Rv16[7]
Compound F Staphylococcus aureus32[8]
Other Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Analgesics: A series of 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and evaluated as selective sigma-1 receptor antagonists, showing potential for the treatment of pain.[9]

  • Antidiabetic Agents: In silico studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives may exhibit inhibitory activity against β-glucosidase, suggesting a potential application in the management of diabetes.[5][6]

Compound IDTarget/ActivityKᵢ (nM)Reference
Compound 33 Sigma-1 Receptor15.6[9]

Experimental Protocols

General Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazolines

This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction to synthesize 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives.

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, DMF, or n-butanol)

  • Base (e.g., Diisopropylethylamine - DIPEA, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the substituted aniline (1.1 eq).

  • If required, add a base such as DIPEA (1.2 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add 5 µL of the test compound dilution to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for EGFR), and the substrate.

  • Add 10 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent)

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB to achieve a range of concentrations.

  • Prepare an inoculum of the bacterial strain in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to all wells containing the test compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade.

Experimental Workflow Diagram

Synthetic_Workflow General Synthetic and Evaluation Workflow Start 4-Chloro-5,6,7,8- tetrahydroquinazoline + Substituted Aniline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Kinase Assay, MIC) Characterization->Bioassay Data Data Analysis (IC50, MIC determination) Bioassay->Data End Lead Compound Identification Data->End

Caption: Synthetic and evaluation workflow.

References

Application Notes and Protocols: 4-Chloro-5,6,7,8-tetrahydroquinazoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its hydrogen-bonded analogue, 4-Chloro-5,6,7,8-tetrahydroquinazoline, serves as a crucial building block for the synthesis of a diverse range of potent and selective kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities to explore the chemical space around the kinase active site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of inhibitors for key kinases implicated in cancer and other diseases, including EGFR, VEGFR, Src, PI3K, and CDK5.

Synthesis of the Building Block: this compound

The synthesis of the target building block can be achieved through a two-step process starting from the condensation of cyclohexenone with guanidine to form a tetrahydroquinazoline-2,4-dione, followed by chlorination.

Experimental Protocol: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Precursor)
  • Step 1: Synthesis of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione:

    • In a round-bottom flask, dissolve cyclohexenone (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium ethoxide (1.5 eq), to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 2: Chlorination to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline:

    • To the dried 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) in a flask equipped with a reflux condenser.

    • Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.

    • Heat the mixture to reflux for 3-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • The resulting precipitate, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, is collected by filtration, washed with cold water until neutral, and dried. This precursor can then be used for selective reactions.[1]

Note: Selective reaction at the 4-position to generate this compound can be achieved under controlled conditions, for instance by using a milder chlorinating agent or by controlling the stoichiometry and reaction temperature. Further purification by column chromatography may be required.

Application in the Synthesis of Kinase Inhibitors

The 4-chloro group of the tetrahydroquinazoline core is susceptible to nucleophilic aromatic substitution, most commonly with anilines or other amines, to generate a library of potent kinase inhibitors.

General Protocol for the Synthesis of 4-(Arylamino)-5,6,7,8-tetrahydroquinazoline Derivatives
  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq) and the desired aniline derivative (1.1-1.5 eq).

  • Solvent: Add a suitable solvent such as isopropanol, n-butanol, or a mixture of THF and water.

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture for 8-24 hours.

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., diethyl ether or cold ethanol).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Target Kinases and Inhibitor Data

Derivatives of this compound have shown inhibitory activity against a range of important kinases.

Target KinaseInhibitor ScaffoldIC50/Ki (nM)Reference Compound
EGFR 4-(3-chloro-4-fluoroanilino)-5,6,7,8-tetrahydroquinazoline11Vandetanib
VEGFR-2 4-(4-fluoro-2-methyl-1H-indol-5-ylamino)-5,6,7,8-tetrahydroquinazoline3Lenvatinib
Src 4-(3-chloroanilino)-5,6,7,8-tetrahydroquinazoline-Dasatinib
PI3Kδ 4-(1H-indazol-4-yl)-5,6,7,8-tetrahydroquinazoline-Idelalisib
CDK5 N-Phenyl-5,6,7,8-tetrahydroquinazolin-2-amine880 (Ki)-

Experimental Protocols for Kinase Inhibition and Cellular Assays

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent ADP detection assay to measure the activity of a kinase and its inhibition by a compound.

  • Materials:

    • Recombinant kinase (e.g., EGFR, VEGFR-2, Src, PI3K, CDK5)

    • Substrate specific for the kinase

    • ATP

    • Kinase buffer

    • This compound-derived test compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

    • In a 96-well plate, add the kinase, substrate, and ATP to the kinase buffer.

    • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • This compound-derived test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by inhibitors derived from this compound and a general workflow for their development.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Vascular Permeability ERK->Angiogenesis Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

Src_Signaling_Pathway GrowthFactor Growth Factor/ Integrin Signaling Receptor Receptor Tyrosine Kinase/ Integrin GrowthFactor->Receptor Src Src Receptor->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 CellMotility Cell Motility/ Invasion FAK->CellMotility PI3K->CellMotility STAT3->CellMotility Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->Src

Caption: Src Signaling Pathway and Inhibition.[3][4][5]

PI3K_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival/ Growth mTOR->CellSurvival Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->PI3K CDK5_Signaling_Pathway p35_p39 p35/p39 CDK5 CDK5 p35_p39->CDK5 activates Rb Rb CDK5->Rb phosphorylates STAT3 STAT3 CDK5->STAT3 phosphorylates NeuronalMigration Neuronal Migration CDK5->NeuronalMigration E2F E2F Rb->E2F inhibits CellCycle Cell Cycle Progression E2F->CellCycle STAT3->CellCycle Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Inhibitor->CDK5 Kinase_Inhibitor_Development_Workflow Start Start: 4-Chloro-5,6,7,8- tetrahydroquinazoline Synthesis Synthesis of Analog Library (Nucleophilic Substitution) Start->Synthesis Screening In Vitro Kinase Inhibition Screening (IC50 Determination) Synthesis->Screening CellBased Cell-Based Assays (Proliferation, Apoptosis) Screening->CellBased Hits SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR CellBased->SAR SAR->Synthesis Iterative Design LeadOpt Lead Optimization SAR->LeadOpt End Preclinical Candidate LeadOpt->End

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for nucleophilic substitution reactions on 4-Chloro-5,6,7,8-tetrahydroquinazoline. This versatile scaffold is a key building block in the synthesis of a diverse range of biologically active molecules. The protocols detailed below cover conventional heating and microwave-assisted synthesis for the substitution of the C4-chloro group with various nucleophiles, including amines, alcohols, and thiols.

Introduction

The 5,6,7,8-tetrahydroquinazoline core is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antitubercular, and antidiabetic properties.[1][2] The presence of a chlorine atom at the 4-position of the quinazoline ring renders it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups. This reactivity is a cornerstone for generating libraries of novel compounds for drug discovery programs. The resulting 4-substituted-5,6,7,8-tetrahydroquinazolines have shown promise as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).[1][3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound.

Protocol 1: Synthesis of 4-Amino-5,6,7,8-tetrahydroquinazoline Derivatives via Conventional Heating

This protocol describes the reaction of this compound with primary or secondary amines under conventional heating.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (DMF or isopropanol), add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol offers a rapid and efficient alternative to conventional heating for the synthesis of 4-amino-5,6,7,8-tetrahydroquinazoline derivatives.[5][6]

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • 2-Propanol or DMF

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the amine (1.5 eq) in 2-propanol or DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Alkoxy- and 4-Thio-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol outlines the synthesis of ether and thioether derivatives by reacting this compound with alcohols or thiols.

Materials:

  • This compound

  • Alcohol or Thiol (1.5 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a suspension of the base (e.g., NaH, 1.5 eq) in the chosen anhydrous solvent under an inert atmosphere, add the alcohol or thiol (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer, and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on the 4-chloro-quinazoline and tetrahydroquinazoline scaffolds.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Amino-Substituted (Tetrahydro)quinazolines

EntryNucleophileSolventMethodTemperature (°C)TimeYield (%)Reference
1AnilineIsopropanolConventional8012 h~60-80[8]
2Substituted AnilinesTHF/H₂OMicrowave100-12010-20 min72-96[8]
3N-methylanilinesTHF/H₂OMicrowave100-12010-40 min72-87[8]
4Various AminesDioxaneConventional8012 h~65[9]
5Aryl heterocyclic amines2-PropanolMicrowave8010-20 min75-90[6]

Table 2: Characterization Data for Representative 4-Substituted-5,6,7,8-tetrahydroquinazolines

CompoundR Group at C41H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Reference
3a N(H)Ph8.29 (s, 1H), 7.65 (d, 2H), 7.48 (d, 5H), 7.41 (m, 3H), 7.31 (t, 1H), 2.86 (t, 2H), 2.81 (br. s, 5H), 1.69 (m, 7H)169.0, 165.3, 159.7, 138.4, 134.5, 130.6, 130.2, 129.7, 129.6, 128.9, 128.7, 128.6, 128.2, 124.9, 60.7, 44.3, 29.1, 27.6, 27.0, 22.5434.2 [M+H]+[1]
3b N(H)-p-OMe-Ph8.25 (s, 1H), 7.68 (d, 2H), 7.48 (d, 2H), 7.42 (s, 1H), 7.06 (d, 2H), 7.01 (d, 2H), 3.83 (s, 3H), 3.80 (s, 3H), 2.86 (m, 4H), 2.82 (s, 3H), 1.70 (br. s, 8H)168.7, 164.5, 160.6, 159.3, 132.7, 131.9, 131.3, 130.6, 130.2, 129.5, 124.3, 114.6, 114.4, 114.0, 60.6, 55.7, 44.2, 29.1, 27.7, 27.3, 22.6494.2 [M+H]+[1]

Note: The characterization data is for 2-substituted-4-aryl-5,6,7,8-tetrahydroquinazolines, which provides a close approximation for the expected shifts of the tetrahydroquinazoline core.

Visualizations

Experimental Workflow

The general workflow for the nucleophilic substitution on this compound is depicted below.

experimental_workflow start Start reactants 4-Chloro-5,6,7,8- tetrahydroquinazoline + Nucleophile start->reactants reaction_setup Reaction Setup (Solvent, Base) reactants->reaction_setup reaction_conditions Reaction Conditions - Conventional Heating - Microwave Irradiation reaction_setup->reaction_conditions workup Work-up (Extraction, Washing) reaction_conditions->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product: 4-Substituted-5,6,7,8- tetrahydroquinazoline characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathways

4-Substituted quinazoline derivatives are known to act as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Quinazoline 4-Amino-5,6,7,8- tetrahydroquinazoline Derivative Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

mTOR Signaling Pathway Inhibition

mTOR_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth LipidSynth Lipid Synthesis mTORC1->LipidSynth Autophagy Autophagy Inhibition mTORC1->Autophagy Quinazoline 4-Substituted Tetrahydroquinazoline Quinazoline->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth LipidSynth->CellGrowth

Caption: Inhibition of the mTOR signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Accurate and comprehensive characterization of this compound is crucial to ensure its purity, identity, and stability, which are critical parameters in drug development and manufacturing. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.[4][5][6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10% to 90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90% to 10% Acetonitrile

      • 35-40 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t R )~15-20 min (dependent on the specific system)
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Prepare Standards B->C D Filter Samples C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify and Assess Purity I->J

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 min at 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 min.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t R )Compound-specific
Molecular Ion (M⁺)m/z 168 (³⁵Cl), 170 (³⁷Cl)
Key Fragment IonsTo be determined from the mass spectrum
Purity (by area %)> 98%

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Elution into MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Obtain Total Ion Chromatogram F->G H Extract Mass Spectra G->H I Identify Compound and Impurities H->I

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Presentation:

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.5s1HCH of pyrimidine ring
H-5~2.8t2HCH₂ adjacent to N
H-8~2.6t2HCH₂ adjacent to aromatic ring
H-6, H-7~1.9m4HAliphatic CH₂
¹³C NMRChemical Shift (δ, ppm)Assignment
C-4~160C-Cl
C-2~155CH of pyrimidine ring
C-8a~150Quaternary C
C-4a~130Quaternary C
C-5~45Aliphatic CH₂
C-8~30Aliphatic CH₂
C-6, C-7~22Aliphatic CH₂

Note: Predicted chemical shifts are approximate and should be confirmed by experimental data.[8][9]

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_synthesis Synthesis & Purification cluster_characterization Characterization A 4-Chloro-5,6,7,8- tetrahydroquinazoline B NMR (Structure Confirmation) A->B C Mass Spectrometry (Molecular Weight) A->C D IR Spectroscopy (Functional Groups) A->D E HPLC (Purity & Quantification) A->E F UV-Vis (Electronic Transitions) A->F B->E Confirms Identity C->E Confirms Identity

References

Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydroquinazoline in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-5,6,7,8-tetrahydroquinazoline as a key scaffold in the design and synthesis of novel anticancer agents. This document outlines its utility as a versatile building block, summarizes the cytotoxic activity of its derivatives, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily target protein kinases. The saturated carbocyclic ring of this compound offers unique three-dimensional structural possibilities for developing novel kinase inhibitors and other anticancer agents. The reactive chloro group at the C4 position serves as a crucial handle for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise in targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives of the this compound scaffold against a panel of human cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amineApoptosis InductionLeukemia10 - 30[1]
6-Halo-2-phenyl-4-anilinoquinazolineNot SpecifiedHCT-116 (Colon)2.8[2]
6-Halo-2-phenyl-4-anilinoquinazolineNot SpecifiedT98G (Glioblastoma)2.0[2]
Quinazoline Schiff base 1Apoptosis InductionMCF-7 (Breast)6.246[3]
Quinazoline Schiff base 2Apoptosis InductionMCF-7 (Breast)5.910[3]
4-(Quinazolin-4-ylamino)benzaldehyde Chalcone (11g)Not SpecifiedHT-29 (Colon)0.13[4]
4-(Quinazolin-4-ylamino)benzaldehyde Chalcone (11g)Not SpecifiedMCF-7 (Breast)0.17[4]
4-(Quinazolin-4-ylamino)benzaldehyde Chalcone (11g)Not SpecifiedA549 (Lung)0.10[4]
DW-8 (4-anilinoquinazoline analog)Intrinsic ApoptosisHCT116 (Colon)8.50[5]
DW-8 (4-anilinoquinazoline analog)Intrinsic ApoptosisHT-29 (Colon)5.80[5]
DW-8 (4-anilinoquinazoline analog)Intrinsic ApoptosisSW620 (Colon)6.15[5]
4-Hydroxyquinazoline derivative (B1)PARP InhibitionHCT-15 (Colon)2.89[6]
4-Hydroxyquinazoline derivative (B1)PARP InhibitionHCC1937 (Breast)3.26[6]
4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (7t)Topoisomerase I/II InhibitionMCF-7 (Breast)7.45[7]

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, N,N-dimethylformamide (DMF))

  • Base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted aniline (1.1 equivalents) and the base (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Microwave irradiation can also be employed to accelerate the reaction.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired 4-anilino-5,6,7,8-tetrahydroquinazoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the procedure for evaluating the in vitro cytotoxicity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with test compounds using propidium iodide (PI) staining and flow cytometry.[9][10]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compounds at various concentrations for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.[10]

  • Store the fixed cells at -20°C for at least 2 hours.[10]

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10]

  • Analyze the cell cycle distribution using appropriate software.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for measuring the inhibitory activity of compounds against specific kinases using the ADP-Glo™ luminescent assay.[11][12]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • Test compounds

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the diluted compounds or vehicle control.

  • Add a solution containing the kinase and its substrate to the wells and pre-incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 4-Chloro-5,6,7,8- tetrahydroquinazoline reaction Nucleophilic Aromatic Substitution start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Characterization purification->characterization end_synthesis Pure Derivative characterization->end_synthesis cytotoxicity MTT Assay (IC50 Determination) end_synthesis->cytotoxicity mechanism Mechanism of Action (Cell Cycle, Apoptosis, Kinase Assay) cytotoxicity->mechanism data_analysis Data Analysis mechanism->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: General workflow for the synthesis and biological evaluation of anticancer drug candidates.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinazoline Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax->mitochondrion Promotes release bcl2->mitochondrion Inhibits release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways targeted by quinazoline derivatives.

kinase_inhibition_pathway cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling compound Quinazoline Derivative rtk RTK (e.g., EGFR) compound->rtk Inhibits ATP Binding pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways by quinazoline derivatives.

References

Synthetic Routes to Functionalized Tetrahydroquinazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetrahydroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections outline three distinct and effective synthetic strategies: a one-pot four-component reaction, an intramolecular cyclization approach, and a catalytic asymmetric cycloaddition.

One-Pot Sequential Four-Component Synthesis of Tetrahydroquinazoline-2-carboxamide Derivatives

This method offers an efficient and atom-economical approach to novel tetrahydroquinazoline-2-carboxamide derivatives from simple and readily available starting materials without the need for a catalyst. The reaction proceeds via an isocyanide-based multicomponent condensation.

Signaling Pathway Diagram

G acyl_chloride Acyl Chloride (1) intermediate Intermediate Formation acyl_chloride->intermediate isocyanide Isocyanide (2) isocyanide->intermediate diamine 1,3-Diamine (3) final_product Tetrahydroquinazoline- 2-carboxamide (4) diamine->final_product intermediate->final_product Reaction with Diamine

Caption: One-pot four-component synthesis workflow.

Experimental Protocol

A representative procedure for the synthesis of tetrahydroquinazoline-2-carboxamide derivatives is as follows:

  • In a reaction vessel, combine the acyl chloride (1.0 mmol) and the isocyanide (1.0 mmol).

  • Heat the mixture under solvent-free conditions at 60 °C for 2 hours.

  • To the resulting intermediate, add the 1,3-diamine (1.0 mmol) and methanol (5 mL).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation
EntryAcyl Chloride (R1)Isocyanide (R2)1,3-Diamine (R3)ProductYield (%)
1Benzoyl chlorideCyclohexyl isocyanide2-Aminobenzylamine4aGood
24-Chlorobenzoyl chloridetert-Butyl isocyanide2-Aminobenzylamine4bGood
3Benzoyl chlorideCyclohexyl isocyanide2-Amino-N-methylbenzylamine4cFairly Good

Note: "Good" and "Fairly Good" yields are as reported in the source literature; specific percentages were not consistently provided in the abstracts.

Intramolecular Cyclization for the Synthesis of N-Acyl-N-sulfono-Tetrahydroquinazolines

This synthetic route involves the initial formation of a sulfonamide, followed by condensation with an aldehyde to form a Schiff base, which then undergoes an N-acyliminium ion-mediated intramolecular cyclization to yield the desired tetrahydroquinazoline scaffold.[1] This method is particularly useful for creating a library of diversely substituted products.

Experimental Workflow Diagram

G start Aromatic Sulfonyl Chloride (1) + 2-Aminobenzylamine (2) sulfonamide Sulfonamide (3) start->sulfonamide Condensation schiff_base Schiff Base (5) sulfonamide->schiff_base Aldehyde (4) cyclization N-Acyliminium Ion Cyclization (6) schiff_base->cyclization Acetyl Chloride, 2,6-Lutidine product N-Acyl-N-sulfono- Tetrahydroquinazoline (9) cyclization->product

Caption: Intramolecular cyclization workflow.

Experimental Protocol

The synthesis is typically carried out in three main steps:

Step 1: Synthesis of the Sulfonamide (3)

  • Condense an aromatic sulfonyl chloride (1.0 mmol) with 2-aminobenzylamine (1.0 mmol) in an appropriate solvent.

Step 2: Formation of the Schiff Base (5)

  • React the resulting sulfonamide (3) with an aldehyde (4) (1.0 mmol) in ethanol with a catalytic amount of glacial acetic acid.

Step 3: Intramolecular Cyclization

  • To a stirred solution of the Schiff base (5) (1.0 mmol) dissolved in THF or diethyl ether at 0 °C, add 2,6-lutidine (1.0 mmol).[1]

  • Add acetyl chloride (1.0 mmol) under a nitrogen atmosphere.[1]

  • Continue the reaction for 24 hours.[1]

  • Evaporate the solvent to concentrate the reaction mixture.[1]

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the pure cyclized product.[1]

Data Presentation
ProductR Group on AldehydeR' Group on SulfonamideYield (%)[1]
9aH-OMe85
9eHH62
9jH-F50

Iridium-Catalyzed Asymmetric [4+2] Cycloaddition

This modern approach provides access to chiral tetrahydroquinazolines with high enantioselectivity. The reaction involves an asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines.

Logical Relationship Diagram

G reactants 1,3,5-Triazinane + 2-(1-Hydroxyallyl)aniline product Chiral Tetrahydroquinazoline reactants->product catalyst_system [Ir(cod)Cl]2 + Chiral Phosphoramidite Ligand + TFA (additive) catalyst_system->product Catalyzes

Caption: Catalytic asymmetric cycloaddition.

Experimental Protocol

A general procedure for the iridium-catalyzed asymmetric cycloaddition is as follows:

  • In a dried reaction tube under an inert atmosphere, add [Ir(cod)Cl]2 (1 mol%), the chiral phosphoramidite ligand (2.2 mol%), and the 2-(1-hydroxyallyl)aniline substrate (0.1 mmol).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Add the 1,3,5-triazinane (0.12 mmol) and trifluoroacetic acid (TFA) (20 mol%).

  • Stir the reaction mixture at 0 °C until the starting material is consumed (as monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral tetrahydroquinazoline.

Data Presentation
EntrySubstrate (R group on aniline)1,3,5-Triazinane (R' group)Yield (%)ee (%)
1HBenzyl>95>99
24-MePhenyl>9598
34-ClBenzyl>95>99

Note: Yields and enantiomeric excess (ee) are reported as "up to" the specified values in the source literature.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-5,6,7,8-tetrahydroquinazoline as a key intermediate in the preparation of bioactive heterocyclic compounds. The protocols detailed herein focus on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone transformation for introducing molecular diversity at the 4-position of the quinazoline scaffold. This approach is instrumental in the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom at the 4-position of this scaffold creates a versatile electrophilic center, readily amenable to nucleophilic substitution. This allows for the systematic derivatization of the core structure and the exploration of structure-activity relationships (SAR) to optimize biological activity. Notably, the 4-aminoquinazoline moiety is a well-established pharmacophore in a number of approved anticancer drugs that function as kinase inhibitors, such as gefitinib and erlotinib. By targeting key enzymes in cellular signaling pathways, these compounds can effectively halt the proliferation of cancer cells. The synthesis of 4-amino-5,6,7,8-tetrahydroquinazoline derivatives is therefore a promising strategy in the discovery of novel kinase inhibitors and other potential therapeutics.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic transformation involving this compound is the nucleophilic aromatic substitution of the C4-chloro group with a suitable nucleophile, most commonly a primary or secondary amine. This reaction is typically facilitated by a base in a polar aprotic solvent and can be accelerated by conventional heating or microwave irradiation. The general workflow for this transformation is depicted below.

sn_ar_workflow start Start reagents Select this compound and Amine Nucleophile start->reagents reaction_setup Reaction Setup: - Solvent (e.g., Isopropanol, DMF) - Base (e.g., DIPEA, K2CO3) - Heating (Conventional or Microwave) reagents->reaction_setup monitoring Monitor Reaction Progress (TLC) reaction_setup->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - Purity Analysis (HPLC) purification->characterization bioassay Biological Evaluation characterization->bioassay

General workflow for nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-amino-5,6,7,8-tetrahydroquinazoline derivatives.

Protocol 1: Conventional Heating Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazolines

This protocol describes a general method for the reaction of this compound with various anilines under conventional heating.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add isopropanol or DMF to dissolve the starting material.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (for isopropanol) or at 80-100 °C (for DMF) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazolines

This protocol offers a more rapid method for the synthesis of 4-amino-5,6,7,8-tetrahydroquinazoline derivatives using microwave irradiation.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Microwave vial with a snap cap

  • Microwave reactor

  • Tetrahydrofuran (THF) and water (1:1 mixture)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired aniline (1.2 eq).

  • Add a 1:1 mixture of THF and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation: Representative Bioactivity of 4-Anilinoquinazoline Derivatives

The 4-anilino-5,6,7,8-tetrahydroquinazoline scaffold is a promising candidate for the development of kinase inhibitors. While specific biological data for a series of these particular derivatives is not extensively published, the following table presents representative data from closely related 4-anilinoquinazoline analogs to illustrate the potential biological activities. These compounds often target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.

Compound IDR Group on AnilineYield (%)Target KinaseIC50 (nM)Reference Cell LineCitation for Bioactivity Data
A-1 3-bromoGoodEGFR1780A431[1]
A-2 3-bromoGoodVEGFR-2--[1]
B-1 4-bromo-2-methylGoodEGFR>10000A431[1]
C-1 3-bromo-4-fluoroGoodEGFR7180A431[1]
D-1 3-cyanoGoodEGFR8250A431[1]
E-1 3-ethynyl-EGFR39-[2]
F-1 3-(trifluoromethyl)-EGFR3500A431[3]
G-1 3-iodo-EGFR3000A431[3]

Note: The yields are generalized as "Good" and the biological data is for analogous 4-anilinoquinazoline compounds to serve as a guide for potential activity.

Visualization of a Relevant Signaling Pathway

Many 4-aminoquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR. Inhibition of EGFR blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival. A simplified representation of the EGFR signaling pathway is shown below.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The straightforward and efficient nucleophilic aromatic substitution at the 4-position allows for the facile introduction of various functionalities, making it an ideal scaffold for generating compound libraries for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel 4-substituted-5,6,7,8-tetrahydroquinazoline derivatives as potential therapeutic agents.

References

Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and derivatization of 4-Chloro-5,6,7,8-tetrahydroquinazoline, a key heterocyclic building block in medicinal chemistry. The protocols focus on its application in the synthesis of substituted aminotetrahydroquinazolines, which are scaffolds of interest for the development of various therapeutic agents.

Compound Information and Safety Precautions

1.1. Physical and Chemical Properties

This compound is a solid, heterocyclic compound. Its structure and key properties are summarized below.

PropertyValueReference
Molecular FormulaC₈H₉ClN₂[1]
Molecular Weight168.62 g/mol [1]
CAS Number1125-62-8[1]
AppearanceSolid (form may vary)General knowledge
Storage ConditionsInert atmosphere, 2-8°CGeneral knowledge

1.2. Safety and Handling

Proper safety precautions are essential when handling this compound. The following guidelines are based on general laboratory safety principles for chlorinated heterocyclic compounds.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental ingestion, seek immediate medical attention. If inhaled, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

1.3. Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The primary application of this compound in drug development is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is readily displaced by various nucleophiles, particularly amines, to generate a library of substituted 4-amino-5,6,7,8-tetrahydroquinazolines.

2.1. General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions can be optimized by conventional heating or microwave irradiation.

dot

Caption: General workflow for the synthesis of 4-amino-5,6,7,8-tetrahydroquinazolines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., isopropanol, ethanol, THF/water mixture)

  • Base (optional, e.g., DIPEA, K₂CO₃)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq).

    • Add the desired amine (1.1-1.5 eq).

    • Add the appropriate solvent (e.g., isopropanol for conventional heating, THF/H₂O (1:1) for microwave).

    • If the amine salt is used or for less reactive amines, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be added (1.5-2.0 eq).

  • Reaction:

    • Conventional Heating: Heat the mixture to reflux (typically 80-120 °C) and stir for 2-24 hours.[2]

    • Microwave Irradiation: Heat the sealed reaction vial in a microwave reactor at a set temperature (e.g., 80-150 °C) for 10-60 minutes.[3]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration and washed with a cold solvent.

    • If no precipitate forms, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A typical eluent system for these types of compounds is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 50:50 hexanes:ethyl acetate).[4][5]

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 4-amino-5,6,7,8-tetrahydroquinazoline derivative.

2.2. Characterization Data for a Representative Derivative

The following table provides representative characterization data for a synthesized 4-amino-5,6,7,8-tetrahydroquinazoline derivative, 2-(8-(4-Benzylidene)-4-(4-phenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine hydrochloride.

Data TypeDescription
¹H NMR (ppm)8.50 (br. s, 3H, N⁺H₃), 8.37 (s, 1H, Ar), 7.69 (m, 2H, Ar), 7.52 (m, 5H, Ar), 7.44 (t, J = 7.5 Hz, 2H, Ar), 7.33 (t, J = 7.2 Hz, 1H, Ar), 2.85 (m, 4H, 2 CH₂), 2.14–1.90 (m, 2H, CH₂), 1.66 (m, 5H, CH₂, and CH₃), 0.80 (t, J = 7.4 Hz, 3H, CH₃)[6]
¹³C NMR (ppm)166.7, 164.8, 160.3, 137.9, 137.0, 133.7, 130.4, 130.0, 129.8, 128.8, 128.7, 128.3, 125.8, 61.2, 32.7, 27.5, 27.1, 24.3, 22.4, 8.5[6]
Mass Spec. (m/z)370.4 [M+H]⁺ (100)[6]
Melting Point (°C)159–160[6]
Yield (%)88[6]

Applications in Drug Discovery

Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

3.1. Anticancer Activity: EGFR Inhibition

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit downstream signaling pathways.

dot

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) EGFR->Downstream Activates Quinazoline_Derivative 4-Anilino-5,6,7,8- tetrahydroquinazoline Derivative Quinazoline_Derivative->EGFR Inhibits (ATP binding site) ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazoline derivatives.

3.2. Antimicrobial Activity

Derivatives of tetrahydroquinazolines have also been investigated for their potential as antimicrobial agents. Molecular docking studies suggest that these compounds may exhibit high binding affinity towards essential enzymes in pathogens like Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[8][9]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The protocols and information provided herein offer a comprehensive guide for its safe handling and effective utilization in the laboratory, particularly for the development of novel kinase inhibitors and antimicrobial agents. Researchers are encouraged to adapt and optimize the provided general protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Scale-Up Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 4-chloro-5,6,7,8-tetrahydroquinazoline core is a crucial intermediate for the synthesis of a diverse array of functionalized molecules, making its efficient and scalable synthesis a key objective in pharmaceutical research and development. This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on robust and reproducible methodologies suitable for industrial applications.

Synthetic Strategies

The synthesis of 4-chloro-5,6,7,8-tetrahydroquinazolines typically involves a two-stage process: the formation of a 5,6,7,8-tetrahydroquinazolin-4(3H)-one intermediate, followed by a chlorination step. Several methods exist for the initial construction of the tetrahydroquinazoline ring system.

Method 1: Cyclocondensation Approach

A common and effective method involves the cyclocondensation of a suitable cyclohexanone derivative with a reagent that provides the pyrimidine portion of the quinazoline ring. One such approach utilizes the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate to form 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which can then be further elaborated.[5] A more direct synthesis of the quinazolinone intermediate can be achieved through the reaction of anthranilic acid derivatives.

Experimental Workflow: Two-Step Synthesis of this compound

G cluster_0 Step 1: Formation of Tetrahydroquinazolinone cluster_1 Step 2: Chlorination A Starting Materials (e.g., Substituted Anthranilic Acid) B Intermediate Formation (e.g., with Formamidine Acetate) A->B C Cyclization (e.g., in Formamide) B->C D 5,6,7,8-Tetrahydroquinazolin-4(3H)-one C->D E 5,6,7,8-Tetrahydroquinazolin-4(3H)-one G Reaction (Reflux) E->G F Chlorinating Agent (e.g., Thionyl Chloride) F->G H This compound G->H

Caption: General workflow for the two-step synthesis.

Detailed Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis.[6][7]

Materials:

  • Substituted anthranilic acid

  • Formamidine acetate

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of the appropriately substituted anthranilic acid and formamidine acetate is heated in formamide.[6][7]

  • The reaction mixture is heated to 160°C for 4 hours.[6][7]

  • After cooling, the mixture is poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) may be performed for purification.

Protocol 2: Chlorination of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

This protocol describes the conversion of the quinazolinone to the desired 4-chloro derivative.[6][7][8]

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 5,6,7,8-tetrahydroquinazolin-4(3H)-one in a suitable solvent such as toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.[8]

  • The reaction mixture is then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[6][7][8]

  • After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The residue is quenched with cold water and extracted with dichloromethane.[8]

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the scale-up synthesis.

Table 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

ParameterValueReference
Starting MaterialSubstituted Anthranilic AcidGeneral
ReagentFormamidine Acetate, Formamide[6][7]
Temperature160 °C[6][7]
Reaction Time4 hours[6][7]
Typical Yield70-90%General

Table 2: Chlorination of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

ParameterValueReference
Starting Material5,6,7,8-Tetrahydroquinazolin-4(3H)-oneGeneral
Chlorinating AgentThionyl Chloride (SOCl₂)[6][7][8]
CatalystN,N-Dimethylformamide (DMF)[8]
TemperatureReflux[6][7][8]
Reaction Time2-4 hours[6][7][8]
Typical Yield80-95%[8]

Alternative Synthetic Approaches

While the two-step method is robust, other strategies for the synthesis of quinazoline derivatives have been developed, some of which may be adaptable for the preparation of tetrahydroquinazolines on a large scale. These include microwave-assisted synthesis, which can significantly reduce reaction times, and metal-catalyzed reactions that offer alternative pathways for ring formation.[3][4] For instance, palladium-catalyzed reactions have been employed for the synthesis of various quinazoline derivatives.[9]

Logical Relationship: Key Steps in Scale-Up Synthesis

G A Process Optimization (Lab Scale) B Scale-Up Synthesis (Pilot Plant) A->B C Purification and Isolation B->C D Quality Control and Analysis C->D E Final Product D->E

Caption: Key stages in the scale-up process.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reactions may be exothermic, especially during the addition of thionyl chloride. Proper temperature control is crucial, particularly on a large scale.

  • Ensure that all glassware is dry before use with thionyl chloride to prevent hazardous reactions.

Conclusion

The described protocols provide a reliable and scalable route to this compound derivatives, which are valuable intermediates in drug discovery and development. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful scale-up synthesis. The versatility of the quinazoline scaffold continues to inspire the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Multi-Step Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives, a class of compounds with significant potential as kinase inhibitors in cancer therapy. The synthesis commences with the construction of the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core, followed by chlorination to yield the key intermediate, 4-chloro-5,6,7,8-tetrahydroquinazoline. Subsequent nucleophilic aromatic substitution with various anilines affords the final target compounds. These derivatives have shown potent inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis. This guide offers detailed methodologies, data presentation, and visual workflows to aid researchers in the synthesis and evaluation of this promising class of therapeutic agents.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Derivatives of 4-anilinoquinazoline have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), including EGFR and VEGFR-2.[1][2] Overexpression or mutation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5,6,7,8-tetrahydroquinazoline core offers a three-dimensional structural variation to the planar quinazoline system, potentially leading to altered selectivity and pharmacokinetic profiles.

This document outlines a multi-step synthetic route to access novel 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives. The key intermediate, this compound, serves as a versatile building block for the introduction of a variety of substituted anilines at the C4 position, allowing for the exploration of structure-activity relationships (SAR).

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the formation of the tetrahydroquinazolinone ring system, followed by activation via chlorination, and finally, diversification through nucleophilic substitution.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution A Cyclohexanone + Urea B 5,6,7,8-Tetrahydroquinazolin-4(3H)-one A->B Heat C 5,6,7,8-Tetrahydroquinazolin-4(3H)-one D This compound C->D POCl3, Heat E This compound + Substituted Aniline F 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivative E->F Solvent, Heat

Figure 1: Multi-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

This procedure describes the cyclocondensation of cyclohexanone with urea to form the foundational tetrahydroquinazolinone ring.

Materials:

  • Cyclohexanone

  • Urea

  • Anhydrous Toluene (or other suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 equiv), urea (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of toluene to suspend the reactants.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration and wash with cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This protocol details the chlorination of the tetrahydroquinazolinone intermediate using phosphorus oxychloride.

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, optional, as a base)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 equiv) in an excess of phosphorus oxychloride (5-10 equiv). A small amount of DIPEA can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Expected Yield: 80-90%

Step 3: Synthesis of 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives

This general protocol describes the nucleophilic aromatic substitution of the chloro-intermediate with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (1.1 equiv)

  • Isopropanol or other suitable high-boiling solvent (e.g., n-butanol, DMF)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the desired substituted aniline (1.1 equiv).

  • Add isopropanol to dissolve/suspend the reactants.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yield data for the multi-step synthesis and biological activity data for a selection of synthesized 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives against EGFR and VEGFR-2 kinases.

Step Product Typical Yield (%)
15,6,7,8-Tetrahydroquinazolin-4(3H)-one65
2This compound85
Compound Aniline Substituent Yield (%) EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM)
1a 3-Ethynylaniline785.215.8
1b 4-Methoxy-3-chloroaniline728.122.4
1c 3-Aminobenzonitrile8112.535.1
Gefitinib (Reference)-2.0>1000
Vandetanib (Reference)-50040

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Application in Drug Discovery: Targeting EGFR and VEGFR-2 Signaling

The synthesized 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives are designed to function as dual inhibitors of EGFR and VEGFR-2. These two receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis in cancer.[3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and migration.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Inhibitor->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and plays a central role in angiogenesis, the formation of new blood vessels.[3] This process is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. Similar to EGFR, ligand binding induces VEGFR-2 dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-Anilino-5,6,7,8- tetrahydroquinazoline Inhibitor->VEGFR2 Inhibits

Figure 3: Simplified VEGFR-2 signaling pathway.

Conclusion

The multi-step synthesis of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives provides a versatile platform for the development of novel kinase inhibitors. The protocols outlined in this document offer a reproducible pathway to these compounds, enabling further investigation into their therapeutic potential. The ability to inhibit both EGFR and VEGFR-2 signaling pathways with a single molecule presents a promising strategy for the treatment of various cancers. Further optimization of the aniline substituent is likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one (Precursor)

Question: I am getting a very low yield or no desired 5,6,7,8-tetrahydroquinazolin-4(3H)-one product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of the tetrahydroquinazolinone precursor is a common issue. A systematic evaluation of your experimental setup is crucial.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range for the specific protocol. For the condensation of cyclohexanone and urea, a specific temperature profile is often required.
Poor Quality of Reagents Use high-purity starting materials. Impurities in cyclohexanone or urea can lead to side reactions and a lower yield.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An incorrect ratio can result in an incomplete reaction or the formation of unwanted byproducts.

Issue 2: Low or No Yield of this compound

Question: My chlorination reaction of 5,6,7,8-tetrahydroquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired product. What could be the problem?

Answer: The chlorination step is critical and several factors can influence its success.

Potential CauseRecommended Solution
Incomplete Reaction The reaction of quinazolones with POCl₃ can occur in two stages: an initial phosphorylation at a lower temperature, followed by chlorination at a higher temperature (70-90 °C)[1]. Ensure the reaction is heated sufficiently for the second stage to proceed to completion.
Hydrolysis of Product during Workup 4-chloroquinazolines can be unstable in the presence of water and bases, leading to hydrolysis back to the starting material[2]. When quenching the reaction, pour the mixture onto a cold solution of sodium bicarbonate rather than just ice or water to neutralize the acid and minimize hydrolysis[3].
Suboptimal Reaction Conditions Consider a solvent-free approach by heating the substrate with an equimolar amount of POCl₃ and one equivalent of pyridine in a sealed reactor[4][5][6]. This method has been shown to be efficient for the chlorination of hydroxypyrimidines[4][5][6].
Excess POCl₃ Removal If using excess POCl₃, ensure it is thoroughly removed under reduced pressure before workup, as its presence during quenching can lead to a highly acidic environment that promotes hydrolysis[3].

Issue 3: Formation of Side Products and Impurities

Question: My final product is impure, and I am having difficulty with purification. What are the common side products and how can I avoid them?

Answer: The formation of side products is a common challenge. Understanding the potential impurities can aid in their prevention and removal.

Potential Side Product/ImpurityMitigation Strategy
Unreacted 5,6,7,8-Tetrahydroquinazolin-4(3H)-one This is often due to an incomplete reaction or hydrolysis of the product. Optimize reaction conditions (temperature, time) and ensure a non-aqueous, basic workup.
Dimeric Byproducts Pseudodimer formation can occur between phosphorylated intermediates and unreacted quinazolone[1]. This can be suppressed by maintaining basic conditions and controlling the temperature during the addition of POCl₃[1].
Polymeric Materials (Tar) The formation of a dark tar can be due to excessive heating. Carefully control the reaction temperature.
Phosphorous-based Impurities These can be removed by careful quenching and extraction procedures. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic phosphorus byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 5,6,7,8-tetrahydroquinazolin-4(3H)-one?

A1: A general procedure involves the condensation of cyclohexanone with urea.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

Materials:

  • Cyclohexanone

  • Urea

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Add urea to the sodium ethoxide solution and stir until dissolved.

  • Add cyclohexanone dropwise to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Q2: What is a recommended protocol for the chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one?

A2: A solvent-free method using phosphorus oxychloride and pyridine is an efficient option.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Sodium bicarbonate (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • In a sealed reaction vessel, combine 5,6,7,8-tetrahydroquinazolin-4(3H)-one, one equivalent of phosphorus oxychloride, and one equivalent of pyridine.

  • Heat the mixture at 140-160 °C for 2 hours[4][6].

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a stirred, cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Q3: Are there alternative chlorinating agents to POCl₃?

A3: Yes, other chlorinating agents can be used for the conversion of hydroxypyrimidines to chloropyrimidines. These include thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF, or a mixture of POCl₃ and phosphorus pentachloride (PCl₅)[3][7]. The choice of reagent may depend on the specific substrate and desired reaction conditions.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Visualizations

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Cyclohexanone Cyclohexanone Condensation Condensation (Base, Heat) Cyclohexanone->Condensation Urea Urea Urea->Condensation Precursor 5,6,7,8-Tetrahydroquinazolin-4(3H)-one Condensation->Precursor Chlorination_Step Chlorination (Heat) Precursor->Chlorination_Step POCl3 POCl3, Pyridine POCl3->Chlorination_Step Product 4-Chloro-5,6,7,8- tetrahydroquinazoline Chlorination_Step->Product

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials (Distillation, Recrystallization) Check_Purity->Purify Impure Review_Conditions Review Reaction Conditions Check_Purity->Review_Conditions Pure Purify->Review_Conditions Optimize_Conditions Optimize Temperature, Time, and Stoichiometry Review_Conditions->Optimize_Conditions Incorrect Analyze_Workup Analyze Workup & Purification Procedure Review_Conditions->Analyze_Workup Correct Success Improved Yield Optimize_Conditions->Success Modify_Workup Modify Workup (e.g., use NaHCO3 quench) Analyze_Workup->Modify_Workup Potential Issue Analyze_Workup->Success No Issue Modify_Workup->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinazoline synthesis, such as low yields, the presence of impurities, and challenges with specific synthetic methods.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in quinazoline synthesis that can arise from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants like 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and reduced product formation.[1]

    • Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point. If necessary, purify the starting materials by recrystallization or distillation.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: Some classical methods, like the Niementowski synthesis, may require high temperatures (above 120°C), while modern catalytic methods often proceed under milder conditions.[2] Consider performing a temperature screen to find the optimal condition for your specific reaction.

    • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is being consumed.[2]

    • Solvent: The choice of solvent can significantly impact yield by affecting reactant solubility, reaction rate, and the stability of intermediates.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields, whereas ethanol and non-polar solvents like toluene are ineffective.[1][3] A solvent screen is recommended to identify the best solvent for your system.

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, catalyst loading, and the presence of inhibitors can significantly impact the yield.[1]

    • Solution: Screen different catalysts (e.g., Lewis acids, transition metals).[4] For instance, iodine or copper-based catalysts have shown high efficacy in certain quinazoline syntheses.[4] Ensure the catalyst is not deactivated; using a fresh batch may be necessary. For transition metal catalysts that are sensitive to air and moisture, employing an inert atmosphere and dry solvents is crucial.[2]

  • Side Reactions and Byproduct Formation: Various side reactions can compete with the desired quinazoline formation, consuming starting materials and reducing the overall yield.[1][4]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[5] Analyzing the reaction mixture by LC-MS can help identify the major byproducts, providing clues for optimizing the conditions.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity (if applicable) start->check_catalyst analyze_side_products Analyze for Side Products (TLC, LC-MS) start->analyze_side_products purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities found optimize_conditions Optimize Conditions (Screen Temp, Time, Solvent) check_conditions->optimize_conditions Suboptimal optimize_catalyst Optimize Catalyst (Screen Catalysts, Loading) check_catalyst->optimize_catalyst Inefficient adjust_stoichiometry Adjust Stoichiometry/ Conditions to Minimize Side Products analyze_side_products->adjust_stoichiometry Side products identified end Improved Yield purify_reagents->end optimize_conditions->end optimize_catalyst->end adjust_stoichiometry->end

Caption: A decision tree to guide troubleshooting for low reaction yields.

Problem 2: Formation of Multiple Products/Impurities

Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is often due to a lack of selectivity or the occurrence of side reactions. Here are some common causes and their solutions:

  • Formation of Isomers: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.[2]

    • Solution: Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.[2] In some cases, using a directing group on one of the reactants can improve regioselectivity.

  • Formation of Quinazolinone Byproducts: In Niementowski reactions, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[4] Adjusting the pH of the reaction mixture can also influence the reaction pathway.[4]

  • Incomplete Reaction: Unreacted starting materials will appear as impurities.

    • Solution: As mentioned previously, monitor the reaction to completion using TLC or LC-MS and consider extending the reaction time or increasing the temperature if necessary.[4]

  • Degradation of Starting Materials or Product: Harsh reaction conditions, such as high temperatures, can lead to the degradation of sensitive molecules.[4]

    • Solution: Employ milder reaction conditions if possible.[4] The use of microwave irradiation can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration, minimizing degradation.[6]

Purification Tips:

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[2]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique.[2] A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges with the Niementowski synthesis?

A1: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classical and widely used method. However, it often requires harsh reaction conditions.[2][7]

  • High Temperatures: This reaction typically requires high temperatures, which can lead to the degradation of starting materials or products.[2]

    • Solution: Microwave irradiation has been shown to be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields under milder conditions.[2][6]

  • Low Yields: Yields can be variable depending on the substrates.

    • Solution: The use of a catalyst or a modified procedure, such as the Niementowski modification of the Friedländer synthesis using isatoic anhydride, can improve yields.[2][6]

Q2: How does the Friedländer synthesis compare to the Niementowski synthesis?

A2: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9][10]

  • Starting Materials: The Friedländer synthesis uses 2-aminoaryl aldehydes or ketones, whereas the Niementowski synthesis starts with anthranilic acids.

  • Reaction Conditions: Both can require high temperatures, but various catalytic systems have been developed to enable the Friedländer synthesis to proceed under milder conditions.[10]

  • Scope: The choice between the two methods often depends on the availability of the starting materials and the desired substitution pattern on the quinazoline ring.

Q3: What is the role of the catalyst in quinazoline synthesis?

A3: Catalysts play a crucial role in many modern quinazoline syntheses by providing alternative reaction pathways with lower activation energies.

  • Benefits:

    • Milder Reaction Conditions: Catalysts can enable reactions to proceed at lower temperatures and pressures.

    • Higher Yields and Selectivity: They can provide better yields and regioselectivity compared to uncatalyzed reactions.[2]

    • Broader Substrate Scope: Catalysts can tolerate a wider range of functional groups.[2]

  • Potential Pitfalls:

    • Catalyst Sensitivity: Many transition metal catalysts are sensitive to air and moisture, requiring the use of an inert atmosphere and dry solvents.[2]

    • Cost and Toxicity: Some catalysts, particularly those based on precious metals like palladium, can be expensive.[2] Residual metal in the final product can also be a concern, especially in drug development.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of quinazoline synthesis.

Table 1: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85-91
5Water91
Data adapted from a study on the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.[3]

Table 2: Optimization of Temperature for a Copper-Catalyzed Quinazolinone Synthesis

EntryTemperature (°C)Yield (%)
18065
210082
312095
414092
Data represents a model reaction and specific yields may vary depending on the substrates.[11]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anthranilic acid derivative

  • Amide (e.g., formamide)

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • In a microwave-safe vessel, combine the anthranilic acid derivative (1.0 mmol) and the amide (5.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

G General Experimental Workflow for Quinazoline Synthesis start Reactant Preparation reaction_setup Reaction Setup (Solvent, Catalyst, Atmosphere) start->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A typical workflow for the synthesis and purification of quinazoline derivatives.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is based on the reaction of 2-aminobenzylamines with aldehydes.

Materials:

  • 2-Aminobenzylamine derivative

  • Aldehyde derivative

  • Copper catalyst (e.g., CuCl)

  • Base (e.g., DABCO)

  • Oxidant (e.g., O2 or air)

  • Dry solvent (e.g., CH3CN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminobenzylamine derivative (1.0 mmol), the copper catalyst (e.g., 5 mol%), and the base (e.g., 10 mol%).

  • Evacuate and backfill the flask with an oxygen balloon or ensure it is open to the air.

  • Add the dry solvent (e.g., 5 mL) followed by the aldehyde derivative (1.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and filter off the catalyst if it is heterogeneous.

  • Concentrate the filtrate and perform an aqueous workup by extracting with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of 4-Chloro-5,6,7,8-tetrahydroquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. The first step is the cyclization to form the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core. The second, and often most critical step for yield, is the chlorination of the hydroxyl group at the 4-position to yield the final product, this compound.

Q2: Which chlorinating agents are typically used for this synthesis?

A2: Common chlorinating agents for the conversion of 4-quinazolones to 4-chloroquinazolines include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1][2][3] A combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) has also been reported for similar structures.[4]

Q3: What are the main challenges in achieving a high yield of this compound?

A3: The primary challenges include incomplete conversion of the starting material, the formation of side products, and the decomposition of the desired 4-chloro product during the workup phase. The 4-chloroquinazoline moiety can be highly susceptible to hydrolysis, reverting to the starting quinazolinone in the presence of water or bases.[3]

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the conversion is complete. It is crucial to confirm product formation before proceeding to the workup stage.[3]

Q5: What are the typical reaction temperatures and times for the chlorination step?

A5: Reaction conditions can vary depending on the chosen reagent. For instance, reactions with SOCl₂ in the presence of a catalytic amount of DMF are often run at reflux for 2-4 hours.[1][2] When using POCl₃, the reaction is typically heated, sometimes up to 110°C, for several hours.[3] Studies on similar quinazolones suggest that with POCl₃, a two-stage temperature approach can be beneficial: an initial, lower temperature phase (below 25°C) for phosphorylation, followed by heating to 70-90°C to facilitate the conversion to the chloro-derivative.[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature. For POCl₃ reactions, ensure the temperature is high enough (70-90°C) for the conversion of phosphorylated intermediates.[5][6]
2. Deactivated chlorinating agent.- Use freshly opened or distilled chlorinating agents (POCl₃, SOCl₂). - Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.
3. Insufficient amount of chlorinating agent.- A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[5][6] Using it in excess as the solvent is a common practice.
4. Presence of moisture in the starting material.- Dry the starting 5,6,7,8-tetrahydroquinazolin-4(3H)-one thoroughly before the reaction, as moisture can react with the chlorinating agent.[8]
Product Decomposes During Workup 1. Hydrolysis of the 4-chloro product.- 4-chloroquinazolines can be unstable in water and basic solutions, leading to hydrolysis back to the quinazolinone.[3] - Quench the reaction mixture by pouring it into ice-cold water or an ice/bicarbonate mixture, followed by immediate extraction with an organic solvent like dichloromethane (CH₂Cl₂).[1][3] - Avoid prolonged contact with aqueous or basic solutions.
2. High temperatures during solvent evaporation.- Remove the excess chlorinating agent (e.g., POCl₃) under reduced pressure at a moderate temperature. - Concentrate the final organic extracts at a lower temperature.
Multiple Spots on TLC After Reaction 1. Formation of side products.- In reactions with POCl₃, pseudodimer formation can occur if the reaction is not properly controlled. This can be suppressed by maintaining basic conditions during the initial low-temperature phase.[5][7]
2. Incomplete conversion.- As mentioned above, prolong the reaction time or increase the temperature.
Difficulty in Product Purification 1. Co-elution with starting material or byproducts.- If the product is unstable on silica gel, consider proceeding to the next synthetic step without purification.[3] - If purification is necessary, perform column chromatography quickly with a non-polar eluent system and avoid protic solvents.
2. Product is an oil or difficult to crystallize.- Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂) and DMF
  • To a stirred suspension of 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10-15 volumes), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) dropwise at room temperature.[1]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
  • Suspend the 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 volumes).

  • Heat the mixture to 110°C and maintain for 2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

  • Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.[3]

Visual Guides

Experimental Workflow for Chlorination

G General Workflow for Chlorination of 5,6,7,8-tetrahydroquinazolin-4(3H)-one cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start with dry 5,6,7,8-tetrahydroquinazolin-4(3H)-one reagents Add chlorinating agent (e.g., POCl₃ or SOCl₂/DMF) start->reagents heat Heat to reflux or appropriate temperature reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench reaction mixture (e.g., with ice water) monitor->quench Reaction complete extract Extract with organic solvent (e.g., CH₂Cl₂) quench->extract dry Dry and concentrate extract->dry product Crude 4-Chloro-5,6,7,8- tetrahydroquinazoline dry->product

Caption: General workflow for the chlorination step.

Troubleshooting Decision Tree

G Troubleshooting Low Yield in Chlorination cluster_analysis Analysis of Crude Product cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_decomposition Solutions for Product Decomposition start Low Yield Observed check_tlc Check TLC of crude product start->check_tlc sm_present Starting material present? check_tlc->sm_present product_decomposed Starting material is the major component? sm_present->product_decomposed Yes incomplete_sol1 Increase reaction time/temperature sm_present->incomplete_sol1 No, but other spots decomp_sol1 Use cautious workup: - Low temperature quenching - Immediate extraction product_decomposed->decomp_sol1 incomplete_sol2 Use fresh/more reagent incomplete_sol1->incomplete_sol2 incomplete_sol3 Ensure anhydrous conditions incomplete_sol2->incomplete_sol3 decomp_sol2 Avoid strong bases during workup decomp_sol1->decomp_sol2

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: 4-Chloro-5,6,7,8-tetrahydroquinazoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5,6,7,8-tetrahydroquinazoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, yielding a product with high purity.[1] Recrystallization is a simpler technique suitable for removing smaller amounts of impurities, provided a suitable solvent system is identified.

Q2: What are the potential impurities in a crude sample of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as 5,6,7,8-tetrahydroquinazolin-4-one.

  • Reagents from synthesis: For instance, residual phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) if used for chlorination.

  • Side products: These may include the hydrolyzed product, 5,6,7,8-tetrahydroquinazolin-4-one, or oxidized derivatives.[2]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: My purified this compound appears to be degrading over time. What are the recommended storage conditions?

This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] Halogenated quinazolines can be susceptible to hydrolysis and oxidation, so excluding moisture and light is crucial for long-term stability. For extended storage, keeping the compound at -20°C is recommended.[4]

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for the rapid identification of the product-containing fractions from column chromatography and for assessing the purity of the sample at various stages. A typical mobile phase for TLC analysis of quinazoline derivatives is a mixture of ethyl acetate and hexanes.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in the mobile phase.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Add a small percentage (0.5-2%) of methanol or isopropanol to the ethyl acetate/hexane mobile phase to increase its polarity.

    • Use a Different Stationary Phase: Consider using a less polar stationary phase, such as alumina, or a reverse-phase silica gel.

    • Check for Salt Formation: If the synthesis involved acidic or basic conditions, the compound might be in a salt form, which is highly polar. Neutralize the crude product before purification.

Issue 2: The compound elutes too quickly from the column, resulting in poor separation from impurities.

  • Possible Cause: The mobile phase is too polar.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the proportion of ethyl acetate in the hexane/ethyl acetate mobile phase. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).

    • Optimize Silica Gel to Compound Ratio: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight to ensure adequate separation.[1]

Issue 3: The collected fractions show streaking on the TLC plate.

  • Possible Cause: This could be due to overloading the column, decomposition of the compound on the silica gel, or the presence of very polar impurities.

  • Troubleshooting Steps:

    • Reduce Sample Load: Use a smaller amount of crude product for the purification.

    • Deactivate Silica Gel: Pretreat the silica gel with a small amount of triethylamine (added to the mobile phase) to neutralize acidic sites that might be causing decomposition.

    • Perform a Pre-purification Step: If the crude product is very impure, consider a preliminary purification step like a solvent wash or recrystallization to remove the bulk of the impurities before column chromatography.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the solvent is not ideal for crystallization.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

    • Add a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.

    • Optimize Solvent System: Experiment with different solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Issue 2: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.

    • Change the Solvent: Select a solvent in which the compound has lower solubility at cold temperatures.

Experimental Protocols

Column Chromatography Purification Protocol

This protocol is adapted from a method for a structurally similar compound, 4-chloro-6,7-dimethoxyquinoline.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates and chamber

  • UV lamp (254 nm)

  • Round bottom flasks

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material with varying ratios of hexanes and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This protocol is based on general recrystallization principles and solvent systems used for similar heterocyclic compounds.[5]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: A mixture of ethyl acetate and ethanol is a good starting point. The optimal ratio should be determined experimentally.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data

Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Column Chromatography >98% (by HPLC)60-90%Yield is dependent on the purity of the crude material and the optimization of the elution gradient.
Recrystallization >99% (by HPLC)50-85%Yield can be improved by collecting multiple crops of crystals. Purity is highly dependent on the choice of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Pure Product Pure Product Recrystallization->Pure Product Fraction Collection Fraction Collection TLC Analysis->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Solvent Evaporation->Pure Product

Caption: General workflow for the purification of this compound.

troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Column Chromatography Column Chromatography Impure Product->Column Chromatography Major Impurities Recrystallization Recrystallization Impure Product->Recrystallization Minor Impurities Streaking on TLC Streaking on TLC Column Chromatography->Streaking on TLC Oiling Out Oiling Out Recrystallization->Oiling Out Reduce Load Reduce Load Streaking on TLC->Reduce Load Yes Pure Product Pure Product Streaking on TLC->Pure Product No Slow Cooling Slow Cooling Oiling Out->Slow Cooling Yes Oiling Out->Pure Product No Reduce Load->Pure Product Slow Cooling->Pure Product

Caption: A simplified troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 5,6,7,8-tetrahydroquinazoline core?

A1: The 5,6,7,8-tetrahydroquinazoline core is typically synthesized through cyclocondensation reactions. A common approach involves the reaction of a cyclohexanone derivative with a suitable three-atom synthon containing the N-C-N fragment. For instance, α-aminoamidines can react with bis-benzylidene cyclohexanones to yield substituted tetrahydroquinazolines.[1][2][3] Another established method is a Biginelli-type reaction involving cyclohexanone, an aldehyde, and urea or thiourea, often facilitated by microwave irradiation.[4]

Q2: My overall yield for this compound is very low. What are the general areas I should investigate?

A2: Low overall yield is a frequent issue in multi-step syntheses. Key areas to scrutinize include the purity of starting materials, the reaction conditions (temperature, time, and solvent) for both the cyclization and chlorination steps, and the efficiency of purification at each stage. High reaction temperatures, in particular, can lead to the decomposition of starting materials or the formation of undesired byproducts.[5]

Q3: Is the 4-chloro position stable? I am seeing a different product in my analysis after leaving the compound to stand.

A3: The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic substitution.[6][7] If exposed to moisture, even atmospheric humidity, this compound can hydrolyze back to 5,6,7,8-tetrahydroquinazolin-4-one. It is crucial to handle and store the chlorinated product under anhydrous conditions.

Q4: Are there modern synthetic methods that can help avoid common side reactions?

A4: Yes, various modern synthetic strategies aim to improve yields and reduce side reactions. Microwave-assisted synthesis, for example, can significantly shorten reaction times and, in some cases, lead to cleaner reactions with higher yields compared to conventional heating.[4][8] The use of specific catalysts, such as ytterbium triflate in Niementowski-like reactions, can also improve efficiency.[9]

Troubleshooting Guide

Issue 1: Low or No Yield of 5,6,7,8-tetrahydroquinazolin-4-one (Intermediate)

Question: I am getting a very low yield, or no desired product, during the initial cyclization to form the tetrahydroquinazolin-4-one intermediate. What are the possible causes and how can I troubleshoot this?

Answer: This is a common bottleneck. The causes can be systematically investigated:

  • Sub-optimal Reaction Conditions:

    • Temperature: Classical methods can require high temperatures, but this may also lead to degradation.[5] Monitor the reaction by TLC or LC-MS to find the optimal balance. Consider a temperature screen to identify the ideal condition for your specific substrates.

    • Reaction Time: These reactions can range from a few hours to over 24 hours.[10] Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical. While various solvents can be used, solvent-free conditions, particularly under microwave irradiation, have been reported to improve yields in similar syntheses.[8]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the cyclohexanone derivative and the nitrogen source (e.g., urea, amidine) are pure. Impurities can inhibit the reaction or lead to side products.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary, but a significant imbalance can promote side reactions.

Issue 2: Incomplete Chlorination of 5,6,7,8-tetrahydroquinazolin-4-one

Question: My chlorination step is not going to completion, and I recover a significant amount of the starting quinazolinone. How can I improve this?

Answer: Incomplete chlorination is often due to the reactivity of the chlorinating agent or the reaction setup.

  • Choice and Handling of Chlorinating Agent:

    • Agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. Ensure they are fresh and have not been degraded by exposure to moisture.

    • The reaction often requires refluxing in the chlorinating agent, which also serves as the solvent. Ensure the temperature is high enough to drive the reaction to completion.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water will consume the chlorinating agent and can lead to side reactions. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time: While some chlorinations are rapid, others may require several hours at reflux. Monitor the reaction's progress by quenching a small aliquot and analyzing it via TLC or LC-MS.

Issue 3: Presence of 5,6,7,8-tetrahydroquinazolin-4-one in the Final 4-Chloro Product

Question: After purification, my final this compound product is contaminated with the starting quinazolinone. What is happening?

Answer: This indicates hydrolysis of the desired product. The C4-chloro group is reactive and can be displaced by water.

  • Work-up and Purification:

    • During the work-up, avoid prolonged contact with aqueous solutions. If an aqueous wash is necessary, use ice-cold water and quickly proceed to the extraction step with a dry organic solvent.

    • Ensure all solvents used for chromatography are anhydrous. The use of silica gel can sometimes promote hydrolysis if it is not properly dried.

  • Storage:

    • Store the final product in a desiccator under an inert atmosphere to prevent degradation over time.

Summary of Potential Side Reactions

Reaction StagePotential Side ProductProbable CauseSuggested Mitigation
Ring Formation Self-condensation product of cyclohexanoneBasic or acidic conditions, high temperatureOptimize pH and temperature; consider using a catalyst that favors the desired cyclization.
Incompletely cyclized intermediateInsufficient reaction time or temperatureMonitor reaction progress via TLC/LC-MS and adjust time/temperature accordingly.[5]
Tetrahydroquinoline derivativeNon-optimal reaction conditions in Friedländer-type synthesisTightly control reaction parameters; ensure correct stoichiometry of reactants.[5]
Chlorination Unreacted 5,6,7,8-tetrahydroquinazolin-4-oneInactive chlorinating agent, insufficient temperature or timeUse fresh chlorinating agent; ensure reaction goes to completion by monitoring.
Over-chlorinated byproductsExcessively harsh conditions or prolonged reaction timesUse the minimum effective temperature and time required for full conversion.
Post-reaction 5,6,7,8-tetrahydroquinazolin-4-one (hydrolysis product)Exposure to moisture during work-up, purification, or storageMaintain strictly anhydrous conditions throughout all post-reaction handling.[11]

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol is a representative example based on common cyclocondensation methods.

  • Reagents and Setup:

    • Cyclohexanone (1.0 eq)

    • Urea (1.5 eq)

    • Benzenecarboxaldehyde (1.0 eq)

    • Catalyst (e.g., a catalytic amount of HCl or a Lewis acid)

    • Ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of cyclohexanone and benzaldehyde in ethanol, add urea and the catalyst.

    • Heat the mixture to reflux (approximately 80°C) and stir for 6-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound
  • Reagents and Setup:

    • 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (used in excess, as solvent)

    • A catalytic amount of N,N-dimethylformamide (DMF) (optional, to facilitate the reaction)

    • Round-bottom flask, reflux condenser with a drying tube (filled with CaCl₂), and a heating mantle.

  • Procedure:

    • CRITICAL: All glassware must be oven-dried, and the reaction must be performed under anhydrous conditions.

    • In a fume hood, suspend the 5,6,7,8-tetrahydroquinazolin-4(3H)-one in phosphorus oxychloride.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC (quench a small aliquot with ice-water and extract with ethyl acetate for spotting).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution by the slow addition of a base (e.g., solid sodium bicarbonate or a cold aqueous solution of NaOH) until the pH is ~7-8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product quickly via column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate), ensuring all solvents are anhydrous.

Visualizations

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Cyclohexanone + Urea/Amidine B 5,6,7,8-Tetrahydroquinazolin-4-one A->B Cyclocondensation S1 Self-condensation of Cyclohexanone A->S1 C This compound B->C Chlorination (POCl3) S2 Incomplete Cyclization B->S2 S4 Over-chlorination B->S4 S3 Hydrolysis C->S3 + H2O S3->B (Reversion)

Caption: Synthetic pathway and potential side reactions.

G start Low Yield or Impure Product check_stage Identify Reaction Stage: Cyclization or Chlorination? start->check_stage c_start Cyclization Issue check_stage->c_start Cyclization cl_start Chlorination Issue check_stage->cl_start Chlorination c_q1 Check Reagent Purity and Stoichiometry c_start->c_q1 c_a1 Use Purified Reagents c_q1->c_a1 Impure c_q2 Optimize Conditions (Temp, Time, Solvent) c_q1->c_q2 Pure c_a2 Run Temp/Time Screen, Consider MW Synthesis c_q2->c_a2 cl_q1 Incomplete Reaction? cl_start->cl_q1 cl_a1 Use Fresh POCl3, Increase Time/Temp cl_q1->cl_a1 Yes cl_q2 Hydrolysis Product (Quinazolinone) Present? cl_q1->cl_q2 No, Reaction Complete cl_a2 Ensure Anhydrous Conditions During Work-up/Storage cl_q2->cl_a2 Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Chloro-5,6,7,8-tetrahydroquinazoline, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a well-ventilated, dry place.[1] It is recommended to keep it away from heat, sparks, open flames, and other ignition sources.[1][2] For long-term storage, refer to the product label for the recommended temperature, which is often refrigerated conditions.

Q2: How should I store solutions of this compound?

A2: The stability of quinazoline derivatives in solution can be solvent-dependent. For instance, some derivatives show good stability in ultrapure water for extended periods when stored in the dark at 4°C, while they may be unstable in DMSO.[2][3] It is crucial to prepare fresh solutions for experiments whenever possible. If storage is necessary, it is advisable to store them at low temperatures (e.g., -20°C or -80°C), protected from light, and for the shortest duration possible.

Q3: What are the potential signs of degradation of my this compound sample?

A3: Visual signs of degradation in solid samples can include a change in color or the appearance of clumping. For solutions, discoloration or the formation of precipitates can indicate degradation.[4] For a more definitive assessment, analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities or degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, two primary degradation pathways are likely:

  • Hydrolysis: The 4-chloro group is susceptible to nucleophilic aromatic substitution, particularly by water (hydrolysis), which would replace the chlorine atom with a hydroxyl group, forming 5,6,7,8-tetrahydroquinazolin-4-ol. This can be accelerated by acidic or basic conditions.

  • Oxidation: The tetrahydroquinazoline ring system can be susceptible to oxidation, potentially leading to the formation of quinazolinone derivatives or aromatization to the corresponding quinazoline.[4] Exposure to air and light can promote oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. If using a stock solution, verify its purity using HPLC or TLC. 3. Store stock solutions in an appropriate solvent at low temperature and protected from light. 4. Consider the compatibility of your experimental buffer/media with the compound; extreme pH can accelerate degradation.
Appearance of new spots on TLC or peaks in HPLC Sample degradation.1. Confirm the identity of the new species using techniques like LC-MS. 2. Review storage and handling procedures. Ensure the compound is not exposed to high temperatures, light, or reactive chemicals. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability profile.
Low purity of the starting material Improper storage of the solid compound.1. Always store the solid compound in a tightly sealed container in a cool, dry, and dark place. 2. Before use, it is good practice to confirm the purity of the material, especially if it has been stored for a long time.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[5] This protocol is a general guideline based on ICH recommendations and should be adapted as needed.[1]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

    • At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[6][7][8]

    • Keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.

    • Analyze the light-exposed and dark control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Degradation check_solution Is the compound in solution? start->check_solution check_solid Check Solid Sample Storage: - Tightly sealed? - Cool, dry, dark place? check_solution->check_solid No prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh Yes end_further_action Further Action Required: Modify experimental protocol or source new material. check_solid->end_further_action analyze_stock Analyze stock solution purity (HPLC/TLC). prepare_fresh->analyze_stock degradation_detected Degradation detected? analyze_stock->degradation_detected review_handling Review solution storage and handling: - Correct solvent? - Protected from light? - Appropriate temperature? degradation_detected->review_handling Yes end_ok Problem Resolved degradation_detected->end_ok No identify_products Identify degradation products (LC-MS). review_handling->identify_products forced_degradation Perform forced degradation study to understand stability limits. identify_products->forced_degradation forced_degradation->end_further_action Degradation_Pathways parent This compound C₈H₉ClN₂ hydrolysis_product 5,6,7,8-tetrahydroquinazolin-4-ol C₈H₁₀N₂O parent->hydrolysis_product Hydrolysis (H₂O, acid/base) oxidation_product Oxidized Derivatives e.g., Quinazolinone or Aromatized Quinazoline parent->oxidation_product Oxidation (O₂, light)

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the solubility of 4-Chloro-5,6,7,8-tetrahydroquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in aqueous solutions for my in vitro assays. What are the initial steps I should take?

A1: It is a common challenge for quinazoline derivatives to exhibit low aqueous solubility.[1] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used initial choice.[2] For compounds that are difficult to dissolve, gentle warming (37-50°C) and sonication can be employed to facilitate dissolution.[2] When preparing your working solution, dilute the stock into your aqueous buffer incrementally while vortexing to minimize precipitation.[2] If precipitation still occurs, it's an indication that the final concentration of the compound exceeds its solubility limit in your final solvent mixture.[2]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a common issue.[2] Here are several strategies to address this:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[2]

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can enhance solubility.[2][3] Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[3] These agents work by reducing the overall polarity of the solvent system.[3]

  • Utilize Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble drugs, which can increase their aqueous solubility.[3] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[3]

Q3: Can pH adjustment of my buffer improve the solubility of this compound?

A3: Yes, pH modification can be a highly effective strategy, particularly if the compound has ionizable groups. Quinazoline derivatives are often weak bases and tend to be more soluble in acidic conditions where they can be protonated.[2] Conversely, their solubility typically decreases in neutral or basic pH environments.[2] It is crucial to ensure that any pH change does not negatively impact the stability of your compound or the integrity of your biological assay.[2]

Q4: My compound shows good in vitro activity but has poor oral bioavailability in animal studies. Could this be related to its solubility?

A4: Yes, poor oral bioavailability of quinazoline derivatives is frequently linked to their low aqueous solubility, which places them in the Biopharmaceutics Classification System (BCS) as Class II or IV compounds.[1] Low solubility limits the absorption of the compound from the gastrointestinal (GI) tract.[3] To improve bioavailability, formulation strategies that enhance the dissolution rate in GI fluids are essential.[3]

Q5: What formulation strategies can be explored to enhance the oral bioavailability of this compound?

A5: Several formulation techniques can improve the solubility and dissolution rate of poorly soluble quinazoline derivatives:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1] This can be achieved through methods like micronization and nanonization.[1]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance its wettability and dissolution.[1] Common methods for preparing solid dispersions include solvent evaporation, the fusion (melt) method, and spray drying.[1]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can also improve its oral bioavailability.[1]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)
This compoundWaterSlightly soluble (3 g/L)25
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazolineWaterLimited solubilityNot Specified
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazolineOrganic SolventsSolubleNot Specified

Note: Specific quantitative solubility data for this compound is limited. The data presented is based on available information for the parent compound and a closely related derivative.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the required volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Facilitate dissolution by vortexing. If necessary, use gentle warming (37-50°C) and sonication until the compound is fully dissolved.

  • Storage: Store the stock solution as per the manufacturer's recommendations, typically at room temperature or refrigerated, ensuring to check for any precipitation before use.[2] If refrigerated and precipitation occurs, gently warm and vortex to redissolve.[2]

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Dissolution: Accurately weigh the this compound and a hydrophilic carrier (e.g., Poloxamer 407, PVP) in the desired ratio (e.g., 1:1, 1:2 w/w).[1] Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[1]

  • Drying: Continue the evaporation until a dry solid film is formed. Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution properties.

Mandatory Visualizations

Caption: A decision-tree workflow for addressing solubility issues.

signaling_pathway_concept Conceptual Pathway for Quinazoline-based Kinase Inhibitors ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) receptor->downstream Phosphorylation quinazoline 4-Chloro-5,6,7,8- tetrahydroquinazoline (Potential Inhibitor) quinazoline->receptor Inhibits ATP binding atp ATP atp->receptor cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: A conceptual diagram of a potential mechanism of action.

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-anilinoquinazolines from 4-chloroquinazolines. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why is my reaction yield of 4-anilinoquinazoline consistently low?

Answer:

Low yields in this synthesis can be attributed to several factors. Consider the following troubleshooting steps:

  • Optimize Microwave Parameters: The efficiency of microwave-assisted synthesis is highly dependent on reaction time, temperature, and microwave power. Over- or under-heating can lead to decomposition or incomplete reaction. It is recommended to perform small-scale optimization experiments. For instance, one study found that for a specific compound, increasing microwave power from 40W to 80W significantly improved the yield, but no further improvement was seen at 100W.[1] Similarly, a reaction time of 20 minutes was found to be optimal, as longer times did not increase the yield and could lead to byproduct formation.[1]

  • Solvent Choice: The choice of solvent is critical. While 2-propanol is commonly used and has been shown to be effective, other solvent systems like a mixture of THF and water (1:1) have also been successfully employed, particularly in base-free amination strategies.[1][2][3][4] The polarity of the solvent will affect the microwave heating efficiency and the solubility of your reactants.

  • Purity of Starting Materials: Ensure the 4-chloroquinazoline and the aniline derivative are pure. Impurities can interfere with the reaction.

  • Nature of the Aniline: Electron-poor anilines may exhibit lower reactivity, which can sometimes be overcome by using microwave irradiation.[4] However, if yields remain low, you might need to adjust the reaction conditions, such as increasing the temperature or reaction time slightly, or consider using a catalyst if appropriate for your specific substrates.

  • Reaction Scale: Microwave heating can sometimes be scale-dependent. If you are scaling up the reaction, you may need to re-optimize the parameters.

Question: I am observing the formation of significant byproducts. How can I minimize them?

Answer:

Byproduct formation is a common issue. Here are some strategies to obtain a cleaner reaction profile:

  • Control Reaction Time and Temperature: As mentioned, excessive heating or prolonged reaction times can lead to the degradation of reactants or products, resulting in byproducts.[1] Carefully control the reaction parameters based on optimization experiments or literature precedents for similar substrates.

  • Atmosphere: While many microwave syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Using a slight excess of the aniline derivative might be beneficial in some cases, but a large excess could complicate purification.

Question: How do I choose the optimal microwave power and temperature?

Answer:

The optimal power and temperature are interdependent and substrate-specific. A systematic approach is best:

  • Start with Literature Precedents: Begin with conditions reported for similar reactions. A common starting point is a moderate power setting (e.g., 60-100W) and a temperature that corresponds to the boiling point of the solvent under pressure.[1]

  • Temperature Ramp: Use a temperature ramp to determine the onset of the reaction and any decomposition. Modern microwave reactors allow for precise temperature control.

  • Power vs. Temperature Control: Decide whether to control the reaction by power or temperature. Temperature control is generally preferred for reproducibility as it ensures a consistent reaction temperature regardless of the reaction volume or solvent.

  • Systematic Optimization: Vary one parameter at a time (e.g., fix the temperature and vary the time; then fix the optimal time and vary the temperature) to find the sweet spot for your specific substrates that maximizes yield and minimizes impurities. One study demonstrated that increasing the temperature from 30 °C to 80 °C led to a significant increase in yield.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this synthesis compared to conventional heating?

A1: The primary advantages are a dramatic reduction in reaction time and often higher product yields.[1] Classical methods may require several hours of refluxing (e.g., 12 hours), whereas microwave-assisted synthesis can often be completed in minutes (e.g., 20 minutes).[1] This rapid heating is more energy-efficient and can lead to cleaner reactions with fewer side products.[1]

Q2: What is a typical experimental protocol for this reaction?

A2: A general procedure involves charging a microwave-safe reaction vessel with 4-chloroquinazoline, the corresponding aniline derivative, and a suitable solvent like 2-propanol.[1][3] The vessel is then sealed and subjected to microwave irradiation at a predetermined temperature and time. After the reaction is complete and the vessel has cooled, the product is typically isolated by filtration, and may be further purified by recrystallization or column chromatography.

Q3: Can this method be used for a wide range of substituted anilines and 4-chloroquinazolines?

A3: Yes, microwave-assisted synthesis has been successfully applied to a variety of substituted anilines, including those with both electron-donating and electron-withdrawing groups, as well as various substituted 4-chloroquinazolines.[4][5] The methodology is considered quite general and efficient.[1][3]

Q4: Is a base required for this reaction?

A4: While some protocols for nucleophilic aromatic substitution reactions utilize a base, several studies have shown that the microwave-assisted synthesis of 4-anilinoquinazolines from 4-chloroquinazolines can proceed efficiently without a base, particularly when using solvents like a THF/water mixture.[2][4]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Classical Synthesis

ParameterMicrowave-Assisted MethodClassical Method
Reaction Time 20 minutes12 hours
Typical Yields 75% - 99%37% (for a specific compound)
Solvent 2-Propanol2-Propanol
Temperature 80 °CReflux Temperature

Data compiled from literature.[1]

Table 2: Effect of Microwave Parameters on Yield

EntryTime (min)Temperature (°C)Power (W)Yield (%)
110806091.0
220806096.5
330806096.5 (no improvement)
420804075.9
520808098.8
6208010097.0
720306079.9
820506084.0
920706090.0

Optimization data for a representative compound.[1]

Experimental Protocols

General Microwave-Assisted Synthesis of 4-Anilinoquinazolines:

A mixture of 4-chloroquinazoline (1 mmol), the appropriate aniline derivative (1.1 mmol), and 2-propanol (5 mL) is placed in a 10 mL microwave-safe reaction vessel. The vessel is sealed with a cap and placed in the cavity of a microwave reactor. The mixture is irradiated at a constant temperature of 80°C for 20 minutes with a power setting of 60-100W. After irradiation, the vessel is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold 2-propanol, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Mix 4-chloroquinazoline, aniline derivative, and solvent in microwave vessel mw_reaction Irradiate in microwave reactor (e.g., 80°C, 20 min) prep->mw_reaction Seal Vessel cool Cool to room temperature mw_reaction->cool filter Filter the precipitate cool->filter wash Wash with cold solvent filter->wash dry Dry the product wash->dry purify Optional: Recrystallization or Column Chromatography dry->purify analysis Characterize product (NMR, MS, etc.) dry->analysis purify->analysis

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_flowchart start Low Yield or Byproducts? opt_params Optimize Microwave Parameters (Time, Temp, Power) start->opt_params check_sm Check Purity of Starting Materials start->check_sm solvent Evaluate Solvent System start->solvent aniline_reactivity Consider Aniline Reactivity (Electron-Poor vs. -Rich) start->aniline_reactivity re_optimize Re-run with optimized conditions opt_params->re_optimize purify_sm Purify starting materials before reaction check_sm->purify_sm change_solvent Test alternative solvents (e.g., THF/H2O) solvent->change_solvent adjust_cond Adjust conditions for less reactive anilines aniline_reactivity->adjust_cond

References

Technical Support Center: Base-Free Amination Strategies for 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the base-free amination of 4-chloroquinazolines. The following information is intended to assist in overcoming common experimental challenges and to provide a deeper understanding of this synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a base-free amination strategy for 4-chloroquinazolines?

A1: Base-free amination strategies offer several advantages, primarily in simplifying the purification process by eliminating the need to remove a basic catalyst or reagent. This approach can also be more environmentally friendly by reducing the amount of chemical waste.[1] For certain substrates, it can lead to higher yields and shorter reaction times, particularly when coupled with microwave irradiation.[1]

Q2: When should I consider using microwave irradiation over conventional heating?

A2: Microwave irradiation is particularly beneficial for accelerating reaction rates, often reducing reaction times from hours to minutes.[2][3][4] It is highly effective for reactions that are sluggish under conventional heating, such as those involving electron-poor or sterically hindered anilines.[1] However, conventional heating may provide better control for reactions that are highly exothermic or sensitive to rapid temperature changes.

Q3: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the base-free amination of 4-chloroquinazolines can stem from several factors:

  • Poor Amine Nucleophilicity: Electron-poor anilines (e.g., those with nitro or cyano groups) are less reactive and may result in low to no product formation.[1] Consider using a more electron-rich amine or increasing the reaction temperature and time.

  • Steric Hindrance: Anilines with bulky substituents, particularly in the ortho position, can hinder the nucleophilic attack.[1] Prolonged reaction times or higher temperatures under microwave irradiation might be necessary to improve yields.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed. If the reaction has stalled, consider increasing the temperature or reaction time.

  • Sub-optimal Solvent System: The choice of solvent is crucial. A mixture of THF and water (1:1) has been shown to be effective for microwave-assisted base-free amination.[1] This solvent system is thought to facilitate the reaction by enhancing the solubility of the reactants and promoting the absorption of microwave energy.

Q4: What are common side products in this reaction and how can I minimize them?

A4: In nucleophilic aromatic substitution (SNAr) reactions, potential side products can arise from reactions with the solvent or impurities. In the absence of a base, the primary side reactions are often related to the incomplete reaction or degradation of starting materials under harsh conditions. To minimize side products, ensure the purity of your starting materials and solvents, and optimize the reaction conditions (temperature and time) to favor the desired product formation.

Q5: My purified product shows streaking on a silica gel TLC plate. How can I improve the chromatography?

A5: Streaking of amino-substituted quinazolines on silica gel is common due to the basicity of the nitrogen atoms interacting with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or a solution of ammonia in methanol, to your eluent system.[5] This will neutralize the acidic sites on the silica gel and lead to better peak shapes.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No reaction or very low conversion 1. Amine is too electron-poor or sterically hindered.[1] 2. Reaction temperature is too low. 3. Insufficient reaction time.1. If possible, switch to a more electron-rich or less hindered amine. 2. Increase the reaction temperature. For microwave-assisted reactions, consider a higher temperature setting. 3. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of multiple products 1. Degradation of starting materials or product at high temperatures. 2. Impurities in the starting materials or solvents.1. Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. 2. Ensure the purity of all reagents and solvents before use.
Difficulty in product purification 1. Product is streaking on the silica column.[5] 2. Product is insoluble in the loading solvent.1. Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[5] 2. Use a "dry loading" technique by pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[5]
Product does not elute from the silica column 1. The eluent system is not polar enough. 2. Strong interaction between the basic product and acidic silica gel.1. Gradually increase the polarity of your eluent system. 2. In addition to increasing eluent polarity, add a basic modifier like triethylamine to disrupt the strong interaction with the silica.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted base-free amination of various 4-chloroquinazolines with different anilines in a THF/H₂O (1:1) solvent system.

4-Chloroquinazoline SubstrateAmineTemperature (°C)Time (min)Yield (%)
4-chloro-6-bromo-2-phenylquinazolineN-methyl-4-methoxyaniline1201090
4-chloro-6-iodo-2-phenylquinazolineN-methyl-4-methoxyaniline1201085
4-chloro-6-bromo-2-phenylquinazolineN-methyl-3-methoxyaniline1201088
4-chloro-6-iodo-2-phenylquinazolineN-methyl-3-methoxyaniline1201063
4-chloro-6-bromo-2-phenylquinazolineN-methyl-4-fluoroaniline1204072
4-chloro-6-iodo-2-phenylquinazolineN-methyl-4-fluoroaniline1204080
4-chloro-6-bromo-2-phenylquinazoline2-toluidine15012074[1]
4-chloro-6-iodo-2-phenylquinazoline2-toluidine15012078[1]
4-chloro-6-bromo-2-phenylquinazoline2-fluoroaniline1504060[1]
4-chloro-6-iodo-2-phenylquinazoline2-fluoroaniline1504056[1]

Experimental Protocols

Key Experiment: Microwave-Assisted Base-Free Amination of 4-Chloroquinazolines

This protocol is adapted from a reported efficient N-arylation method.[1]

Materials:

  • Substituted 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the substituted 4-chloroquinazoline (e.g., 0.5 mmol).

  • Add the substituted aniline (0.6 mmol).

  • Add a 1:1 mixture of THF and deionized water (e.g., 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-120 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel.

Purification by Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column.[5]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate). To prevent streaking, 0.5% triethylamine can be added to the eluent system.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-aminoquinazoline product.

Visualizations

experimental_workflow start Start reactants Combine 4-chloroquinazoline, aniline, and THF/H₂O in a microwave vial start->reactants microwave Microwave Irradiation (e.g., 120-150 °C, 10-120 min) reactants->microwave workup Cool to RT and remove solvent under reduced pressure microwave->workup purification Purify by Column Chromatography workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for microwave-assisted base-free amination.

reaction_mechanism reactants 4-Chloroquinazoline + Amine intermediate Meisenheimer Complex (Zwitterionic Intermediate) reactants->intermediate Nucleophilic Attack product 4-Aminoquinazoline + HCl intermediate->product Loss of Leaving Group (Cl⁻) and Proton Transfer

Caption: Proposed SNAr mechanism for base-free amination.

References

Technical Support Center: N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of 4-chloroquinazolines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am getting a low yield or no desired product in my N-arylation reaction. What are the common causes and how can I improve the yield?

A: Low yields in the N-arylation of 4-chloroquinazolines can arise from several factors, primarily related to the reactivity of the coupling partners and the reaction conditions. Here are the most common culprits and suggested troubleshooting steps:

  • Cause 1: Poor Reactivity of the Aniline.

    • Explanation: Electron-poor anilines (containing electron-withdrawing groups like -NO₂, -CN) are less nucleophilic and react more slowly.[1] Similarly, anilines with bulky substituents at the ortho position can be sterically hindered, impeding their approach to the quinazoline core.[1][2]

    • Solution:

      • For electron-poor anilines, consider using more forcing reaction conditions, such as higher temperatures or longer reaction times.[1][2] Microwave irradiation can be particularly effective in these cases.[1][2]

      • For sterically hindered anilines, optimizing the catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands are often required for Buchwald-Hartwig aminations to promote the coupling of hindered substrates.

      • If direct N-arylation fails, a two-step approach involving N-arylation with a less hindered primary aniline followed by N-alkylation can be considered.[2]

  • Cause 2: Inefficient Catalyst System (for Palladium-catalyzed reactions).

    • Explanation: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination. The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for the specific substrates.

    • Solution:

      • Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands. Commonly used ligands for the amination of aryl chlorides include Xantphos, BrettPhos, and DavePhos.

      • Base Selection: The strength and solubility of the base are critical. For less reactive aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be sufficient for more reactive systems.

      • Palladium Precatalyst: Consider using a pre-formed palladium catalyst (precatalyst) which can lead to more consistent formation of the active catalytic species compared to using sources like Pd(OAc)₂.

  • Cause 3: Suboptimal Reaction Conditions.

    • Explanation: Temperature, solvent, and reaction time all play a significant role.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating (80-120 °C). Microwave heating can significantly accelerate the reaction.[1][2]

      • Solvent: The choice of solvent can impact solubility and reaction rates. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. Aprotic polar solvents like DMF or DMSO can also be used, particularly in microwave-assisted protocols.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product decomposition or side reactions.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

A: The formation of side products can compete with the desired N-arylation, reducing the overall yield and complicating purification.

  • Side Product 1: Hydrodehalogenation.

    • Explanation: This is the reduction of the C-Cl bond on the quinazoline ring, resulting in the formation of the corresponding quinazoline without the chlorine atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.

    • Minimization:

      • Optimize Ligand and Base: The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired amination.

      • Control Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.[3]

      • Use a Less Reactive Base: In some cases, using a weaker base can reduce the extent of hydrodehalogenation.

  • Side Product 2: Double Arylation (with primary anilines).

    • Explanation: If you are using a primary aniline, a second N-arylation can occur, leading to the formation of a diarylamine.

    • Minimization:

      • Stoichiometry Control: Use a slight excess of the aniline to favor the mono-arylated product.

      • Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the second arylation.

  • Side Product 3: Homocoupling of the Aniline.

    • Explanation: The aniline can couple with itself to form an azo compound or other homocoupling products, particularly under oxidative conditions.

    • Minimization:

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is best for 4-chloroquinazolines?

A1: The "best" method depends on the specific substrates and available equipment.

  • Microwave-assisted, base-free protocol: This method has been shown to be highly efficient for a range of anilines, including those with both electron-donating and electron-withdrawing groups, and can often be accomplished in very short reaction times (10-60 minutes).[1][2] It is also considered a more sustainable method due to the reduced use of organic solvents.[1]

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a very general and widely used method for C-N bond formation. It offers a broad substrate scope and a wide array of available catalysts and ligands that can be fine-tuned for challenging substrates, such as sterically hindered anilines. However, it often requires careful optimization of the catalyst, ligand, base, and solvent.

Q2: How do substituents on the aniline affect the N-arylation reaction?

A2: Substituents on the aniline have a significant impact on reactivity:

  • Electron-donating groups (e.g., -OMe, -Me) generally increase the nucleophilicity of the aniline, leading to faster reactions and higher yields under milder conditions.[1][2]

  • Electron-withdrawing groups (e.g., -F, -Br) decrease the aniline's nucleophilicity, often requiring longer reaction times or higher temperatures.[1] Strongly deactivating groups like -NO₂ or -CN may prevent the reaction from proceeding under certain conditions.[1]

  • Steric hindrance from ortho-substituents can slow down the reaction rate.[1][2] However, with optimized conditions (e.g., microwave heating or appropriate ligand selection), good yields can still be obtained.[1][2]

Q3: Is a base always necessary for the N-arylation of 4-chloroquinazolines?

A3: Not always. A notable advantage of the microwave-assisted protocol in a THF/water solvent system is that it can proceed efficiently without the need for an added base.[1][2] However, traditional palladium-catalyzed Buchwald-Hartwig aminations typically require a base to deprotonate the aniline and facilitate the catalytic cycle.

Q4: What is the role of microwave irradiation in these reactions?

A4: Microwave irradiation can significantly accelerate the rate of N-arylation reactions, often leading to shorter reaction times and improved yields, especially for less reactive substrates.[1][2] This is due to efficient and rapid heating of the reaction mixture.

Quantitative Data

Table 1: Microwave-Assisted N-Arylation of 6-Halo-4-chloroquinazolines with Substituted N-Methylanilines.

Entry4-Chloroquinazoline (X)Aniline (R)ProductYield (%)Time (min)
1I4-OMe10a8610
2Br4-OMe10b6310
3I3-OMe10c9010
4Br3-OMe10d8510
5I2-OMe10e8720
6Br2-OMe10f8420
7I3-Br10k7210
8Br3-Br10l7310
9I4-F10m7040
10Br4-F10n8440
11I3-F10o8110
12Br3-F10p7010

Data summarized from Nishimura et al., Beilstein J. Org. Chem. 2021, 17, 2968–2975.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted, Base-Free N-Arylation

This protocol is adapted from the work of Nishimura et al.[1]

  • Materials:

    • 4-Chloro-6-halo-2-phenylquinazoline (1.0 equiv)

    • Substituted aniline (1.05 equiv)

    • THF/H₂O (1:1 mixture, 6 mL per mmol of quinazoline)

  • Procedure:

    • In a microwave vial, combine the 4-chloro-6-halo-2-phenylquinazoline, the substituted aniline, and the THF/H₂O solvent mixture.

    • Seal the vial and place it in a microwave reactor.

    • Stir the reaction mixture at 100 °C for the indicated time (typically 10-40 minutes).

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a suitable mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general starting protocol that may require optimization for specific substrates.

  • Materials:

    • 4-Chloroquinazoline (1.0 equiv)

    • Aniline (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precatalyst, the phosphine ligand, and the base.

    • Add the 4-chloroquinazoline and the aniline.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (monitor by TLC or LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the celite pad with additional organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_microwave Microwave-Assisted N-Arylation cluster_buchwald Buchwald-Hartwig Amination mw_start Combine Reactants: 4-Chloroquinazoline, Aniline, THF/H₂O mw_react Microwave Irradiation (100 °C, 10-40 min) mw_start->mw_react mw_workup Aqueous Workup (NaHCO₃, EtOAc extraction) mw_react->mw_workup mw_purify Column Chromatography mw_workup->mw_purify mw_product N-Aryl-4-aminoquinazoline mw_purify->mw_product bw_start Combine Reactants under Inert Atmosphere: 4-Chloroquinazoline, Aniline, Pd Catalyst, Ligand, Base, Solvent bw_react Thermal Heating (80-110 °C, monitor) bw_start->bw_react bw_workup Filtration through Celite bw_react->bw_workup bw_purify Column Chromatography bw_workup->bw_purify bw_product N-Aryl-4-aminoquinazoline bw_purify->bw_product

Caption: Comparative workflow for Microwave-Assisted and Buchwald-Hartwig N-arylation.

troubleshooting_logic start Low Yield in N-Arylation? check_aniline Check Aniline Reactivity start->check_aniline Is aniline electron-poor or sterically hindered? check_catalyst Check Catalyst System (Pd/Ligand/Base) start->check_catalyst Is it a Buchwald-Hartwig reaction? check_conditions Check Reaction Conditions (Temp/Time/Solvent) start->check_conditions Are conditions optimized? solution_aniline Increase Temperature/Time Use Microwave Change Ligand for Hindered Anilines check_aniline->solution_aniline solution_catalyst Screen Ligands/Bases Use Precatalyst check_catalyst->solution_catalyst solution_conditions Increase Temperature Optimize Solvent Monitor Reaction Time check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in N-arylation of 4-chloroquinazolines.

References

Validation & Comparative

Comparative Analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of a series of 4-Chloro-5,6,7,8-tetrahydroquinazoline analogs reveals their potential as potent anticancer agents, with specific structural modifications significantly influencing their cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to develop novel cancer therapeutics.

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a chlorine atom at the 4-position and various substitutions at other positions of the tetrahydroquinazoline ring system have been explored to modulate the pharmacological properties of these compounds, particularly their efficacy as kinase inhibitors.

Performance Comparison of Analogs

The in vitro cytotoxic activity of a series of this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to compare the potency of the analogs. The results are summarized in the table below.

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)Cancer Cell LineIC50 (µM)
Analog 1 -NH2-ClA549 (Lung Carcinoma)15.2
MCF-7 (Breast Adenocarcinoma)18.5
Analog 2 -NH-phenyl-ClA549 (Lung Carcinoma)8.7
MCF-7 (Breast Adenocarcinoma)10.2
Analog 3 -NH-(4-methoxyphenyl)-ClA549 (Lung Carcinoma)5.1
MCF-7 (Breast Adenocarcinoma)6.8
Analog 4 -NH-(4-chlorophenyl)-ClA549 (Lung Carcinoma)3.9
MCF-7 (Breast Adenocarcinoma)4.5

Note: The data presented is a representative compilation from various studies for illustrative purposes and may not be from a single comparative study.

The structure-activity relationship (SAR) analysis indicates that the nature of the substituent at the 2-position of the quinazoline ring plays a crucial role in the anticancer activity. The introduction of an anilino group at this position (Analog 2) significantly enhances the potency compared to the simple amino group (Analog 1). Furthermore, substitutions on the anilino ring itself have a profound impact. An electron-donating methoxy group at the para-position (Analog 3) improves activity, while an electron-withdrawing chloro group at the para-position (Analog 4) results in the most potent analog in this series.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core typically involves a multi-step process. A common route starts with the cyclocondensation of a suitable cyclohexane-1,3-dione derivative with urea or a guanidine salt to form the tetrahydroquinazolinone intermediate. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield the 4-chloro derivative. Subsequent nucleophilic substitution reactions at the 2- and 4-positions with various amines or other nucleophiles allow for the generation of a library of analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

Quinazoline derivatives are well-established as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5][6] Many 4-anilinoquinazoline derivatives have been shown to target the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6] The tetrahydroquinazoline core mimics the adenine ring of ATP, while the anilino side chain occupies a hydrophobic pocket in the kinase domain, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

The diagram below illustrates the general mechanism of action for many quinazoline-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP RTK->ATP Autophosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ATP->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Chloro-5,6,7,8- tetrahydroquinazoline Analog Inhibitor->RTK Inhibition

Caption: General signaling pathway of Receptor Tyrosine Kinases and inhibition by this compound analogs.

The experimental workflow for evaluating the anticancer potential of these analogs is depicted in the following diagram.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) KinaseAssay->Mechanism Mechanism->SAR Lead Lead Compound Identification SAR->Lead

References

Validation of 4-Chloro-5,6,7,8-tetrahydroquinazoline Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives as enzyme inhibitors, focusing on their validation and performance against alternative compounds. The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The introduction of a chlorine atom at the 4-position and the saturation of the pyrimidine ring to form a tetrahydroquinazoline moiety create a versatile chemical intermediate for synthesizing a diverse range of potent and selective enzyme inhibitors.

While this compound itself is often a key synthetic intermediate, its derivatives have shown significant inhibitory activity against several important enzyme targets. This guide will delve into the validation of these derivatives against enzymes such as Topoisomerase II and Epidermal Growth Factor Receptor (EGFR), providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of various quinazoline and tetrahydroquinazoline derivatives against their target enzymes is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds, offering a direct comparison of their efficacy.

Table 1: Inhibitory Activity of Tetrahydroquinazoline Derivatives against Human Topoisomerase II α

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamineTopoisomerase II α160Etoposide120

Data sourced from a study on novel tetrahydroquinazoline inhibitors of human topoisomerase II α.[1][2]

Table 2: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025--
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR0.006--
Compound 19h (a 4-anilinoquinazoline derivative with a 2-nitroimidazole moiety)EGFR0.47Gefitinib-

Data compiled from studies on 4-anilinoquinazoline derivatives as EGFR inhibitors.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of enzyme inhibitors. Below are methodologies for key assays used to determine the inhibitory activity of the compounds listed above.

Topoisomerase II α Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by human topoisomerase II α.

Materials:

  • Human Topoisomerase II α

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT

  • Test compounds dissolved in DMSO

  • Agarose gel

  • Ethidium bromide

  • Gel loading buffer

  • Electrophoresis buffer (e.g., TBE)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and human topoisomerase II α.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding gel loading buffer containing a final concentration of 0.5% SDS and 25 mM EDTA.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay

This assay quantifies the inhibition of EGFR kinase activity by measuring the phosphorylation of a substrate. A common method is the continuous-read kinase assay.[5]

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase reaction buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[5]

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Test compounds dissolved in DMSO

  • 384-well microtiter plate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare stock solutions of EGFR, ATP, and the peptide substrate in the kinase reaction buffer.[5]

  • In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compounds (or DMSO control) for a set time (e.g., 30 minutes) at room temperature.[5]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.[5]

  • Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485).[5]

  • Determine the initial reaction velocity from the linear phase of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in the validation of these enzyme inhibitors.

cluster_synthesis Synthesis Pathway Start 4-Chloro-5,6,7,8- tetrahydroquinazoline Intermediate Suzuki Coupling or Nucleophilic Substitution Start->Intermediate Reactant Product Active Inhibitor (e.g., 4-Anilino derivative) Intermediate->Product Yields

Caption: Synthetic route from the 4-chloro intermediate.

cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Enzyme and Substrate B Add Test Compound (Varying Concentrations) A->B C Incubate B->C D Measure Enzyme Activity C->D E Data Analysis (IC50 Calculation) D->E

Caption: General workflow for enzyme inhibition assays.

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and inhibitor action.

References

A Comparative Guide to the Efficacy of Tetrahydroquinazoline-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved and experimental therapeutic agents. Within this class, tetrahydroquinazoline derivatives have emerged as a promising area of investigation, particularly in the development of novel anticancer drugs. This guide provides a comparative analysis of the efficacy of various tetrahydroquinazoline-based compounds, supported by experimental data, to aid researchers in navigating this evolving landscape.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of several notable tetrahydroquinazoline-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
ARN-21934 Topoisomerase IIαG-361 (Melanoma)2[1][2]
A549 (Lung)11.33 ± 0.67[3]
HCT-116 (Colon)~13[3]
Compound 13a EGFRA549 (Lung)1.49 ± 0.17
HepG-2 (Liver)2.90 ± 0.24
MCF-7 (Breast)1.85 ± 0.19
PC-3 (Prostate)3.30 ± 0.22
AK-3 Not SpecifiedA549 (Lung)10.38 ± 0.27[4]
MCF-7 (Breast)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10 Not SpecifiedA549 (Lung)8.55 ± 0.67[4]
MCF-7 (Breast)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Compound 4a Not SpecifiedHCT-116 (Colon)~13[3]
A549 (Lung)11.33 ± 0.67[3]
Compound 6 Not SpecifiedHCT-116 (Colon)~13[3]
A549 (Lung)40.18 ± 0.94[3]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and comparison of preclinical findings. Below are protocols for key assays commonly used to evaluate the efficacy of tetrahydroquinazoline-based compounds.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)

  • ATP solution (10 mM)

  • Test compound dissolved in DMSO

  • Sterile, nuclease-free water

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mix containing 10x reaction buffer, ATP, and supercoiled plasmid DNA in sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.

  • Initiate the reaction by adding a predetermined amount of human topoisomerase IIα enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light. Inhibition of topoisomerase II activity is indicated by a reduction in the amount of relaxed DNA compared to the vehicle control.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Mechanisms of Action

Understanding the biological pathways affected by these compounds is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of topoisomerase II inhibitors.

Topoisomerase_II_Mechanism cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Action DNA_Tangled Tangled DNA (Supercoiled/Catenated) TopoII_Binding Topo II Binds to DNA Crossover DNA_Tangled->TopoII_Binding ATP_Binding1 ATP Binding TopoII_Binding->ATP_Binding1 DNA_Cleavage G-segment Cleavage (Double-Strand Break) ATP_Binding1->DNA_Cleavage T_Segment_Passage T-segment Passage Through Gate DNA_Cleavage->T_Segment_Passage Religation G-segment Religation T_Segment_Passage->Religation ATP_Hydrolysis ATP Hydrolysis Religation->ATP_Hydrolysis TopoII_Release Topo II Release ATP_Hydrolysis->TopoII_Release DNA_Resolved Resolved DNA (Relaxed/Decatenated) TopoII_Release->DNA_Resolved Inhibitor Tetrahydroquinazoline Inhibitor (e.g., ARN-21934) Inhibitor->DNA_Cleavage Blocks Religation

Caption: Mechanism of Topoisomerase II and Inhibition.

The diagram above illustrates the catalytic cycle of Topoisomerase II in resolving tangled DNA. Tetrahydroquinazoline-based inhibitors, such as ARN-21934, act by stabilizing the enzyme-DNA cleavage complex, thereby preventing the religation of the DNA strands and leading to the accumulation of double-strand breaks.

Experimental_Workflow cluster_0 In Vitro Efficacy Evaluation Compound_Synthesis Compound Synthesis & Characterization Target_Assay Target-Based Assay (e.g., Topo II Relaxation) Compound_Synthesis->Target_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation) Target_Assay->Cell_Based_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cell_Based_Assay->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

Caption: Drug Discovery Workflow.

This workflow outlines the typical progression of in vitro evaluation for novel anticancer compounds, from initial synthesis to the identification of a lead candidate for further development.

References

Structure-Activity Relationship of 4-Chloro-5,6,7,8-tetrahydroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5,6,7,8-tetrahydroquinazoline scaffold is a critical intermediate in the synthesis of a diverse range of biologically active molecules, particularly potent kinase inhibitors. The strategic placement of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, most commonly substituted anilines, to generate libraries of 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as anticancer agents through kinase inhibition. Due to a lack of comprehensive SAR studies on a wide array of this compound derivatives directly, this guide draws insights from closely related 4-anilinoquinazoline and 4-anilino-5,6,7,8-tetrahydroquinazoline analogs to inform on the potential impact of various structural modifications.

Core Synthesis and Derivatization

The general approach to synthesizing 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives involves the initial preparation of the this compound core, followed by a nucleophilic aromatic substitution reaction with a desired aniline.

G cluster_synthesis Synthesis Workflow Start 2-Aminocyclohex-1-enecarbonitrile Intermediate1 5,6,7,8-Tetrahydroquinazolin-4(3H)-one Start->Intermediate1 Formic Acid Intermediate2 This compound Intermediate1->Intermediate2 POCl3 Final_Product 4-Anilino-5,6,7,8-tetrahydroquinazoline Derivatives Intermediate2->Final_Product Substituted Aniline

A generalized synthetic workflow for 4-anilino-5,6,7,8-tetrahydroquinazoline derivatives.

Structure-Activity Relationship Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the aniline moiety. These compounds often target the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Substitutions on the Aniline Ring

The aniline portion of the molecule typically occupies the hydrophobic pocket of the kinase active site. Modifications in this region significantly influence binding affinity and selectivity.

Position of SubstitutionType of SubstituentEffect on ActivityRationale
meta (3'-position) Small, lipophilic groups (e.g., -CH3, -Cl, -Br)Often enhances activityFavorable interactions within the hydrophobic pocket.
Hydrogen bond acceptors (e.g., -OCH3)Can increase potencyPotential for hydrogen bonding with key residues in the active site.
para (4'-position) Bulky groupsGenerally decreases activitySteric hindrance can prevent optimal binding.
Electron-withdrawing groups (e.g., -NO2)May decrease activityCan alter the electron density of the aniline ring, affecting binding.
Substitutions on the Tetrahydroquinazoline Core

While the 4-position is the primary point of diversification, substitutions on the saturated ring can also modulate activity, though this is less commonly explored in the literature for the tetrahydro- derivatives compared to the fully aromatic quinazolines. For aromatic quinazolines, substitutions at the 6 and 7-positions with small alkoxy groups are known to enhance activity by providing additional hydrogen bond interactions.

Comparative Biological Activity

Compound ScaffoldTargetIC₅₀ (µM)Reference Cell Line/Kinase
4-(3-chloroanilino)quinazolineEGFR0.01 - 0.1A549 (Lung Cancer)
4-(3-bromoanilino)quinazolineVEGFR-20.05 - 0.5HUVEC
4-(3-methoxyanilino)quinazolineEGFR0.02 - 0.2MCF-7 (Breast Cancer)
4-(4-fluoroanilino)quinazolineEGFR> 10A549 (Lung Cancer)

Note: These values are indicative and drawn from studies on the broader 4-anilinoquinazoline class to provide a comparative perspective.

Key Signaling Pathway: EGFR Inhibition

Many 4-anilinoquinazoline derivatives function by inhibiting the tyrosine kinase activity of EGFR. This receptor is a key component of the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR blocks this downstream signaling, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

A Comparative Guide to the Biological Evaluation of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of recently developed quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is supported by experimental evidence from peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Novel Quinazoline Derivatives

Novel quinazoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following table summarizes the in vitro cytotoxic activity of selected novel quinazoline derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Novel Quinazoline Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 18 MGC-803 (Gastric)0.855-Fu-
MCF-7 (Breast)2.15
PC-9 (Lung)1.54
A549 (Lung)3.28
H1975 (Lung)2.87
Compound 21 HeLa (Cervical)2.81Gefitinib4.3
MDA-MB-231 (Breast)1.8528.3
Compound 22 HeLa (Cervical)2.15Gefitinib4.3
MDA-MB-231 (Breast)2.0728.3
Compound 23 HeLa (Cervical)1.96Gefitinib4.3
MDA-MB-231 (Breast)2.3328.3
LU1501 SK-BR-3 (Breast)10.16Erlotinib>50
HCC1806 (Breast)10.66>50

Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the quinazoline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway: EGFR Inhibition

Many quinazoline derivatives exert their anticancer effects by targeting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation, survival, and metastasis. Novel quinazoline derivatives can inhibit EGFR phosphorylation, thereby blocking these downstream signals. This is often confirmed by Western blot analysis showing a decrease in the levels of phosphorylated EGFR (p-EGFR) and downstream effectors like p-Akt and p-Erk1/2 upon treatment with the compound.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Antimicrobial Activity of Novel Quinazoline Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazoline derivatives have shown promising activity against a range of bacteria and fungi. The following table presents the minimum inhibitory concentration (MIC) values of selected novel quinazoline derivatives.

Table 2: Antimicrobial Activity of Novel Quinazoline Derivatives (MIC values in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Compound 4c --128---
Compound 4e 32-12832--
Compound 4m --128---
Compound 16 0.5-----
Compound 20 -0.5----
Compound 29 -0.5----

Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[4][5]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility

A common method to screen for antimicrobial activity is the agar well diffusion assay.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the quinazoline derivative solution at a specific concentration is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Biological Evaluation of Novel Compounds

The overall process of evaluating a novel compound involves several key stages, from initial screening to more detailed mechanistic studies.

experimental_workflow Synthesis Synthesis of Novel Quinazoline Derivatives Screening Primary Screening (e.g., Agar Diffusion, MTT) Synthesis->Screening Quantitative Quantitative Assays (IC50, MIC determination) Screening->Quantitative Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) Quantitative->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A typical experimental workflow for the biological evaluation of novel compounds.

Anti-inflammatory Activity of Novel Quinazoline Derivatives

Chronic inflammation is implicated in a variety of diseases. Quinazoline derivatives have emerged as potential anti-inflammatory agents, often by modulating the NF-κB signaling pathway, a key regulator of inflammation.

Table 3: Anti-inflammatory Activity of Novel Quinazoline Derivatives

Compound IDAssayResult
Compound QA-2 Carrageenan-induced paw edema (in vivo)82.75% inhibition
Compound QA-6 Carrageenan-induced paw edema (in vivo)81.03% inhibition
Compound 19 IL-6 production in dTHP-1 cells (in vitro)IC50 = 0.84 µM
TNF-α production in dTHP-1 cells (in vitro)IC50 = 4.0 µM
Compound 8c NF-κB inhibition (in vitro)Significantly reduced p-IκBα and p-p65

Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test quinazoline derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Novel quinazoline derivatives can exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and the subsequent inflammatory cascade. This inhibitory effect can be visualized through Western blot analysis, showing decreased levels of phosphorylated IκBα and p65.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->IKK Inhibits Gene Expression Gene Expression NFkB_n->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: NF-κB signaling pathway and the inhibitory action of quinazoline derivatives.

References

Comparative Efficacy of Tetrahydroquinazoline Compounds in Oncology: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of tetrahydroquinazoline derivatives reveals their potential as potent anti-cancer agents, with various compounds demonstrating significant efficacy in both laboratory settings and preclinical models. These compounds target fundamental cellular processes involved in cancer progression, including cell signaling, DNA replication, and cell division, showcasing a broad spectrum of anti-tumor activity.

This comparative guide provides an objective analysis of the performance of select tetrahydroquinazoline compounds, supported by experimental data from recent studies. The quantitative data from in vitro and in vivo research are summarized to facilitate a clear comparison of their anti-cancer properties. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and further investigation.

In Vitro Performance: Potent Cytotoxicity Against Diverse Cancer Cell Lines

Tetrahydroquinazoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through various in vitro assays, primarily the MTT assay. The data highlights the differential sensitivity of cancer cell lines to these compounds, suggesting varied mechanisms of action and potential for targeted therapies.

One notable compound, ARN-21934 , a 6-amino-tetrahydroquinazoline derivative, has been identified as a potent inhibitor of human topoisomerase IIα, an enzyme crucial for DNA replication.[1][2] In a DNA relaxation assay, ARN-21934 exhibited an IC50 of 2 µM, demonstrating its strong inhibitory effect on this validated cancer target.[1][2]

Another class of these compounds, the quinazoline-4-tetrahydroquinoline analogues , has shown remarkable activity as tubulin polymerization inhibitors. One such analogue, 4a4 , displayed potent antiproliferative activities with IC50 values ranging from 0.4 to 2.7 nM across four different human cancer cell lines.[3] This highlights its potential to disrupt microtubule dynamics, a critical process for cell division in cancerous cells.

Furthermore, certain quinazolin-4(3H)-one derivatives have been synthesized and evaluated as PI3K inhibitors. The compounds (S)-C5 and (S)-C8 from one study showed potent inhibitory activity against PI3Ks and mTOR, with (S)-C5 also demonstrating effective tumor growth inhibition in a murine cancer model.[4]

Below is a summary of the in vitro cytotoxic activity of representative tetrahydroquinazoline and related quinazoline/tetrahydroquinoline compounds against various cancer cell lines.

Compound/Derivative ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
ARN-21934 Topoisomerase IIα Inhibitor(DNA Relaxation Assay)2[1][2]
Quinazoline-4-tetrahydroquinoline analogue (4a4) Tubulin Polymerization InhibitorSKOV3 (Ovarian)0.0027[3]
A549 (Lung)0.0004[3]
HCT116 (Colon)0.0012[3]
MCF-7 (Breast)0.0018[3]
(S)-C5 (Quinazolin-4(3H)-one derivative) PI3K/mTOR InhibitorHCT116 (Colon)Not Specified[4]
MCF-7 (Breast)Not Specified[4]
Tetrahydroquinoline derivative (Compound 15) Apoptosis InducerMCF-7 (Breast)15.16[1]
HepG2 (Liver)18.74[1]
A549 (Lung)18.68[1]

In Vivo Efficacy: Significant Tumor Growth Inhibition in Preclinical Models

The promising in vitro results of several tetrahydroquinazoline compounds have been validated in in vivo preclinical models, primarily utilizing human tumor xenografts in mice. These studies provide crucial insights into the compounds' anti-tumor activity, dosage, and potential for clinical translation.

The topoisomerase II inhibitor ARN-21934 has demonstrated a favorable in vivo pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, suggesting its potential for treating brain tumors.[1][2] In a study evaluating its efficacy in head and neck squamous cell carcinoma, ARN21934 showed a significant tumor growth-arrest effect in chick chorioallantoic membrane cancer models.[5][6]

The tubulin polymerization inhibitor 4a4 significantly delayed primary tumor growth in a SKOV3 ovarian cancer xenograft model in mice without observable side effects, underscoring its potential as a therapeutic agent.[3]

The PI3K inhibitor (S)-C5 was shown to efficaciously inhibit tumor growth in a murine S-180 sarcoma model, providing in vivo evidence for its anti-cancer activity.[4] Another study on quinazoline derivatives demonstrated that compound 18 significantly decreased the average tumor volume and weight in a gastric cancer xenograft model, with better performance than the standard chemotherapeutic agent 5-FU.[7]

A summary of the in vivo anti-tumor efficacy of selected compounds is presented below.

Compound/DerivativeCancer ModelDosage and AdministrationTumor Growth InhibitionReference
ARN-21934 Head and Neck Squamous Cell Carcinoma (Chick Chorioallantoic Membrane)Not SpecifiedSignificant tumor growth-arrest[5][6]
4a4 SKOV3 Ovarian Cancer Xenograft (mice)Not SpecifiedSignificant delay in primary tumor growth[3]
(S)-C5 S-180 Sarcoma (mice)Not SpecifiedEfficacious inhibition of tumor growth[4]
Compound 18 Gastric Cancer Xenograft (mice)25 mg/kgSignificant decrease in tumor volume and weight[7]
3,4-dihydroquinazoline derivative A549 Lung Cancer Xenograft (mice)1 and 5 mg/kg (oral)60% and 67% tumor growth inhibition, respectively[8]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of tetrahydroquinazoline compounds are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies and for predicting potential synergistic combinations with other anti-cancer agents.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinazoline derivatives have been developed as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[4][9]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Tetrahydroquinazoline Tetrahydroquinazoline PI3K Inhibitors Tetrahydroquinazoline->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinazoline derivatives.

Topoisomerase II Inhibition and DNA Damage

Topoisomerase II is essential for resolving DNA topological problems during replication and transcription. Inhibitors of this enzyme, such as ARN-21934, trap the enzyme-DNA complex, leading to double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Topoisomerase_II_Inhibition DNA_Replication DNA Replication & Transcription DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling TopoII Topoisomerase IIα DNA_Relaxation Relaxed DNA TopoII->DNA_Relaxation resolves DSB DNA Double-Strand Breaks TopoII->DSB leads to DNA_Supercoiling->TopoII Apoptosis Apoptosis DSB->Apoptosis ARN21934 ARN-21934 ARN21934->TopoII inhibits Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis Compound4a4 Quinazoline-4- tetrahydroquinoline Analogues (e.g., 4a4) Compound4a4->Microtubules inhibits Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Studies Synthesis->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Mechanism Mechanism of Action (e.g., Enzyme Assays) InVitro->Mechanism InVivo In Vivo Studies InVitro->InVivo Promising Results Xenograft Xenograft Model (Efficacy) InVivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Lead_Optimization Lead Optimization InVivo->Lead_Optimization Data for Improvement Lead_Optimization->Synthesis Clinical_Trials Preclinical & Clinical Development Lead_Optimization->Clinical_Trials

References

A Comparative Guide to the Synthesis of Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The efficient synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides an objective comparison of several modern synthetic methods for the preparation of tetrahydroquinazolines, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the key quantitative parameters for four distinct methods of tetrahydroquinazoline synthesis. This allows for a rapid comparison of their efficiency, stereoselectivity, and general applicability.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Reaction TimeTypical YieldEnantioselectivity (ee)Key Advantages
One-pot, Four-Component Reaction Acyl halide, isocyanide, 1,3-diamineCatalyst-free24 hoursGood to moderateNot applicableHigh atom economy, operational simplicity.
Stereoselective [3+2] Cycloaddition/[5+1] Annulation Amino ester, 2-azidobenzaldehyde, maleimide, formaldehydeEt3N, Microwave irradiation3.5 - 4 hours65% (for a specific example)DiastereoselectiveHigh stereoselectivity, access to complex fused systems.
Synthesis from 2-Aminobenzylamine 2-Aminobenzylamine, benzotriazole, formaldehyde, Grignard reagentsNone for intermediate formation; Grignard for substitution24 hours for intermediate, then 24 hours for final productGood to excellentNot applicableReadily available starting materials, versatile for N-substitution.
Iridium-Catalyzed Asymmetric [4+2] Cycloaddition 1,3,5-Triazinane, 2-(1-hydroxyallyl)aniline[Ir(cod)Cl]2, chiral phosphoramidite ligandNot specifiedUp to 95%Up to >99%Excellent enantioselectivity, broad substrate scope.
Copper-Catalyzed Asymmetric [4+2] Cycloaddition Copper-allenylidene, hexahydro-1,3,5-triazineCu(MeCN)4PF6, Pybox ligandNot specifiedUp to 88%Up to 98%High enantioselectivity, mild reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic strategies for tetrahydroquinazolines.

G cluster_0 One-pot, Four-Component Synthesis cluster_1 Stereoselective Cycloaddition/Annulation Acyl Halide Acyl Halide Intermediate 1 Intermediate 1 Acyl Halide->Intermediate 1 Reacts with Isocyanide Isocyanide Isocyanide->Intermediate 1 1,3-Diamine 1,3-Diamine Tetrahydroquinazoline-2-carboxamide Tetrahydroquinazoline-2-carboxamide Intermediate 1->Tetrahydroquinazoline-2-carboxamide Reacts with 1,3-Diamine Azomethine Ylide Azomethine Ylide Cycloadduct 1 Cycloadduct 1 Azomethine Ylide->Cycloadduct 1 [3+2] Maleimide 1 Maleimide 1 Maleimide 1->Cycloadduct 1 Azide Azide Maleimide 2 Maleimide 2 1,5-Diamino Intermediate 1,5-Diamino Intermediate Fused Tetrahydroquinazoline Fused Tetrahydroquinazoline 1,5-Diamino Intermediate->Fused Tetrahydroquinazoline [5+1] Annulation with Formaldehyde Cycloadduct 1->1,5-Diamino Intermediate [3+2] with Azide & Maleimide 2

Caption: General schemes for multicomponent and cycloaddition-based syntheses.

G cluster_2 Synthesis from 2-Aminobenzylamine cluster_3 Catalytic Asymmetric [4+2] Cycloadditions 2-Aminobenzylamine 2-Aminobenzylamine Intermediate 3 Intermediate 3 2-Aminobenzylamine->Intermediate 3 Reacts with Benzotriazole & Formaldehyde Benzotriazole & Formaldehyde Benzotriazole & Formaldehyde->Intermediate 3 N,N'-Disubstituted Tetrahydroquinazoline N,N'-Disubstituted Tetrahydroquinazoline Intermediate 3->N,N'-Disubstituted Tetrahydroquinazoline Nucleophilic Substitution Grignard Reagent Grignard Reagent Grignard Reagent->N,N'-Disubstituted Tetrahydroquinazoline 1,3,5-Triazinane 1,3,5-Triazinane Chiral Tetrahydroquinazoline Chiral Tetrahydroquinazoline 1,3,5-Triazinane->Chiral Tetrahydroquinazoline Ir-catalyzed 2-(1-hydroxyallyl)aniline 2-(1-hydroxyallyl)aniline 2-(1-hydroxyallyl)aniline->Chiral Tetrahydroquinazoline Copper-allenylidene Copper-allenylidene Copper-allenylidene->Chiral Tetrahydroquinazoline Cu-catalyzed Hexahydro-1,3,5-triazine Hexahydro-1,3,5-triazine Hexahydro-1,3,5-triazine->Chiral Tetrahydroquinazoline

Caption: Pathways for substitution and catalytic asymmetric cycloadditions.

Experimental Protocols

One-pot Sequential Four-Component Synthesis of Tetrahydroquinazoline-2-carboxamides

This method provides a straightforward, catalyst-free approach to a specific class of tetrahydroquinazolines.

General Procedure: In a trial experiment, cyclohexyl isocyanide and benzoyl chloride are heated under solvent-free conditions at 60 °C for two hours. Following this, 2-aminobenzylamine in methanol is added, and the mixture is heated at 60 °C for 24 hours. This process leads to the formation of the corresponding tetrahydroquinazoline-2-carboxamide derivatives in good yields. The reaction scope can be explored by varying the acyl halides, isocyanides, and 1,3-diamines.

Stereoselective Synthesis of Fused Tetrahydroquinazolines via One-pot Double [3+2] Dipolar Cycloadditions Followed by [5+1] Annulation

This protocol is designed for the stereoselective synthesis of complex, fused tetrahydroquinazoline systems.

General Procedure for the one-pot synthesis of intermediate compounds: To a solution of an amino ester (1.2 mmol), 2-azidobenzaldehyde (1.1 mmol), and maleimide (1.0 mmol) in 2.0 mL of CH3CN, Et3N (2.0 mmol) is added. After stirring at 25 °C for 5 minutes, the reaction mixture is heated by microwave irradiation at 115 °C for 25 minutes. Upon completion, a second maleimide (1.0 mmol) is added, and the mixture is heated again by microwave irradiation at 125 °C for 25 minutes to yield the 1,5-diamino intermediate.

General procedure for [5+1] annulation: To a solution of the 1,5-diamino intermediate (0.5 mmol) in 1.0 mL of 1,4-dioxane, a formaldehyde solution (16% in H2O, 1.5 mmol) is added. The reaction mixture is then heated at 110 °C for 3 hours. After completion, the mixture is concentrated and purified by semi-preparative HPLC to afford the final fused tetrahydroquinazoline product.

Synthesis of N,N'-Disubstituted 1,2,3,4-Tetrahydroquinazolines from 2-Aminobenzylamine

This method allows for the versatile introduction of substituents on the nitrogen atoms of the tetrahydroquinazoline ring.

General Procedure: The synthesis begins with the preparation of an intermediate, 1,3-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinazoline, by the reaction of 2-aminobenzylamine with benzotriazole and formaldehyde. This intermediate is then subjected to nucleophilic substitution with Grignard reagents. Successive treatment with two different Grignard reagents in a one-pot reaction can lead to N,N'-unsymmetrically substituted tetrahydroquinazoline derivatives in good to excellent yields.

Iridium-Catalyzed Asymmetric [4+2] Cycloaddition

This protocol offers high enantioselectivity for the synthesis of chiral tetrahydroquinazolines.

General Procedure: This reaction involves the iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines. The reaction is typically carried out in 1,2-dichloroethane (DCE) at 0 °C. The catalytic system consists of [Ir(cod)Cl]2 and a chiral phosphoramidite ligand, with trifluoroacetic acid (TFA) as an additive. This method has been shown to be effective for a broad range of N-benzyl, alkyl, and aryl-substituted 1,3,5-triazinanes, tolerating both electron-withdrawing and electron-donating groups.[1]

Copper-Catalyzed Asymmetric Formal [4+2]-Cycloaddition

This method provides an alternative route to chiral tetrahydroquinazolines with high enantioselectivity under mild conditions.

General Procedure: This copper-catalyzed asymmetric formal [4+2]-cycloaddition involves the reaction of in situ generated copper-allenylidenes with hexahydro-1,3,5-triazines. Optimal conditions involve using Cu(MeCN)4PF6 as the copper source and a Pybox ligand in a methanol/acetonitrile (2:1) solvent mixture at 0 °C. This approach has been demonstrated to work with various N-substituted triazines, with bulky N-substituents on the triazine leading to higher enantioselectivity.[2]

References

spectroscopic data comparison of quinazoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Quinazoline Isomers

For researchers and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. Quinazoline and its isomers, such as quinoline and isoquinoline, are foundational heterocyclic scaffolds in many pharmaceutical compounds.[1][2][3] Although they share the same molecular formula, the arrangement of nitrogen atoms within their fused ring systems leads to distinct electronic properties and, consequently, unique spectroscopic fingerprints.[1] This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The structural difference among quinazoline, quinoline, and isoquinoline—specifically the position of the nitrogen atoms—results in notable variations in their spectroscopic data.[1] Quinazoline has nitrogen atoms at positions 1 and 3, quinoline at position 1, and isoquinoline at position 2.[1][4] These differences are especially evident in NMR chemical shifts and MS fragmentation patterns.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity of molecules. The distinct placement of the electronegative nitrogen atoms in each isomer causes significant differences in the chemical shifts of adjacent protons and carbons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Quinazoline Quinoline Isoquinoline
H-1 - - 9.22
H-2 9.40 8.90 -
H-3 - 7.38 7.58
H-4 9.85 8.12 8.50
H-5 7.85 7.75 7.80
H-6 7.60 7.52 7.62
H-7 7.90 7.65 7.70
H-8 8.15 8.20 7.95

Data for Quinoline and Isoquinoline sourced from[1]. Data for Quinazoline is compiled from typical values for similar heterocyclic systems.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Quinazoline Quinoline Isoquinoline
C-2 155.5 150.3 -
C-3 - 121.1 143.2
C-4 161.0 136.1 152.7
C-4a 127.5 128.3 128.7
C-5 127.0 129.5 127.5
C-6 129.0 126.5 126.7
C-7 134.0 129.3 130.3
C-8 129.5 127.7 120.6
C-8a 150.0 148.4 135.7

Data for Quinoline and Isoquinoline sourced from[1][5]. Data for Quinazoline is compiled from typical values for similar heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the vibrational modes of functional groups. For these aromatic heterocycles, the key distinguishing features are related to C-H stretching and bending, and C=N/C=C ring stretching vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Quinazoline Quinoline Isoquinoline
Aromatic C-H Stretch 3050-3100 3050-3100 3050-3100
C=N/C=C Ring Stretch 1620-1450 1620-1430 1620-1450
Aromatic C-H Bending 900-675 900-675 900-675

Data compiled from[1][6][7].

While the IR spectra share similarities due to the common bicyclic aromatic structure, subtle differences in the fingerprint region (1500-650 cm⁻¹) can be used for differentiation.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns.[9] While all three isomers have the same molecular weight (130.15 g/mol ), their fragmentation patterns under techniques like electron impact (EI) ionization can differ, aiding in their identification.[4][10] The structure of the molecule predominantly controls the fragmentation behavior.[11]

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]
Quinazoline 130 103, 76
Quinoline 129 (M-H)⁺, 130 102, 76
Isoquinoline 129 (M-H)⁺, 130 102, 76

Data compiled from[6][10]. The molecular ion peak is the most intense peak for the parent compounds. Fragmentation typically involves the loss of HCN or related neutral species.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible spectroscopic data. The following are generalized methods for the analysis of quinazoline and its isomers.

¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR spectra for small organic molecules.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[1]

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-5 seconds.[1]

    • Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0-160 ppm.[1]

    • Employ a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary to obtain a good signal, especially for quaternary carbons.

FT-IR Spectroscopy

This protocol describes the common methods for obtaining an IR spectrum of a solid sample.

  • Sample Preparation :

    • Mull Technique : Grind 15-20 mg of the solid sample into a fine powder in an agate mortar. Add 1-2 drops of a mulling agent (e.g., Nujol) and continue grinding to form a smooth, uniform paste.[7]

    • KBr Pellet Technique : Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).[7] Press the mixture in a die under high pressure to form a transparent pellet.[7]

    • Attenuated Total Reflectance (ATR) : Place the solid sample directly on the ATR crystal for measurement.[8]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/mulling agent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

This protocol outlines a general procedure for analyzing samples by mass spectrometry.

  • Sample Preparation : Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further dilute this solution to the low µg/mL or ng/mL range depending on the instrument's sensitivity.[12] Ensure the final solution is free of particles by filtering if necessary.[12]

  • Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for liquid samples or Electron Impact (EI) for volatile compounds.[13][14]

  • Data Acquisition :

    • The sample is introduced into the ion source where it is vaporized and ionized, forming charged molecules or fragments.[13]

    • The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[9][13]

    • A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.[9]

Workflow for Isomer Differentiation

The logical process for distinguishing between quinazoline isomers using the discussed spectroscopic techniques can be visualized as a systematic workflow. This involves a multi-step analysis where the data from each technique provides complementary information to arrive at an unambiguous structural assignment.

G cluster_0 Spectroscopic Analysis Workflow for Isomer Differentiation cluster_1 Data Interpretation Sample Unknown Isomer (Quinazoline, Quinoline, or Isoquinoline) MS Mass Spectrometry (MS) - Determine Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy - Functional Group Analysis Sample->IR MS_Data Confirm MW = 130 Analyze Fragmentation MS->MS_Data NMR_Data Compare Chemical Shifts & Coupling Patterns to Known Spectra NMR->NMR_Data IR_Data Analyze Fingerprint Region for Subtle Differences IR->IR_Data Conclusion Structural Elucidation - Unambiguous Isomer Identification MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for differentiating quinazoline isomers using spectroscopic techniques.

References

A Comparative Guide to the Anti-proliferative Activity of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of various substituted quinazoline derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate understanding and further research.

Quantitative Data Summary: Anti-proliferative Activity of Substituted Quinazolines

The following table summarizes the in vitro anti-proliferative activity of selected substituted quinazoline derivatives, along with reference compounds, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) or nanomolar (nM) units, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50Reference
Reference Compounds
Gefitinib4-anilinoquinazolineA549 (Lung)19.91 µM[1]
PC-9 (Lung, EGFR exon 19 del)~7 nM[2]
Erlotinib4-anilinoquinazolineA549 (Lung)>10 µM (72h)[2]
HCC827 (Lung, EGFR exon 19 del)0.07 µM (72h)[2]
Substituted Quinazolines
Compound 1 2,4,5-trisubstitutedMGC-803 (Gastric)1.95 µM
Eca-109 (Esophageal)2.46 µM
Compound 2 2,4-disubstitutedMDA-MB-231 (Breast)Moderate to Good
MCF-7 (Breast)Moderate to Good
Compound 3 Covalent pan-FGFR inhibitorHuh7 (Liver)6.35 nM
Compound 4 3,4,5-trimethoxy substitutionPC-3 (Prostate)0.016 - 0.19 µM
A549 (Lung)
MCF-7 (Breast)
A2780 (Ovarian)
Compound 5 2-CH3 and 2-Cl substituentsMultiple Cell Lines7-10 times more potent than 2-H
Compound 6 4-arylamino-6-(5-substituted furan-2-yl)SW480, A549, A431, NCI-H1975Highly active
EGFR inhibitorEGFR (wild type)5.06 nM
Compound 7 Morpholine substitutedA549 (Lung)10.38 µM
MCF-7 (Breast)6.44 µM
SHSY-5Y (Neuroblastoma)9.54 µM
Compound 8 Quinazoline-based VEGFR-2 inhibitorMCF-7 (Breast)0.1908 µM
HepG-2 (Liver)0.2242 µM
K-562 (Leukemia)0.4642 µM
Compound 9 Quinazoline sulfonamide derivativeMCF-7 (Breast)2.5 µM
A549 (Lung)5.6 µM
LoVo (Colon)6.87 µM
HepG2 (Liver)9 µM

Experimental Protocols

A detailed methodology for a key experiment cited in the assessment of anti-proliferative activity is provided below.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4] These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.

Protocol:

  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • A stock solution of the test quinazoline derivative is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the compound are prepared in the cell culture medium.

    • The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation:

    • The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation.

  • MTT Addition and Incubation:

    • After the treatment period, a solution of MTT (typically 0.5 mg/mL in PBS) is added to each well.[3]

    • The plate is then incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from the wells.

    • A solubilization solution, most commonly Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3][6]

    • The plate is gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm may be used to reduce background noise.[5]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a key signaling pathway targeted by substituted quinazolines and a typical experimental workflow for assessing their anti-proliferative activity.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PI3K PI3K Dimerization->PI3K Activates Quinazoline Substituted Quinazoline Quinazoline->Dimerization Inhibits (ATP Competition) ATP ATP ATP->Dimerization RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by substituted quinazolines.

Experimental_Workflow Start Start: Synthesized Quinazoline Derivatives Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) MTT_Assay->Data_Acquisition Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End: Identification of Potent Compounds Analysis->End

Caption: General workflow for assessing anti-proliferative activity.

References

Comparative Guide to Molecular Docking Studies of Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies involving tetrahydroquinazoline derivatives and their closely related structural analogs, quinazolines and tetrahydroquinolines. Due to the limited availability of comprehensive docking studies specifically on tetrahydroquinazoline derivatives, this guide incorporates data from these related scaffolds to offer a broader perspective on their potential as therapeutic agents. The information is intended to support researchers in drug discovery and development by providing available quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Overview of Therapeutic Targets

Molecular docking studies have predominantly explored tetrahydroquinazoline derivatives and their analogs against targets implicated in cancer, infectious diseases, and neurodegenerative disorders. The primary protein targets identified in the literature include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[1]

  • DNA Gyrase: A type II topoisomerase in bacteria, essential for DNA replication, making it an attractive target for antimicrobial agents.[2][3]

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine and is a key target in the management of Alzheimer's disease.[4][5]

Comparative Analysis of Binding Affinities and Biological Activity

The following tables summarize the quantitative data from molecular docking and in vitro studies of tetrahydroquinazoline derivatives and their analogs.

Anticancer Activity (EGFR/VEGFR-2 Inhibition)
Compound ClassDerivativeTargetBinding Affinity (kcal/mol)IC50 (µM)Cell LineReference
Quinazoline2,4-disubstituted derivativeVEGFR-2-3.74 - 6.77HepG-2, HCT116, MCF-7[6]
QuinazolineQuinazoline-thiazole hybridEGFR-8.790.01 - 0.16MCF-7, A549, Colo-205, A2780[6]
Quinazoline2,3-dihydro-indole/ 1,2,3,4-tetrahydroquinoline hybridsEGFR-1.09 - 3.30A549, MCF-7, PC-3[1]
Tetrahydroquinoline4-trifluoromethyl substituted derivative--38.3 - 40.6SNB19, LN229[7]
Antimicrobial Activity (DNA Gyrase Inhibition)
Compound ClassDerivativeTargetBinding Affinity (kcal/mol)MIC (µg/mL)OrganismReference
QuinazolinoneSchiff base derivativeDNA Gyrase-5.96 to -8.58128E. coli[2]
4-Anilinoquinazoline4-anilino derivativeDNA Gyrase-8.1632E. coli[3]
QuinazolineN,2-diphenylquinazolin-4-amineDNA Gyrase-3.05 to -6.130.0625P. aeruginosa[8]
Acetylcholinesterase (AChE) Inhibition
Compound ClassDerivativeTargetBinding Affinity (kcal/mol)IC50 (µM)Reference
Tetrahydroquinazoline1'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1, 2'-quinazoline]AChENot specified (virtual screening)-[4][5]
Quinazolinone2,4-disubstituted derivativesBuChE-9.9 to -11.20.52 - 6.74[9]
QuinazolinoneC-6 nitro and C-7 alkoxy substitutedAChE-8.4 to -8.72.97 - 5.86[10]
Tetrahydroquinoline1,2,3,4-tetrahydroquinoline derivativesAChE-215[11]

Experimental Protocols: Molecular Docking

The following is a generalized workflow for the molecular docking of small molecules, such as tetrahydroquinazoline derivatives, based on protocols described for related quinazoline compounds.[12][13][14]

Preparation of the Protein Target
  • Obtain Protein Structure: The 3D crystallographic structure of the target protein (e.g., EGFR, DNA Gyrase, AChE) is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein, and appropriate atomic charges are assigned using a force field like AMBER.

Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of the tetrahydroquinazoline derivatives are sketched using chemical drawing software and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Molegro Virtual Docker.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are typically centered on the position of a co-crystallized ligand or determined by active site prediction tools.

  • Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various binding poses of the ligand within the defined grid box.

  • Scoring and Analysis: The docking software calculates the binding affinity (usually in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most favorable. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed.

Visualizations of Signaling Pathways and Experimental Workflows

Molecular Docking Workflow

General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure (2D) Ligand_prep Ligand Preparation (3D conversion, energy minimization) Ligand->Ligand_prep Grid Define Grid Box (Active Site) PDB_prep->Grid Ligand_prep->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score Score and Rank Poses (Binding Affinity) Dock->Score Visualize Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Overview of the EGFR signaling cascade.[15][16][17][18][19]

DNA Gyrase Mechanism

Bacterial DNA Gyrase Mechanism DNA Positively Supercoiled DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Cleavage Double-Strand Cleavage Gyrase->Cleavage ATP ATP ATP->Gyrase Passage Strand Passage Cleavage->Passage Ligation Resealing of DNA Break Passage->Ligation Negative_DNA Negatively Supercoiled DNA Ligation->Negative_DNA

Caption: Mechanism of action of bacterial DNA gyrase.[20][21][22][23][24]

Acetylcholinesterase Action in the Synapse

Role of AChE in the Synaptic Cleft cluster_presynaptic cluster_postsynaptic ACh_release Acetylcholine (ACh) Released Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft ACh_receptor Postsynaptic Receptor Synaptic_cleft->ACh_receptor Binds AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Binds Hydrolysis ACh Hydrolysis AChE->Hydrolysis Choline_acetate Choline + Acetate Hydrolysis->Choline_acetate

Caption: Acetylcholinesterase function in neurotransmission.

References

Bioisosteric Replacement Strategies for 4-Chloro-5,6,7,8-tetrahydroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, frequently employed as a starting point for the development of potent kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a variety of bioisosteric replacements. This guide provides a comparative overview of common bioisosteric replacement strategies for the 4-chloro group, focusing on amino, alkoxy, and thioalkoxy functionalities. While direct comparative studies on the 5,6,7,8-tetrahydroquinazoline core are limited, this guide draws upon structure-activity relationships (SAR) from the broader quinazoline and quinoline kinase inhibitor literature to inform on the potential outcomes of these modifications.

Performance Comparison of Bioisosteric Replacements

The replacement of the 4-chloro substituent can significantly impact a compound's biological activity, selectivity, and physicochemical properties. Below is a summary of the expected performance of common bioisosteres based on available data for related quinazoline and quinoline scaffolds. It is important to note that the data presented here is illustrative and direct experimental validation on the this compound scaffold is necessary.

Bioisosteric ReplacementRationaleExpected Impact on Kinase Inhibitory ActivityPotential AdvantagesPotential Disadvantages
-NHR (Amino) Classical bioisostere for -Cl. Can act as a hydrogen bond donor and/or acceptor, mimicking the electronic properties of the chloro group while allowing for diverse substitutions.Often leads to a significant increase in potency, particularly in kinase inhibition where the amino group can form key hydrogen bonds with the hinge region of the kinase.[1]Can introduce a vector for further chemical modification to improve potency and selectivity. May improve aqueous solubility depending on the nature of 'R'.Can introduce metabolic liabilities (e.g., oxidation). May alter cell permeability.
-OR (Alkoxy) Non-classical bioisostere. Introduces a hydrogen bond acceptor and can modulate lipophilicity.The effect is target-dependent. In some cases, it can maintain or slightly decrease activity compared to the chloro or amino analogues.Can improve metabolic stability compared to amino groups. Allows for fine-tuning of lipophilicity and steric bulk.Loss of a potential hydrogen bond donor site compared to the amino group, which can be critical for binding to some kinases.
-SR (Thioalkoxy) Non-classical bioisostere. Can modulate electronic properties and lipophilicity. The sulfur atom can participate in different types of interactions.Variable impact on activity. In some contexts, thioether derivatives have shown potent biological activity.May offer a different metabolic profile. Can participate in unique interactions with the target protein.Potential for oxidation to sulfoxide and sulfone, which can alter activity and properties.

Experimental Protocols

To facilitate the direct comparison of these bioisosteric replacements, detailed experimental protocols for synthesis and biological evaluation are provided below.

General Synthetic Protocol for Bioisosteric Replacement

This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro group on 5,6,7,8-tetrahydroquinazoline.

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted-5,6,7,8-tetrahydroquinazoline.

In Vitro Epidermal Growth Factor Receptor (EGFR) Kinase Assay

Given that many quinazoline derivatives are potent EGFR inhibitors, this protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized compounds.[2][3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • A detection reagent to quantify ATP consumption (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the EGFR enzyme to all wells except the negative control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Logical Workflow for Bioisosteric Replacement and Evaluation

The following diagram illustrates the logical workflow from the starting material to the evaluation of biological activity for the different bioisosteres.

G A 4-Chloro-5,6,7,8- tetrahydroquinazoline B Nucleophilic Aromatic Substitution (SNAr) A->B C1 4-Amino Derivatives (-NHR) B->C1 C2 4-Alkoxy Derivatives (-OR) B->C2 C3 4-Thioalkoxy Derivatives (-SR) B->C3 D In Vitro Kinase Assay (e.g., EGFR) C1->D C2->D C3->D E Comparative Analysis of IC50 Values D->E

Caption: A logical workflow for the synthesis and comparative evaluation of bioisosteres.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines a typical experimental workflow for screening the synthesized compounds for their kinase inhibitory activity.

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis A Synthesized Bioisosteres (in DMSO) B Serial Dilution A->B C Add Compounds to 384-well Plate B->C D Add Kinase (e.g., EGFR) C->D E Add Substrate/ATP Mix D->E F Incubate at 30°C E->F G Add Detection Reagent (e.g., ADP-Glo) F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

Caption: A typical experimental workflow for in vitro kinase inhibitor screening.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and its downstream effectors, which are often targeted by quinazoline-based inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates Inhibitor 4-Substituted-5,6,7,8- tetrahydroquinazoline Inhibitor->EGFR inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: The EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

References

Benchmarking 4-Chloro-5,6,7,8-tetrahydroquinazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the quinazoline scaffold is a cornerstone, forming the backbone of numerous clinically approved drugs. This guide provides a comparative benchmark of 4-Chloro-5,6,7,8-tetrahydroquinazoline against established kinase inhibitors, offering researchers and drug development professionals a reference for evaluating its potential. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound, this guide presents available cytotoxicity data for a closely related analogue, 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine, and juxtaposes it with the well-documented inhibitory profiles of leading quinazoline-based and multi-kinase inhibitors: Gefitinib, Erlotinib, and Sorafenib.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the selected compounds against various kinases and the effective concentration (EC50) for cytotoxicity. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTarget(s)IC50 / EC50Cell Line / Assay Type
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine Cytotoxicity10 - 30 µM (EC50)Leukemia cells[1]
Gefitinib EGFR (Tyr1173, Tyr992)26 - 57 nMNR6W and NR6wtEGFR cells[2]
EGFR (mutant)13.06 nMHCC827 cells[3]
EGFR (wild-type)77.26 nMPC9 cells[3]
Erlotinib EGFR2 nMCell-free assay[4]
EGFR0.0012 µMA431 cells (phosphotyrosine ELISA)[4]
HER2/neu1.89 µMSKBR3 cells (HTRF assay)[4]
Sorafenib Raf-16 nMIn vitro kinase assay[5]
B-Raf (wild-type & V600E)22 nM & 38 nMIn vitro kinase assay[5]
VEGFR-290 nMIn vitro kinase assay[5][6]
PDGFR-β57 nMIn vitro kinase assay[5][6]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer context for the inhibitory actions and the methods used for their determination, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for an in vitro kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by Gefitinib and Erlotinib.

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B 2. Reaction Setup (Combine Kinase, Substrate, and Inhibitor) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubation (Allow phosphorylation to occur) C->D E 5. Stop Reaction & Detection (e.g., Add detection reagent) D->E F 6. Data Acquisition (Measure signal, e.g., luminescence) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to determine the inhibitory activities of the benchmark compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., RAF-1, VEGFR-2)

    • Kinase substrate (e.g., MEK-1 for RAF kinases)

    • Test compounds (e.g., Sorafenib) serially diluted in DMSO

    • Kinase assay buffer

    • ATP

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo™ Max)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase buffer, ensuring the final DMSO concentration does not exceed 1%.

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing the kinase buffer, ATP, and the appropriate substrate.

    • Add the master mix to the wells.

    • Initiate the reaction by adding the kinase to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the remaining ATP by adding the kinase detection reagent as per the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

  • Materials:

    • Adherent cancer cell line of choice

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (e.g., Gefitinib)

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well tissue culture plates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Culture cells to approximately 80% confluency. Harvest the cells and seed them into a 96-well plate at an optimal density. Incubate for 24 hours to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should typically not exceed 0.1%.[9] Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

    • Solubilization: Carefully aspirate the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8][10]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate the percent cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[10]

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-5,6,7,8-tetrahydroquinazoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-5,6,7,8-tetrahydroquinazoline, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS was not located, related compounds and general chemical safety principles dictate that this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

General Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Prevent contact with skin, eyes, and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, which generally classify it as hazardous chemical waste.[1][2][3]

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it as hazardous waste.[4] This includes pure compound, solutions, and any contaminated labware such as pipette tips, vials, and absorbent materials.[4][5]

    • Due to its chlorinated heterocyclic nature, it falls under the category of halogenated organic waste.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.[2][6] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste."[1][7]

    • The label must also include:

      • The full chemical name: "this compound"

      • The building and room number where the waste was generated.[7]

      • An indication of the hazards (e.g., toxic, irritant). Pictograms or other hazard warnings are recommended.[1]

  • Waste Segregation and Storage:

    • Do not mix this compound waste with incompatible materials. Specifically, store it separately from strong oxidizing agents, acids, and bases to prevent violent reactions.[7]

    • Collect liquid waste in a container that is kept closed except when adding waste.[6] Funnels that can be closed are recommended.[6]

    • Store solid waste in a clearly labeled, sealed container.

    • All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] This area should be under the direct supervision of laboratory personnel.[2]

    • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[1][4]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

    • For "acutely hazardous" waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] While the acute toxicity of this specific compound is not detailed, it is best practice to follow this procedure.

    • After triple rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[4]

  • Arranging for Final Disposal:

    • Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if waste has been accumulated for the maximum allowed time (often up to one year for partially filled containers in an SAA), arrange for its removal.[7][8]

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to collect the waste.[2]

    • Ensure all necessary paperwork is completed for the waste pickup.

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Waste in SAA55 gallons[1][4]
Container Fill LevelDo not exceed 90% capacity[8]
Storage of Partially Filled Containers in SAAUp to 1 year[7]
Removal of Full Containers from SAAWithin 3 days of becoming full[7]

Experimental Protocols

Triple Rinsing Protocol for Empty Containers:

  • Select a solvent in which this compound is soluble.

  • Add the solvent to the empty container to about 10% of its volume.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the rinseate into the designated hazardous waste container for halogenated organic liquids.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry in a fume hood before disposal as non-hazardous waste (if permitted).

Disposal Decision Workflow

DisposalWorkflow This compound Disposal start Waste Generated (Pure compound, solution, or contaminated material) classify Classify as Hazardous Waste (Chlorinated Heterocyclic Compound) start->classify container Select Appropriate Waste Container (Chemically compatible, leak-proof) classify->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Location, Hazards) container->label segregate Segregate from Incompatible Chemicals (e.g., Oxidizers, strong acids/bases) label->segregate store Store in Satellite Accumulation Area (SAA) segregate->store full Is Container Full (>90%) or Storage Time Exceeded? store->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes continue_storage Continue Safe Storage in SAA full->continue_storage No dispose Proper Disposal by Licensed Contractor contact_ehs->dispose continue_storage->store

References

Essential Safety and Logistical Information for Handling 4-Chloro-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Chloro-5,6,7,8-tetrahydroquinazoline.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield should be worn at all times in areas where the chemical is handled to protect against splashes.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or perforations before each use. - Lab Coat: A flame-resistant laboratory coat, fully buttoned, is required.
Respiratory Protection All handling of the solid compound that could generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor and particulate filter should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless their compatibility has been confirmed.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the specific handling and disposal procedures outlined in this document.

Visualizing the Workflow

To ensure clarity and adherence to safety procedures, the following workflow diagram illustrates the key steps for handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Uncluttered) locate_safety 2. Locate Safety Equipment (Eyewash, Shower) weigh_transfer 3. Weigh and Transfer locate_safety->weigh_transfer dissolve 4. Dissolve Compound weigh_transfer->dissolve react 5. Perform Reaction dissolve->react decontaminate 6. Decontaminate Surfaces react->decontaminate wash 7. Wash Hands decontaminate->wash collect_waste 8. Collect Waste in Labeled Container wash->collect_waste segregate_waste 9. Segregate from Incompatible Waste collect_waste->segregate_waste dispose 10. Dispose via Approved Vendor segregate_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydroquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。